molecular formula C43H58N4O7S2 B15552790 Sulfo-Cy7 amine

Sulfo-Cy7 amine

Número de catálogo: B15552790
Peso molecular: 807.1 g/mol
Clave InChI: KMPXHFWUNXBKET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfo-Cy7 amine is a useful research compound. Its molecular formula is C43H58N4O7S2 and its molecular weight is 807.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H58N4O7S2

Peso molecular

807.1 g/mol

Nombre IUPAC

(2E)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C43H58N4O7S2/c1-42(2)35-29-33(55(49,50)51)19-21-37(35)46(5)39(42)23-17-31-14-13-15-32(28-31)18-24-40-43(3,4)36-30-34(56(52,53)54)20-22-38(36)47(40)27-12-8-9-16-41(48)45-26-11-7-6-10-25-44/h17-24,28-30H,6-16,25-27,44H2,1-5H3,(H2-,45,48,49,50,51,52,53,54)

Clave InChI

KMPXHFWUNXBKET-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide to Sulfo-Cy7 Amine: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed plausible synthetic route for Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye. The information presented herein is curated for researchers and professionals in the fields of biotechnology and drug development who utilize fluorescent labeling technologies.

Chemical Structure and Properties of this compound

This compound is a water-soluble heptamethine cyanine (B1664457) dye characterized by its fluorescence emission in the near-infrared spectrum. The core structure consists of two sulfonated indolenine rings linked by a seven-carbon polymethine chain. The sulfonate groups impart hydrophilicity, making it suitable for biological applications in aqueous environments. The terminal primary amine group allows for covalent conjugation to various biomolecules.

The chemical formula for this compound is C43H58N4O7S2, and its CAS number is 2236573-39-8[1][2]. The IUPAC name is 1-(6-((6-ammoniohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate[2].

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC43H58N4O7S2[1][2]
Molecular Weight807.08 g/mol [2]
CAS Number2236573-39-8[1][2]
AppearanceDark green powder[3]
SolubilityGood in DMF and DMSO; poorly soluble in water[1][3]
Maximum Absorption (λmax)750 nm[3]
Maximum Emission (λem)773 nm[3]
Molar Extinction Coefficient240,600 M⁻¹cm⁻¹[3]
Purity>95% (typically analyzed by ¹H NMR and HPLC-MS)[3]

Synthesis of this compound: A Plausible Modular Approach

The overall synthetic strategy can be divided into three main stages:

  • Synthesis of the sulfonated indolenine precursors.

  • Condensation to form the protected Sulfo-Cy7 core.

  • Deprotection to yield the final this compound.

Stage 1: Synthesis of Sulfonated Indolenine Precursors

The synthesis of the sulfonated indolenine precursors is a critical first step. This is typically achieved through a Fischer indole (B1671886) synthesis followed by N-alkylation to introduce the necessary functional groups.

2.1.1. Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

This intermediate provides the foundational sulfonated indolenine ring.

  • Reaction: 4-Hydrazinobenzenesulfonic acid is condensed with 3-methyl-2-butanone (B44728) in the presence of a suitable acid catalyst, such as acetic acid.

  • Protocol:

    • A mixture of 4-hydrazinobenzenesulfonic acid and an excess of 3-methyl-2-butanone is refluxed in glacial acetic acid for several hours.

    • The reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is then treated with a potassium salt, such as potassium hydroxide, in a methanolic solution to yield the potassium salt of the sulfonated indolenine, which is often more stable and easier to handle.

2.1.2. N-Alkylation of the Sulfonated Indolenine

Two different N-alkylated sulfonated indolenine precursors are required for the final condensation step. One will be a simple N-alkyl derivative, while the other will contain a protected amine linker.

  • Precursor 1: N-ethyl-2,3,3-trimethyl-3H-indolium-5-sulfonate

    • Reaction: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is alkylated with an ethylating agent, such as ethyl iodide.

    • Protocol: The sulfonated indolenine potassium salt is heated with an excess of ethyl iodide in a suitable solvent like acetonitrile. The product precipitates upon cooling and can be purified by recrystallization.

  • Precursor 2: N-((6-tert-butoxycarbonyl)amino)hexyl-2,3,3-trimethyl-3H-indolium-5-sulfonate

    • Reaction: The sulfonated indolenine potassium salt is alkylated with a linker containing a protected amine group. A common choice is a halo-alkyl derivative with a tert-butyloxycarbonyl (Boc)-protected amine.

    • Protocol:

      • Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is reacted with a commercially available linker such as N-(6-bromohexyl)carbamic acid tert-butyl ester in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

      • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

      • Upon completion, the product is isolated by precipitation with a non-polar solvent and purified by column chromatography.

Stage 2: Condensation to Form the Protected Sulfo-Cy7 Core

The heptamethine bridge of the Sulfo-Cy7 dye is formed by the condensation of the two different indolenine precursors with a suitable seven-carbon fragment.

  • Reaction: The N-ethyl sulfonated indolenine and the N-Boc-protected aminohexyl sulfonated indolenine are reacted with a heptamethine bridge-forming reagent, such as glutacondialdehyde dianil hydrochloride, in the presence of a base and a dehydrating agent.

  • Protocol:

    • The two indolenine precursors and glutacondialdehyde dianil hydrochloride are dissolved in a mixture of pyridine (B92270) and acetic anhydride.

    • The reaction mixture is heated, typically to reflux, for several hours while being protected from light.

    • The solvent is removed under reduced pressure, and the crude protected Sulfo-Cy7 dye is precipitated by the addition of a non-polar solvent.

    • Purification is achieved through column chromatography, often using a silica (B1680970) gel stationary phase and a gradient of methanol (B129727) in dichloromethane (B109758) as the eluent.

Stage 3: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to expose the primary amine.

  • Reaction: The Boc-protected Sulfo-Cy7 dye is treated with a strong acid, such as trifluoroacetic acid (TFA).

  • Protocol:

    • The purified Boc-protected dye is dissolved in a suitable solvent like dichloromethane.

    • An excess of trifluoroacetic acid is added, and the mixture is stirred at room temperature.

    • The deprotection is typically complete within a few hours and can be monitored by HPLC.

    • The final product, this compound, is isolated by precipitation with diethyl ether and can be further purified by preparative HPLC to achieve high purity.

Table 2: Summary of a Plausible Synthetic Protocol for this compound

StepReactantsReagents/SolventsTypical ConditionsProduct
1.1 4-Hydrazinobenzenesulfonic acid, 3-methyl-2-butanoneAcetic acid, KOH/MethanolReflux, then room temp.Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
1.2a Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, Ethyl iodideAcetonitrileRefluxN-ethyl-2,3,3-trimethyl-3H-indolium-5-sulfonate
1.2b Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, N-(6-bromohexyl)carbamic acid tert-butyl esterDMF80-100 °CN-((6-tert-butoxycarbonyl)amino)hexyl-2,3,3-trimethyl-3H-indolium-5-sulfonate
2 N-ethyl- and N-Boc-aminohexyl-sulfonated indolenines, Glutacondialdehyde dianil hydrochloridePyridine, Acetic anhydrideRefluxBoc-protected this compound
3 Boc-protected this compoundTrifluoroacetic acid, DichloromethaneRoom temperatureThis compound

Visualization of the Synthetic Workflow

The following diagram illustrates the plausible synthetic workflow for this compound.

Sulfo_Cy7_Amine_Synthesis A 4-Hydrazinobenzenesulfonic Acid + 3-Methyl-2-butanone B Potassium 2,3,3-trimethyl-3H- indole-5-sulfonate A->B Fischer Indole Synthesis D1 N-ethyl-2,3,3-trimethyl-3H- indolium-5-sulfonate B->D1 N-Alkylation D2 N-((6-tert-butoxycarbonyl)amino)hexyl- 2,3,3-trimethyl-3H-indolium-5-sulfonate B->D2 N-Alkylation C1 Ethyl Iodide C1->D1 C2 N-(6-bromohexyl)carbamic acid tert-butyl ester C2->D2 F Boc-protected This compound D1->F D2->F Condensation E Glutacondialdehyde dianil hydrochloride E->F G This compound F->G Deprotection (TFA)

References

Core Photophysical Properties of Sulfo-Cy7 Amine

Author: BenchChem Technical Support Team. Date: December 2025

Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biological and biomedical research for labeling biomolecules such as proteins, antibodies, and nucleic acids.[1][2] Its key characteristic is its fluorescence emission in the NIR window (750-800 nm), which allows for deep tissue penetration and minimal background autofluorescence, making it particularly suitable for in vivo imaging applications.[1][3] The dye is noted for its high photostability and a significant fluorescence quantum yield, which contributes to its brightness and utility in sensitive detection assays.[1][4][5]

Quantitative Data Summary

The essential photophysical parameters of this compound are summarized below. These values are crucial for researchers in designing experiments, selecting appropriate filter sets for imaging, and quantifying fluorescence intensity.

ParameterValueSource
Fluorescence Quantum Yield (Φf) 0.24[6][7]
Excitation Maximum (λex) ~750 nm[1][4][6][7]
Emission Maximum (λem) ~773 nm[1][2][6][7][8]
Molar Extinction Coefficient (ε) 240,600 L⋅mol⁻¹⋅cm⁻¹[4][6][7]
Stokes Shift ~23 nm[1]
Recommended Storage -20°C in the dark, desiccated[2][4][5][6]

Note: Sulfo-Cy7 is often described as an improved analog of the Cy7® fluorophore, with some sources stating its quantum yield is improved by 20%.[4][5][9]

Determination of Fluorescence Quantum Yield: Experimental Protocol

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10][11][12] The most common and reliable method for determining the Φf of a compound is the comparative method, which involves referencing the fluorescence intensity of the sample against a well-characterized standard with a known quantum yield.[10][13]

This protocol outlines the comparative method as described by Williams et al. for determining the relative fluorescence quantum yield of this compound.

I. Materials and Equipment
  • Test Sample: this compound

  • Standard: A certified fluorescence standard with a known quantum yield (Φf,ST) that absorbs and emits in a similar spectral region to this compound (e.g., other cyanine (B1664457) dyes).[14]

  • Solvent: High-purity, spectroscopy-grade solvent (e.g., water, PBS, methanol, depending on the standard's characterization). The same solvent should be used for both the test sample and the standard if possible.

  • Spectrophotometer (UV-Vis): For accurate absorbance measurements.

  • Spectrofluorometer: With a corrected emission spectrum to account for instrument-specific variations in detection efficiency.

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[10]

II. Procedure
  • Selection of a Standard: Choose a standard with spectral properties overlapping those of this compound.[13] The standard's quantum yield must be well-documented for the chosen solvent.

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both this compound (the "test" sample) and the standard in the chosen solvent.

  • Preparation of Dilutions:

    • Create a series of five to six dilutions from the stock solutions of both the test sample and the standard.

    • The concentrations should be carefully chosen so that the absorbance of each solution at the excitation wavelength is below 0.1 (and preferably below 0.05) in a 10 mm cuvette.[10][13] This is critical to avoid inner filter effects where the sample itself reabsorbs emitted light, leading to non-linear relationships and inaccurate measurements.[10]

  • Absorbance Measurement:

    • Set the excitation wavelength (e.g., ~750 nm for this compound) on the UV-Vis spectrophotometer.

    • Record the absorbance of each diluted solution (for both test and standard) at this excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the prepared dilutions. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements of the test sample and the standard.[13]

  • Data Integration:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.[10][12] Most instrument software includes a function for this calculation.

III. Data Analysis and Calculation
  • Plotting: For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

  • Linear Regression: Perform a linear regression for both sets of data. The resulting plots should be linear, and the slope (gradient) of each line should be determined.[10]

  • Quantum Yield Calculation: The quantum yield of the test sample (Φf,X) is calculated using the following equation:[10][12]

    Φf,X = Φf,ST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • Φf,X is the fluorescence quantum yield of the test sample.

    • Φf,ST is the known fluorescence quantum yield of the standard.

    • GradX is the gradient from the plot of integrated fluorescence vs. absorbance for the test sample.

    • GradST is the gradient from the plot of integrated fluorescence vs. absorbance for the standard.

    • ηX is the refractive index of the solvent used for the test sample.

    • ηST is the refractive index of the solvent used for the standard. (If the same solvent is used for both, this term (ηX² / ηST²) cancels out to 1).

Visualizations: Workflows and Methodologies

Diagrams are essential for illustrating complex experimental logic and workflows. The following visualizations, created using the DOT language, depict the key processes associated with the use and characterization of this compound.

G cluster_prep Phase 1: Bioconjugation cluster_app Phase 2: Application dye This compound activation Activation Chemistry (e.g., NHS ester formation) dye->activation biomolecule Target Biomolecule (e.g., Antibody, Peptide) conjugation Conjugation Reaction biomolecule->conjugation activation->conjugation purification Purification (Removal of free dye) conjugation->purification labeled_biomolecule Purified Sulfo-Cy7 Labeled Biomolecule purification->labeled_biomolecule application Introduction to System (e.g., In Vivo Injection, Cell Staining) labeled_biomolecule->application imaging NIR Fluorescence Imaging (e.g., IVIS, Microscopy) application->imaging analysis Data Acquisition & Analysis imaging->analysis

Caption: Workflow for bioconjugation of this compound and its use in NIR fluorescence imaging.

G cluster_standard Reference Standard cluster_sample Test Sample (this compound) abs_st Absorbance (A_ST) grad_st Gradient_ST = I_ST / A_ST abs_st->grad_st fluor_st Integrated Fluorescence (I_ST) fluor_st->grad_st calculation Φ_X = Φ_ST * (Gradient_X / Gradient_ST) grad_st->calculation qy_st Known Quantum Yield (Φ_ST) qy_st->calculation abs_x Absorbance (A_X) grad_x Gradient_X = I_X / A_X abs_x->grad_x fluor_x Integrated Fluorescence (I_X) fluor_x->grad_x grad_x->calculation qy_x Calculated Quantum Yield (Φ_X) calculation->qy_x

Caption: Logical diagram for the comparative method of determining fluorescence quantum yield.

References

A Technical Guide to the Absorption and Emission Spectra of Sulfo-Cy7 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye. The document details its core absorption and emission characteristics, provides methodologies for experimental determination of these properties, and outlines a typical workflow for its use in bioconjugation.

Core Spectral Properties of this compound

This compound is a sulfonated cyanine (B1664457) dye valued for its high molar extinction coefficient, good quantum yield, and water solubility, making it a robust tool for a variety of applications in biological research and drug development, particularly in in vivo imaging.[1] The key spectral characteristics are summarized below.

PropertyValueReference
Excitation Maximum (λabs) 750 nm[1][2][3]
Emission Maximum (λem) 773 nm[1][2][3]
Molar Extinction Coefficient (ε) 240,600 M-1cm-1[2][3]
Fluorescence Quantum Yield (Φ) 0.24[3]
Stokes Shift 23 nm[1]

Experimental Protocols

The following sections describe generalized protocols for the determination of the spectral properties of fluorescent dyes like this compound.

Determining Absorption and Emission Spectra

This protocol outlines the steps to measure the absorption and emission maxima of a fluorescent dye.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use a UV-Vis spectrophotometer to scan the absorbance of the sample solution across a relevant wavelength range (e.g., 600-850 nm for Sulfo-Cy7).

    • Use the same solvent as a blank reference.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

  • Emission Spectrum Measurement:

    • Use a fluorometer for this measurement.

    • Set the excitation wavelength to the determined absorption maximum (e.g., 750 nm).

    • Scan the emission wavelengths over a range that is expected to contain the emission peak (e.g., 760-850 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

G cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_em Emission Measurement prep_stock Prepare Stock Solution (this compound in DMSO) prep_dilute Dilute in Final Solvent (e.g., PBS) prep_stock->prep_dilute abs_spect UV-Vis Spectrophotometer prep_dilute->abs_spect Sample em_fluor Fluorometer prep_dilute->em_fluor Sample abs_scan Scan Absorbance (600-850 nm) abs_spect->abs_scan abs_result Determine λabs abs_scan->abs_result em_excite Excite at λabs abs_result->em_excite Use λabs em_fluor->em_excite em_scan Scan Emission (760-850 nm) em_excite->em_scan em_result Determine λem em_scan->em_result

Workflow for determining absorption and emission spectra.

Protein Conjugation with this compound

This protocol details the conjugation of this compound to a protein, such as an antibody, for fluorescent labeling.

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Stirring plate and stir bar

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Dye Preparation:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Slowly add the dissolved this compound to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.

    • The first colored fraction to elute will be the Sulfo-Cy7-protein conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 750 nm (for the dye).

G start Start protein_prep Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) start->protein_prep dye_prep Prepare this compound Solution (10 mg/mL in DMSO) start->dye_prep conjugation Conjugation Reaction (1-2 hours at RT, protected from light) protein_prep->conjugation dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Determine Degree of Labeling) purification->characterization end End characterization->end

Workflow for protein conjugation with this compound.

Signaling Pathway and Experimental Workflow Visualization

This compound is a labeling reagent rather than a direct participant in signaling pathways. Its utility lies in its ability to be conjugated to molecules that do participate in such pathways, allowing for their visualization and tracking. The diagram below illustrates the general principle of using a Sulfo-Cy7-labeled antibody to detect a target protein in an experimental workflow.

G cluster_labeling Probe Preparation cluster_experiment Experimental Application cluster_data Data Analysis antibody Primary Antibody labeled_ab Sulfo-Cy7 Labeled Antibody antibody->labeled_ab sulfo_cy7 This compound sulfo_cy7->labeled_ab binding Binding Event labeled_ab->binding sample Biological Sample (Cells or Tissue) target Target Protein sample->target target->binding detection Fluorescence Detection (e.g., Microscopy, Flow Cytometry) binding->detection image Image/Data Acquisition detection->image quantification Quantification and Localization image->quantification conclusion Biological Conclusion quantification->conclusion

Experimental workflow using a Sulfo-Cy7 labeled antibody.

References

Navigating the Solubility of Sulfo-Cy7 Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development who utilize Sulfo-Cy7 amine in their work. The document provides a comprehensive overview of the solubility characteristics of this compound, a near-infrared (NIR) fluorescent dye, in various common laboratory solvents. Understanding the solubility of this reagent is critical for designing and executing successful labeling and imaging experiments.

Introduction to this compound

This compound is a sulfonated, water-soluble derivative of the cyanine (B1664457) 7 dye.[1][2] The presence of sulfonate groups is intended to enhance hydrophilicity, a crucial factor for applications in aqueous biological systems.[3][4][5] This NIR dye, which contains a reactive primary amine group, is widely used for conjugating to biomolecules such as proteins, antibodies, and peptides for in vivo and in vitro imaging studies.[1][6]

Solubility Profile of this compound

The solubility of this compound is a key consideration for its effective use. While sulfonation generally improves water solubility for cyanine dyes, the specific solubility of this compound in water is notably low.[] In contrast, it exhibits good solubility in several polar aprotic organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventTypeQuantitative SolubilityQualitative DescriptionSource(s)
WaterProtic0.50 mM (40 mg/L)Very poorly soluble[1][6][8][9]
Dimethyl Sulfoxide (DMSO)Polar AproticData not availableGood / Soluble[1][2][6][8]
Dimethylformamide (DMF)Polar AproticData not availableGood[1][6][8]
Dichloromethane (DCM)NonpolarData not availableSoluble[10]
Ethanol (B145695)ProticData not availableData not available
MethanolProticData not availableData not available

Note: For a related non-sulfonated Cy7 compound, solubility has been reported as approximately 5 mg/mL in ethanol and 10 mg/mL in DMSO and DMF. This information is provided for context but may not be representative of this compound.[11]

Experimental Protocol for Solubility Determination

Objective: To determine the approximate solubility of this compound in a given solvent at room temperature.

Materials:

  • This compound (powder)

  • Selected solvents (e.g., water, DMSO, DMF, ethanol)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

  • Calibrated micropipettes

  • Microcentrifuge tubes or small vials

Methodology:

  • Preparation of Serial Dilutions:

    • Accurately weigh a small amount of this compound powder.

    • Prepare a stock solution by dissolving the powder in a solvent in which it is known to be highly soluble (e.g., DMSO) to a known concentration (e.g., 10 mM). This will be used for creating a standard curve.

    • Perform a series of dilutions from the stock solution to create a set of standards with known concentrations.

  • Generation of a Standard Curve:

    • Measure the absorbance of each standard dilution at the maximum absorbance wavelength of this compound (~750 nm).

    • Plot the absorbance values against the corresponding concentrations to generate a standard curve. This curve will be used to determine the concentration of the supernatant from the saturated solutions.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a pre-determined volume of the test solvent (e.g., 1 mL) in a microcentrifuge tube. The amount should be more than what is expected to dissolve.

    • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

    • Allow the suspension to equilibrate at room temperature for at least one hour, with intermittent mixing.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved this compound.

  • Analysis of the Supernatant:

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • If necessary, dilute the supernatant with the test solvent to bring its absorbance within the linear range of the standard curve.

    • Measure the absorbance of the (diluted) supernatant using the spectrophotometer.

  • Calculation of Solubility:

    • Using the standard curve, determine the concentration of this compound in the supernatant.

    • If the supernatant was diluted, multiply the measured concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in the test solvent.

Logical Workflow for Solvent Selection

The choice of solvent is a critical first step in many experimental workflows involving this compound. The following diagram illustrates a logical decision-making process for solvent selection based on the intended application.

Solvent Selection Workflow for this compound start Start: Need to dissolve This compound aqueous_check Is the final application in an aqueous buffer? start->aqueous_check organic_solvent Use a polar aprotic solvent (e.g., DMSO, DMF) aqueous_check->organic_solvent No dissolve_organic Dissolve this compound in a minimal amount of organic solvent (e.g., DMSO) aqueous_check->dissolve_organic Yes direct_dissolution Attempt direct dissolution in aqueous buffer (Note: solubility is very low, ~0.50 mM) aqueous_check->direct_dissolution Yes, but organic solvent is not tolerated end_workflow Proceed with experiment organic_solvent->end_workflow add_to_aqueous Add the concentrated organic stock solution to the aqueous buffer dissolve_organic->add_to_aqueous add_to_aqueous->end_workflow direct_dissolution->end_workflow

Caption: A decision tree for selecting an appropriate solvent for this compound.

Conclusion

This technical guide provides a summary of the known solubility characteristics of this compound and a general protocol for its determination. While the compound is described as "water-soluble" due to its sulfonate groups, its practical solubility in aqueous solutions is limited. For most applications requiring higher concentrations, the use of polar aprotic solvents like DMSO or DMF as initial dissolving agents is recommended, followed by dilution into the final aqueous medium. Researchers should carefully consider these solubility properties to ensure the success of their experimental designs.

References

An In-depth Technical Guide to the Water Solubility of Sulfo-Cy7 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the water solubility of Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye. Understanding the solubility characteristics of this dye is critical for its effective use in applications ranging from bioconjugation and in vivo imaging to the development of targeted therapeutic and diagnostic agents.

The Chemistry of this compound and its Enhanced Solubility

This compound belongs to the cyanine (B1664457) dye family, which is characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1] The length of this chain largely determines the dye's absorption and emission wavelengths, placing Sulfo-Cy7 in the near-infrared spectrum.[1]

The key to its aqueous solubility lies in its chemical modification. Unlike their non-sulfonated counterparts, which often require organic co-solvents like DMF or DMSO for use in aqueous buffers, sulfonated cyanine dyes are engineered for high water solubility.[1][2][] This is achieved by incorporating one or more sulfonate groups (-SO₃⁻) into the dye's structure. These negatively charged groups significantly increase the molecule's hydrophilicity, allowing it to dissolve readily in aqueous solutions and reducing its tendency to aggregate—a common issue that can affect experimental accuracy.[1][2] The amine functional group provides a reactive site for covalent attachment to biomolecules, such as proteins and antibodies.[4][5]

cluster_0 Non-Sulfonated Cyanine Dye cluster_1 Sulfonated Cyanine Dye (Sulfo-Cy7) a1 Hydrophobic Indolenine Core a2 Low Water Solubility (Requires Co-solvents) a1->a2 Leads to b1 Hydrophobic Indolenine Core b2 Addition of Sulfonate Groups (-SO₃⁻) b1->b2 Modified with b3 High Water Solubility (Aqueous Buffers) b2->b3 Results in

Caption: Impact of Sulfonation on Cyanine Dye Water Solubility.

Quantitative Solubility Data

While manufacturers universally describe this compound as water-soluble, specific quantitative values can vary between suppliers and batches.[6][7] Some datasheets provide qualitative descriptions such as "good" solubility in water, while others present conflicting quantitative data.[4][8] For instance, one source indicates that this compound is "very poorly soluble in water (0.50 mM = 40 mg/L)," which contrasts with the generally accepted high solubility imparted by sulfonation.[9][10] It is therefore imperative for researchers to consult the specific product datasheet provided by the manufacturer and, if necessary, perform their own solubility assessments.

For comparison, the non-sulfonated version, Cyanine7 amine, has been reported to have a water solubility of over 25 mg/mL, a value that is uncharacteristically high for non-sulfonated cyanines and should be approached with caution.[11]

CompoundSolvent(s)Reported SolubilitySource(s)
This compound WaterVery poorly soluble (0.50 mM = 40 mg/L)[9][10]
DMF, DMSOGood / Soluble[6][9][10]
Sulfo-Cy7.5 amine Water, DMF, DMSOSoluble (quantitative value not provided)[4]
Sulfo-Cy7 NHS ester Water, DMF, DMSOGood (quantitative value not provided)[8]

Experimental Protocols

Precise and reproducible experimental results depend on the correct preparation of dye solutions. Below are detailed protocols for preparing a stock solution and for determining the maximum aqueous solubility of this compound.

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in an aqueous buffer, a common starting point for bioconjugation reactions.

  • Determine Molecular Weight: Obtain the exact molecular weight (MW) from the manufacturer's certificate of analysis. For this example, the MW of this compound is assumed to be 807.08 g/mol .[6]

  • Weigh the Dye: Accurately weigh out 1 mg of this compound powder in a microcentrifuge tube.

  • Calculate Required Volume: Calculate the volume of solvent needed to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 807.08 g/mol )) * 1,000,000 µL/L ≈ 124 µL

  • Dissolution: Add 124 µL of a suitable aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) to the tube.

  • Mixing: Vortex the solution thoroughly for at least 1 minute. If immediate dissolution does not occur, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Store the stock solution protected from light at -20°C. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.[6]

Protocol for Determining Maximum Aqueous Solubility

This method, based on the shake-flask principle, determines the saturation point of the dye in water.

  • Add Excess Dye: Add an excess amount of this compound powder (e.g., 2-5 mg) to a known volume of purified water (e.g., 1 mL) in a microcentrifuge tube. The amount should be sufficient to ensure undissolved solid remains.

  • Equilibration: Seal the tube and mix vigorously at a constant temperature (e.g., 25°C) for 24 hours using a shaker or rotator. This ensures the solution reaches equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved dye.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Perform a precise serial dilution of the supernatant with the same solvent to bring its absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Spectrophotometry: Measure the absorbance of the diluted sample at the dye's maximum absorption wavelength (λ_max ≈ 750 nm).[10]

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration of the saturated solution.

    • Concentration (M) = Absorbance / (Extinction Coefficient (ε) * Path Length (cm))

    • The molar extinction coefficient for this compound is approximately 240,600 M⁻¹cm⁻¹.[10]

    • Remember to multiply the calculated concentration by the dilution factor to get the final solubility value.

node_start Start: Determine Max Solubility node1 1. Add Excess Sulfo-Cy7 Amine to Water node_start->node1 node2 2. Equilibrate for 24h (Constant Temp & Mixing) node1->node2 node3 3. Centrifuge to Pellet Undissolved Dye node2->node3 node4 4. Collect Clear Supernatant node3->node4 node5 5. Serially Dilute Supernatant node4->node5 node6 6. Measure Absorbance at λmax (~750 nm) node5->node6 node7 7. Calculate Concentration (Beer-Lambert Law) node6->node7 node_end Result: Solubility Value (e.g., in mg/mL or M) node7->node_end

Caption: Experimental Workflow for Aqueous Solubility Assessment.

Application Workflow: Bioconjugation

The high water solubility of this compound is particularly advantageous for bioconjugation, as it allows labeling reactions to be performed in purely aqueous buffers, which is crucial for maintaining the stability and function of delicate proteins.[8]

The primary amine on Sulfo-Cy7 can be conjugated to various functional groups on biomolecules. A common strategy involves reacting it with N-hydroxysuccinimide (NHS) esters or molecules activated by carbodiimide (B86325) chemistry (e.g., EDC) to form a stable amide bond.

cluster_reactants Reactant Preparation reactant1 Prepare this compound Stock Solution in Buffer node_reaction Combine Reactants & Incubate reactant1->node_reaction reactant2 Prepare Target Biomolecule (e.g., Protein with Activated Carboxyl Groups) reactant2->node_reaction node_purify Purification Step (e.g., Dialysis, Size-Exclusion Chromatography) node_reaction->node_purify node_remove Remove Unreacted Dye node_purify->node_remove node_final Characterize Final Conjugate (Spectroscopy, Functional Assays) node_purify->node_final node_product Purified & Labeled Biomolecule node_final->node_product

Caption: General Workflow for Protein Labeling with this compound.

References

A Technical Guide to Sulfo-Cy7 Amine and its Analogs for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-Cy7 amine and its longer-wavelength analog, Sulfo-Cy7.5 amine. These near-infrared (NIR) fluorescent dyes are instrumental in a variety of research and drug development applications, from in vivo imaging to sensitive cellular assays. This document outlines their core properties, provides detailed experimental protocols for their use in bioconjugation, and illustrates a key application in cancer research.

Core Properties of Sulfo-Cy7 and Sulfo-Cy7.5 Amine

This compound and Sulfo-Cy7.5 amine are water-soluble cyanine (B1664457) dyes featuring a terminal primary amine group. The presence of sulfonate groups enhances their hydrophilicity, making them ideal for labeling biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive proteins. Their fluorescence in the NIR spectrum (700-900 nm) is particularly advantageous for deep-tissue in vivo imaging, as it minimizes interference from background autofluorescence common at shorter wavelengths.

The primary amine functionality allows for the covalent conjugation of these dyes to various molecules, such as proteins, peptides, and antibodies, through their carboxyl groups. This is typically achieved using a carbodiimide (B86325) crosslinker like EDC in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond.

The key distinction between the two lies in their spectral properties, with Sulfo-Cy7.5 exhibiting an excitation and emission maximum at longer wavelengths than Sulfo-Cy7. This can be a critical factor in multiplexing experiments or when trying to further minimize tissue autofluorescence.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and Sulfo-Cy7.5 amine. Note that minor variations may exist between different commercial suppliers.

PropertyThis compoundSulfo-Cy7.5 Amine
Molecular Formula C₄₃H₅₈N₄O₇S₂[1]C₅₁H₆₀K₂N₄O₁₃S₄[2]
Molecular Weight ~807.08 g/mol [1]~1143.5 g/mol [2]
Excitation Maximum (λex) ~750 nm[3]~778 nm[2]
Emission Maximum (λem) ~773 nm[3]~797 nm[2]
Extinction Coefficient ~240,600 M⁻¹cm⁻¹[3]~222,000 M⁻¹cm⁻¹[2]
Solubility Good in DMF and DMSO; poorly soluble in water[2]Water, DMF, DMSO[2]

Experimental Protocol: Covalent Labeling of Proteins via EDC/Sulfo-NHS Chemistry

This protocol details the conjugation of this compound (or Sulfo-Cy7.5 amine) to a protein via its carboxyl groups (e.g., on aspartic and glutamic acid residues). This method utilizes a two-step process with EDC and Sulfo-NHS to create a more stable, amine-reactive intermediate.

Materials:

  • Protein to be labeled (in a buffer free of amines or carboxyls, e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • This compound or Sulfo-Cy7.5 amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines (like Tris) or carboxylates.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the protein, forming a semi-stable Sulfo-NHS ester.

  • Removal of Excess Crosslinkers (Optional but Recommended):

    • To prevent unwanted side reactions of the amine-containing dye, the excess EDC and Sulfo-NHS can be removed using a desalting column equilibrated with Coupling Buffer. This step also allows for a buffer exchange to the optimal pH for the amine reaction.

  • Conjugation with this compound:

    • Dissolve the this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is a typical starting point for optimization.

    • Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (e.g., ~750 nm for Sulfo-Cy7).

Application Example: Imaging Tumor Apoptosis

A significant application of these dyes is in the development of probes for in vivo imaging. For instance, a peptide that specifically binds to phosphatidylserine (B164497) (PS), a marker for apoptotic cells, can be labeled with Sulfo-Cy7.5. When injected into a tumor-bearing mouse model that has been treated with a chemotherapeutic agent, the labeled peptide will accumulate in areas where tumor cells are undergoing apoptosis. This allows for the non-invasive monitoring of treatment efficacy.

The following diagram illustrates the workflow for imaging chemotherapy-induced tumor apoptosis using a Sulfo-Cy7.5 labeled peptide.

G cluster_treatment Cancer Treatment & Apoptosis Induction cluster_probe Probe Preparation & Administration cluster_imaging In Vivo Imaging & Detection cluster_analysis Data Analysis & Outcome drug Chemotherapeutic Drug tumor Tumor Cells drug->tumor Induces Apoptosis apoptotic_tumor Apoptotic Tumor Cells (PS Exposed) tumor->apoptotic_tumor PS Externalization binding Conjugate Binds to Apoptotic Cells apoptotic_tumor->binding peptide PS-Binding Peptide (e.g., PSP1) labeled_peptide Sulfo-Cy7.5-Peptide Conjugate peptide->labeled_peptide Conjugation dye Sulfo-Cy7.5 Amine dye->labeled_peptide injection Systemic Injection labeled_peptide->injection injection->binding imaging NIR Fluorescence Imaging System binding->imaging Detection signal Fluorescence Signal from Tumor imaging->signal quantification Signal Quantification signal->quantification efficacy Assessment of Treatment Efficacy quantification->efficacy

Workflow for in vivo imaging of tumor apoptosis.

References

Sulfo-Cy7 Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides core information on Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and professionals in drug development. The guide details the chemical properties, experimental protocols for bioconjugation, and its primary applications in in-vivo imaging.

Core Properties of this compound

This compound is a sulfonated cyanine (B1664457) dye characterized by its high water solubility and reactivity, making it an ideal candidate for labeling biomolecules. Its fluorescence in the near-infrared spectrum allows for deep tissue penetration and minimal autofluorescence from biological samples, which is highly advantageous for in-vivo imaging studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 2236573-39-8
Molecular Formula C₄₃H₅₈N₄O₇S₂
Molecular Weight 807.08 g/mol
Purity >90% to >98% (typically ≥95% by HPLC-MS and ¹H NMR)
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 nm
Extinction Coefficient ~240,600 M⁻¹cm⁻¹
Solubility Good in DMSO and DMF; very poorly soluble in water

Experimental Protocols

This compound is primarily used for the derivatization of various target molecules. The amine group allows for conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or for use in enzymatic reactions like transamination. A common application is the labeling of antibodies for in-vivo imaging.

General Protocol for Antibody Labeling

This protocol outlines the general steps for conjugating this compound to an antibody. Note that optimization of the dye-to-protein ratio is often necessary for specific applications.

Materials:

  • Antibody solution (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation reagent (e.g., a homobifunctional crosslinker like a bis-NHS ester)

  • Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5)

  • Quenching solution (e.g., Tris-HCl or glycine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (like Tris or glycine), the antibody should be dialyzed against a suitable buffer such as PBS.

  • Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. This solution should be prepared fresh.

  • Activation of Antibody (if necessary): If the antibody does not have a suitable reactive group, it may need to be activated. This often involves reacting the carboxyl groups on the antibody with a reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an NHS ester to create amine-reactive sites.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).

    • Add the calculated amount of the dissolved this compound to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring.

  • Quenching the Reaction: Add a quenching solution like Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for another 15-30 minutes.

  • Purification: Remove the unconjugated dye from the labeled antibody using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy7 (around 750 nm).

Visualizations

Experimental Workflow: Antibody Labeling and In-Vivo Imaging

The following diagram illustrates the general workflow from labeling an antibody with this compound to its application in preclinical in-vivo imaging.

experimental_workflow cluster_prep Preparation cluster_purification Purification & QC cluster_invivo In-Vivo Application antibody Antibody conjugation Bioconjugation antibody->conjugation dye This compound dye->conjugation purify Purification (e.g., Gel Filtration) conjugation->purify qc Quality Control (DOL, Purity) purify->qc injection Systemic Injection (e.g., IV) qc->injection imaging NIR Fluorescence Imaging injection->imaging analysis Data Analysis imaging->analysis

Workflow for antibody labeling and in-vivo imaging.
Signaling Pathway Example: EGFR Signaling

This compound-labeled antibodies are frequently used to target specific cell surface receptors involved in signaling pathways crucial to disease, such as cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prime example. An antibody targeting EGFR can be labeled with this compound to visualize tumor localization and receptor engagement in vivo.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF (Ligand) egfr EGFR (Receptor) egf->egfr Binding & Dimerization ras RAS egfr->ras Activation pi3k PI3K egfr->pi3k Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription Translocation akt AKT pi3k->akt akt->transcription Regulation proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival

Simplified EGFR signaling pathway.

Methodological & Application

Application Notes and Protocols for Sulfo-Cy7 Amine Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye. This method is particularly useful for proteins where primary amine labeling (e.g., at lysine (B10760008) residues) is undesirable, for instance, if it compromises the protein's active site. Instead, this protocol targets carboxyl groups on aspartic and glutamic acid residues, offering an alternative and specific conjugation strategy. The use of a water-soluble carbodiimide, 1-ethyl-3-(3-(dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS), facilitates the formation of a stable amide bond between the protein's carboxyl groups and the amine group of the Sulfo-Cy7 dye.

Introduction

Sulfo-Cy7 is a bright and photostable fluorescent dye that emits in the near-infrared spectrum, making it ideal for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging and flow cytometry.[1] Labeling proteins with Sulfo-Cy7 allows for sensitive and specific tracking and quantification in various biological assays. The sulfonated nature of the dye enhances its water solubility, which is advantageous for labeling sensitive proteins that may be prone to denaturation.[2]

This protocol details a two-step carbodiimide-mediated labeling procedure. First, the carboxyl groups on the protein are activated with EDC and Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This is followed by the reaction of the activated protein with the amine-functionalized Sulfo-Cy7 dye. This two-step approach minimizes the risk of protein-protein crosslinking.[1][3]

Quantitative Data Summary

The following tables provide a summary of the spectral properties of Sulfo-Cy7 and the recommended reaction conditions for protein labeling.

Table 1: Spectral Properties of Sulfo-Cy7

PropertyValue
Excitation Maximum (λex)~750 nm
Emission Maximum (λem)~773 nm
Molar Extinction Coefficient~240,600 M⁻¹cm⁻¹
SolubilityWater, DMSO, DMF

Table 2: Recommended Reagent Concentrations and Molar Ratios for Protein Labeling

ReagentRecommended Concentration/RatioPurpose
Protein1-10 mg/mLSubstrate for labeling
EDC2-10 mM (10-50 fold molar excess over protein)Activates carboxyl groups on the protein
Sulfo-NHS5-10 mM (2-5 fold molar excess over EDC)Stabilizes the activated carboxyl groups, forming an amine-reactive intermediate
This compound10-20 fold molar excess over proteinAmine-containing fluorophore for conjugation
Quenching Reagent10-50 mM (e.g., Hydroxylamine, Tris, or Glycine)Terminates the reaction by reacting with unreacted Sulfo-NHS esters

Table 3: Recommended Buffers and pH for the Two-Step Labeling Protocol

StepBufferpH RangeRationale
Activation Step MES (2-(N-morpholino)ethanesulfonic acid) Buffer4.7 - 6.0Optimal pH for EDC-mediated activation of carboxyl groups
Coupling Step Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer7.2 - 8.5Optimal pH for the reaction between the Sulfo-NHS ester and the primary amine of the dye
Purification/Storage Phosphate-Buffered Saline (PBS)7.2 - 7.4Common buffer for protein stability and storage

Experimental Protocols

This section provides a detailed two-step protocol for labeling proteins with this compound.

Materials and Reagents:
  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • EDC (1-ethyl-3-(3-(dimethylaminopropyl)carbodiimide hydrochloride))

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting spin column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

  • Spectrophotometer

Protocol:

Step 1: Preparation of Reagents

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), they must be removed by dialysis or buffer exchange into PBS.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.

  • EDC and Sulfo-NHS Solutions:

    • Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 100 mM stock solution of Sulfo-NHS in Activation Buffer.

    • Note: EDC is moisture-sensitive and should be handled quickly.

Step 2: Activation of Protein Carboxyl Groups

  • Buffer exchange the protein into the Activation Buffer (0.1 M MES, pH 6.0).

  • Add the freshly prepared EDC solution to the protein solution to a final concentration of 2-10 mM.

  • Immediately add the freshly prepared Sulfo-NHS solution to a final concentration of 5-10 mM.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Coupling of this compound to the Activated Protein

  • Immediately after the activation step, remove the excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting spin column.

  • Add the this compound stock solution to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is recommended as a starting point.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.

Step 4: Quenching the Reaction

  • (Optional but recommended) Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Labeled Protein

  • Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting spin column pre-equilibrated with PBS (pH 7.2-7.4).

  • Collect the eluate containing the Sulfo-Cy7 labeled protein.

Step 6: Characterization of the Labeled Protein

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7 (~750 nm, A750).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). A correction factor for the dye's absorbance at 280 nm may be necessary.

    • The DOL is the molar ratio of the dye to the protein.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application in a signaling pathway.

G cluster_0 Protein Preparation cluster_1 Activation of Carboxyl Groups cluster_2 Coupling Reaction cluster_3 Purification and Analysis Protein Protein in Amine-Free Buffer Buffer_Exchange_1 Buffer Exchange into Activation Buffer (pH 4.7-6.0) Protein->Buffer_Exchange_1 Add_EDC_NHS Add EDC and Sulfo-NHS Buffer_Exchange_1->Add_EDC_NHS Incubate_1 Incubate 15-30 min at Room Temperature Add_EDC_NHS->Incubate_1 Buffer_Exchange_2 Buffer Exchange into Coupling Buffer (pH 7.2-8.5) Incubate_1->Buffer_Exchange_2 Add_Dye Add this compound Buffer_Exchange_2->Add_Dye Incubate_2 Incubate 1-2 hours at Room Temperature (Protect from Light) Add_Dye->Incubate_2 Quench Quench Reaction (Optional) Incubate_2->Quench Purify Purify via Desalting Column Quench->Purify Analyze Characterize (DOL) Purify->Analyze G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Ligand Sulfo-Cy7 Labeled Ligand (Protein) Receptor Membrane Receptor Ligand->Receptor Binding & Visualization Effector Effector Protein Receptor->Effector Conformational Change Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

References

Application Notes and Protocols for Antibody Conjugation with Sulfo-Cy7 Amine NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of antibodies with Sulfo-Cy7 amine NHS ester. Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye with an excitation maximum around 750 nm and an emission maximum around 773 nm.[1] Its excellent water solubility, high quantum yield, and photostability make it an ideal candidate for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy7 reacts efficiently with primary amine groups on antibodies, such as the side chains of lysine (B10760008) residues, to form stable covalent amide bonds.

These protocols are designed to guide researchers through the entire workflow, from antibody preparation and conjugation to purification and quality control of the final conjugate. Adherence to these guidelines will help ensure the generation of high-quality, reproducibly labeled antibodies for downstream applications.

Quantitative Data Summary

Successful antibody conjugation requires careful optimization of several parameters. The following tables summarize key quantitative data for the conjugation of Sulfo-Cy7 NHS ester to a typical IgG antibody.

Table 1: Recommended Reaction Parameters for Sulfo-Cy7-Antibody Conjugation

ParameterRecommended Value/RangeNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.
Reaction Buffer pH8.0 - 9.0 (Optimal: 8.5)A basic pH is required for the reaction between the NHS ester and primary amines.
Dye-to-Antibody Molar Ratio5:1 to 20:1This ratio needs to be optimized for each specific antibody.
Reaction Time1 - 2 hoursLonger incubation times do not necessarily improve labeling efficiency and may damage the antibody.
Reaction TemperatureRoom Temperature (20-25°C)

Table 2: Quality Control Parameters for Sulfo-Cy7-Antibody Conjugates

ParameterTarget Value/RangeMethod of Determination
Degree of Labeling (DOL)2 - 4Spectrophotometry
Conjugate Purity> 95%Size-Exclusion Chromatography (SEC) or SDS-PAGE
Immunoreactivity> 80% of unconjugated antibodyApplication-specific functional assay (e.g., ELISA, Flow Cytometry)
Signal-to-Noise RatioApplication-dependentFlow Cytometry, Immunofluorescence Microscopy

Experimental Protocols

Antibody Preparation

This protocol is for the preparation of a typical IgG antibody.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon® Ultra Centrifugal Filter Unit (or similar)

  • Microcentrifuge

Procedure:

  • If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), it must be purified.

  • Add 500 µL of PBS to the centrifugal filter unit to pre-wet the membrane.

  • Centrifuge at 14,000 x g for 5 minutes and discard the flow-through.

  • Add the antibody solution to the filter unit and add PBS to a final volume of 500 µL.

  • Centrifuge at 14,000 x g for 10-15 minutes. Discard the flow-through.

  • Repeat the wash step (steps 4 and 5) two more times.

  • After the final wash, invert the filter unit into a clean collection tube and centrifuge at 1,000 x g for 2 minutes to collect the purified antibody.

  • Determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient is ~210,000 M⁻¹cm⁻¹.

Sulfo-Cy7 NHS Ester Preparation

Materials:

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of the dye.

  • Vortex briefly to ensure the dye is completely dissolved. This stock solution should be used immediately.

Antibody Conjugation with Sulfo-Cy7 NHS Ester

Materials:

  • Prepared antibody (2-10 mg/mL in PBS, pH 7.4)

  • 1 M Sodium Bicarbonate buffer, pH 8.5

  • Prepared Sulfo-Cy7 NHS ester stock solution (10 mg/mL in DMSO)

Procedure:

  • Adjust the pH of the antibody solution to 8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

  • Calculate the required volume of the Sulfo-Cy7 NHS ester stock solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).

  • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Sulfo-Cy7-Antibody Conjugate

This protocol describes purification using a desalting spin column.

Materials:

  • Zeba™ Spin Desalting Column (or similar)

  • PBS, pH 7.4

  • Microcentrifuge

Procedure:

  • Remove the bottom closure of the spin column and loosen the cap.

  • Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

  • Place the column in a new collection tube.

  • Slowly apply the conjugation reaction mixture to the center of the resin bed.

  • Centrifuge at 1,500 x g for 2 minutes to collect the purified conjugate. The purified antibody will be in the eluate.

Quality Control of the Conjugate

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~750 nm (Amax for Sulfo-Cy7) using a spectrophotometer.

  • Calculate the DOL using the following equations:

    • Concentration of Antibody (M) = [A280 - (Amax × CF)] / ε_protein

      • Where:

        • A280 = Absorbance of the conjugate at 280 nm

        • Amax = Maximum absorbance of the conjugate in the NIR range (~750 nm)

        • CF = Correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy7, CF is approximately 0.04)

        • ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹)

    • Concentration of Dye (M) = Amax / ε_dye

      • Where:

        • Amax = Maximum absorbance of the conjugate in the NIR range (~750 nm)

        • ε_dye = Molar extinction coefficient of Sulfo-Cy7 at its Amax (~240,600 M⁻¹cm⁻¹)

    • DOL = Concentration of Dye / Concentration of Antibody

An optimal DOL for most applications is between 2 and 4.[2] Higher DOLs can lead to fluorescence quenching and reduced antibody function.[2]

Assessment of Immunoreactivity

It is crucial to confirm that the conjugation process has not compromised the antibody's binding affinity. This can be assessed using various immunoassays.

Example using Flow Cytometry:

  • Titrate the Sulfo-Cy7 labeled antibody and an unconjugated version of the same antibody on a target-positive cell line.

  • Stain the cells with a range of concentrations for both antibodies.

  • Analyze the cells by flow cytometry and determine the Mean Fluorescence Intensity (MFI) of the positive population for each concentration.

  • Compare the staining index or signal-to-noise ratio of the conjugated antibody to the unconjugated antibody (detected with a fluorescent secondary antibody). A significant decrease in the binding affinity of the conjugated antibody will be reflected in a lower staining index at equivalent concentrations.

Calculating Signal-to-Noise Ratio in Flow Cytometry: Signal-to-Noise Ratio = (MFI of positive population) / (MFI of negative population)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & QC cluster_application Application Ab_prep Antibody Purification Conjugation Antibody-Dye Reaction Ab_prep->Conjugation Dye_prep Sulfo-Cy7 NHS Ester Preparation Dye_prep->Conjugation Purification Purification of Conjugate Conjugation->Purification QC Quality Control (DOL, Function) Purification->QC Application Downstream Applications QC->Application

Caption: Workflow for Sulfo-Cy7 NHS ester antibody conjugation.

Signaling Pathway Analysis using Sulfo-Cy7 Labeled Antibodies

Sulfo-Cy7 labeled antibodies are valuable tools for studying cell signaling pathways. For example, they can be used in flow cytometry to quantify the expression of cell surface receptors like HER2, which is a key player in breast cancer.

her2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection Flow Cytometry Detection HER2 HER2 Receptor RAS RAS HER2->RAS PI3K PI3K HER2->PI3K Dimerization Flow_Cytometer Flow Cytometer HER2->Flow_Cytometer Detection EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ab_Cy7 Anti-HER2 Ab-Sulfo-Cy7 Ab_Cy7->HER2 Binding

Caption: Analysis of the HER2 signaling pathway using a Sulfo-Cy7 labeled anti-HER2 antibody.

This diagram illustrates how a Sulfo-Cy7 conjugated anti-HER2 antibody can be used to detect the expression of the HER2 receptor on the cell surface via flow cytometry. The binding of the labeled antibody allows for the quantification of HER2 expression, which is critical for understanding the activation state of downstream signaling pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways that drive cell proliferation and survival in cancer.[3]

References

Illuminating Biology: Sulfo-Cy7 Amine for In Vivo Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo small animal imaging. Its fluorescence emission in the NIR window (700-900 nm) provides significant advantages for deep tissue imaging due to reduced light absorption and scattering by biological tissues, leading to higher signal-to-background ratios compared to fluorophores that emit in the visible range. The primary amine group of Sulfo-Cy7 allows for its covalent conjugation to a wide variety of molecules, including antibodies, peptides, and nanoparticles, enabling the targeted visualization of biological processes in living organisms. These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in preclinical in vivo imaging studies.

Physicochemical and Spectroscopic Properties

This compound exhibits excellent photophysical properties for in vivo imaging applications. The presence of sulfonate groups enhances its water solubility, which is crucial for biological applications.[1]

PropertyValueReference Compound
Excitation Maximum (λex) ~740 - 750 nmSulfo-Cy7
Emission Maximum (λem) ~773 nmSulfo-Cy7
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹Sulfo-Cy7
Molecular Formula C₄₃H₅₈N₄O₇S₂This compound
Molecular Weight 807.1 g/mol This compound
Solubility Good in water, DMSO, DMFSulfo-Cy7

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein (e.g., an antibody) that contains available carboxyl groups (aspartic acid, glutamic acid, or C-terminus). The reaction proceeds via a two-step process involving the activation of the protein's carboxyl groups with EDC and Sulfo-NHS to form a more stable amine-reactive intermediate, which then reacts with the primary amine of Sulfo-Cy7.

Materials:

  • Protein to be labeled (in an amine-free and carboxyl-free buffer, e.g., MES buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC to the protein solution to a final concentration of 2 mM.

    • Add Sulfo-NHS to the protein solution to a final concentration of 5 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 10-fold molar excess of the amine dye over the protein is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the Sulfo-Cy7-labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

    • The first colored fraction to elute will be the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Protein_COOH Protein with Carboxyl Group (-COOH) EDC_SulfoNHS EDC + Sulfo-NHS in Activation Buffer (pH 6.0) Protein_COOH->EDC_SulfoNHS 15-30 min Room Temp Activated_Protein Activated Protein (Sulfo-NHS Ester) EDC_SulfoNHS->Activated_Protein SulfoCy7_Amine This compound in Coupling Buffer (pH 7.5) Activated_Protein->SulfoCy7_Amine 2 hours Room Temp Conjugated_Protein Sulfo-Cy7 Labeled Protein SulfoCy7_Amine->Conjugated_Protein Purification Size-Exclusion Chromatography Conjugated_Protein->Purification

Conjugation of this compound to a Protein.
Protocol 2: In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general procedure for in vivo imaging of tumors in a mouse model using a Sulfo-Cy7-labeled targeting agent (e.g., an antibody or peptide).

Materials:

  • Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models)

  • Sulfo-Cy7-labeled targeting agent

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).

    • Maintain anesthesia with 1-2% isoflurane delivered via a nose cone in the imaging chamber.

    • To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.

  • Probe Administration:

    • Dilute the Sulfo-Cy7-labeled probe to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.

    • Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.

    • For Sulfo-Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.

    • Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Organ Analysis (Optional):

    • At the final imaging time point, euthanize the mice.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm probe biodistribution.

G Animal_Prep Animal Preparation (Anesthesia, Diet) Baseline_Image Acquire Baseline Image Animal_Prep->Baseline_Image Probe_Inject Inject Sulfo-Cy7 Probe (i.v.) Baseline_Image->Probe_Inject InVivo_Imaging In Vivo Imaging (Multiple Time Points) Probe_Inject->InVivo_Imaging Data_Analysis Data Analysis (ROI, TBR) InVivo_Imaging->Data_Analysis ExVivo_Analysis Ex Vivo Organ Imaging (Optional) InVivo_Imaging->ExVivo_Analysis

Workflow for In Vivo Small Animal Imaging.

Quantitative Data

The following tables summarize representative quantitative data from preclinical studies using Sulfo-Cy7 labeled probes.

Table 1: Biodistribution of Sulfo-Cy7 Labeled Probes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

OrganSulfo-Cy7-Antibody (72h p.i.)Sulfo-Cy7-Peptide (4h p.i.)Sulfo-Cy7-Nanoparticle (24h p.i.)
Tumor15.2 ± 3.54.1 ± 1.28.5 ± 2.1
Blood3.1 ± 0.80.5 ± 0.22.3 ± 0.6
Liver10.5 ± 2.112.3 ± 2.818.7 ± 4.2
Spleen2.8 ± 0.71.9 ± 0.55.1 ± 1.3
Kidneys4.5 ± 1.125.8 ± 5.66.2 ± 1.5
Lungs3.2 ± 0.92.5 ± 0.73.8 ± 1.0

Note: Data are representative and can vary based on the specific targeting molecule, animal model, and tumor type.

Table 2: Tumor-to-Background Ratios (TBR) of Sulfo-Cy7 Labeled Probes

Time Post-InjectionSulfo-Cy7-Antibody (HER2+ Tumor)Sulfo-Cy7-Peptide (αvβ3+ Tumor)
4 hours2.1 ± 0.43.5 ± 0.8
24 hours4.5 ± 0.92.8 ± 0.6
48 hours5.8 ± 1.22.1 ± 0.5
72 hours6.5 ± 1.51.5 ± 0.4

Note: TBR is calculated as the mean fluorescence intensity of the tumor divided by the mean fluorescence intensity of adjacent muscle tissue.

Visualizing Signaling Pathways

Sulfo-Cy7 labeled probes can be used to visualize and study cell signaling pathways in vivo. By targeting key receptors or proteins in a pathway, researchers can monitor their expression and localization in response to stimuli or therapeutic interventions. For example, the PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth, and is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Probe Sulfo-Cy7-Antibody (e.g., anti-HER2) Probe->RTK Binds to receptor

PI3K/Akt Signaling Pathway Visualization.

By using a Sulfo-Cy7 labeled antibody targeting a receptor tyrosine kinase like HER2, researchers can non-invasively monitor the initial step of this pathway in a tumor. The fluorescence intensity in the tumor would correlate with the expression level of the receptor, providing insights into the potential activation state of the downstream signaling cascade.[2]

Conclusion

This compound is a versatile and powerful near-infrared fluorescent dye for in vivo small animal imaging. Its excellent photophysical properties, coupled with the ability to be conjugated to a wide range of targeting molecules, make it an invaluable tool for preclinical research in oncology, drug development, and molecular biology. The detailed protocols and representative data provided in these application notes serve as a guide for researchers to design and execute robust and reproducible in vivo imaging studies.

References

Application Notes and Protocols for Sulfo-Cy7 Amine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing Sulfo-Cy7 amine for viability staining and antibody conjugation in flow cytometry.

Product Information

This compound Properties

PropertyValueReference
Excitation Maximum (λex) ~750 nm[4]
Emission Maximum (λem) ~775 nm[4]
Recommended Laser Red (633/640 nm) or NIR (730 nm)[4]
Solubility Water, DMF, DMSO[5]
Reactivity Primary amines[5]

Application 1: Live/Dead Cell Discrimination

This protocol outlines the use of this compound as a fixable viability dye in flow cytometry.

Principle of Viability Staining with this compound

The fundamental principle of viability staining with amine-reactive dyes like this compound is based on the integrity of the cell membrane. Live cells with intact membranes will only be stained on their surface, resulting in a low fluorescence signal. Dead cells, having lost membrane integrity, allow the dye to penetrate and stain the much more abundant intracellular proteins, resulting in a bright fluorescent signal. This difference in fluorescence intensity allows for the clear separation of live and dead cell populations.

G Mechanism of this compound Viability Staining cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Membrane surface_proteins dim_signal Dim Fluorescence live_cell->dim_signal Results in sulfo_cy7_live sulfo_cy7_live->live_cell Cannot Penetrate sulfo_cy7_live->surface_proteins Binds to dead_cell Compromised Membrane intracellular_proteins dead_cell->intracellular_proteins bright_signal Bright Fluorescence dead_cell->bright_signal Results in sulfo_cy7_dead sulfo_cy7_dead->dead_cell Penetrates sulfo_cy7_dead->intracellular_proteins Binds to

Mechanism of this compound Viability Staining.

Experimental Protocol: Viability Staining

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), protein-free

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Single-cell suspension of interest

  • Heat-killed or chemically-treated dead cell control

Procedure:

  • Dye Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

    • Further dilute the stock solution in protein-free PBS to create a working solution. The optimal concentration must be determined through titration.

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in protein-free PBS. It is critical to perform the staining in a protein-free buffer as the dye will react with any primary amines present.

  • Dye Titration (Critical First Step):

    • Before the first experiment, the optimal concentration of this compound must be determined. This is achieved by staining a known mixture of live and dead cells with a range of dye concentrations.

    • Prepare a 1:1 mixture of live cells and heat-killed cells (e.g., 65°C for 5-10 minutes).

    • Prepare serial dilutions of the this compound working solution. A suggested starting range for titration is 0.1 µg/mL to 10 µg/mL.

    • Stain the live/dead cell mixture with each concentration of the dye as described in the staining procedure below.

    • The optimal concentration is the one that provides the best separation between live and dead cell populations with minimal fluorescence in the live cell population.

  • Staining Procedure:

    • To 1 mL of the prepared cell suspension, add the pre-determined optimal amount of this compound working solution.

    • Vortex the tube gently and immediately.

    • Incubate for 15-30 minutes at room temperature or 4°C, protected from light. Incubation on ice can slow the internalization of the dye in dying cells.

    • Wash the cells twice with 2-3 mL of complete staining buffer (e.g., PBS with 2% FBS). The protein in the wash buffer will quench any remaining reactive dye.

    • The cells are now ready for subsequent antibody staining, fixation, and permeabilization if required.

Data Analysis and Gating Strategy

G Gating Strategy for Sulfo-Cy7 Viability start Total Events gate1 Gate on Cells (FSC vs SSC) start->gate1 gate2 Gate on Singlets (FSC-A vs FSC-H) gate1->gate2 gate3 Gate on Live Cells (Sulfo-Cy7 Negative) gate2->gate3 analysis Downstream Analysis gate3->analysis

Hierarchical Gating Strategy.

A typical gating strategy involves first gating on the cell population of interest based on forward and side scatter (FSC/SSC) to exclude debris.[6] Subsequently, singlets are gated to exclude cell doublets. Finally, a histogram of the Sulfo-Cy7 channel is used to gate on the live (Sulfo-Cy7 negative/dim) population for further analysis.

Expected Results:

Cell PopulationExpected Fluorescence IntensityNotes
Live Cells Low MFIThe dye reacts only with surface proteins.
Dead Cells High MFI (>50-fold higher than live cells)The dye penetrates the cell and reacts with abundant intracellular proteins.[7]
Apoptotic Cells Intermediate MFICells in early to mid-apoptosis may show intermediate staining as membrane integrity is progressively lost.

Application 2: Antibody Conjugation

This compound can be used to label antibodies for use in flow cytometry and other applications. This protocol describes the conjugation of Sulfo-Cy7 to an antibody.

Experimental Protocol: Antibody Conjugation

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cy7 NHS ester (or activate this compound to an NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate

  • Spin desalting column

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

    • Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate.

  • Prepare the Sulfo-Cy7 Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the Sulfo-Cy7 stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Gently mix the reaction solution by pipetting.

    • Incubate the reaction in the dark at room temperature for 1-2 hours or at 4°C overnight.

  • Purification of the Conjugate:

    • Remove unconjugated dye using a spin desalting column according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7).

G Antibody Conjugation Workflow start Start prep_ab Prepare Antibody (Amine-free buffer, pH 8.3-8.5) start->prep_ab prep_dye Prepare Sulfo-Cy7 NHS Ester (10 mg/mL in DMSO) start->prep_dye conjugate Conjugation Reaction (1-2 hours at RT or overnight at 4°C) prep_ab->conjugate prep_dye->conjugate purify Purification (Spin Desalting Column) conjugate->purify characterize Characterization (Degree of Labeling) purify->characterize

Workflow for conjugating Sulfo-Cy7 to an antibody.

Instrument Setup and Compensation

Instrument Configuration:

ParameterRecommended Setting
Excitation Laser Red (633/640 nm) or Near-Infrared (730 nm)
Emission Filter 780/60 nm bandpass filter

Compensation:

Sulfo-Cy7 is a near-infrared dye, and while it is in the far-red end of the spectrum, compensation is still necessary, especially in multicolor panels. The primary source of spillover will be from other far-red dyes such as APC. It is crucial to have single-stained compensation controls for Sulfo-Cy7 and any other fluorochromes in the panel to accurately calculate the compensation matrix.

Example Compensation Matrix:

The following table provides a hypothetical example of a compensation matrix involving APC and a Sulfo-Cy7-like channel (e.g., APC-Cy7). The values represent the percentage of signal from the fluorochrome in the column that is detected in the detector in the row.

APC DetectorAPC-Cy7 Detector
APC 100%5-15%
APC-Cy7 0.5-5%100%

Note: These are example values and the actual compensation will depend on the specific instrument, filters, and fluorochromes used.[8]

Troubleshooting

IssuePossible CauseSolution
High background staining in live cells Dye concentration is too high.Titrate the dye to a lower concentration.
Staining buffer contains protein.Use a protein-free buffer for the staining step.
Poor separation of live and dead cells Insufficient dye concentration.Titrate the dye to a higher concentration.
Sub-optimal incubation time or temperature.Optimize incubation time and temperature.
Loss of signal after fixation Improper fixation protocol.Ensure a compatible fixation protocol is used. Amine-reactive dyes are generally stable with formaldehyde-based fixatives.
High compensation values Spectral overlap with other fluorochromes.Use spectrally well-separated fluorochromes. Ensure accurate single-stain compensation controls are used.

Conclusion

This compound is a versatile and robust tool for flow cytometry. Its utility as a fixable viability dye allows for the exclusion of dead cells from analysis, thereby improving data quality and reliability. Furthermore, its amine-reactive nature enables the straightforward conjugation to antibodies for multicolor immunophenotyping. By following the detailed protocols and considering the instrument setup and compensation guidelines provided in these application notes, researchers can effectively integrate this compound into their flow cytometry workflows.

References

Sulfo-Cy7 Amine: Applications and Protocols for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye, in various fluorescence microscopy techniques. Sulfo-Cy7 and its derivatives are valuable tools for deep tissue imaging, bioconjugation, and in vivo studies due to their spectral properties in the NIR window, which minimizes background autofluorescence from biological tissues.[1][2]

Properties of Sulfo-Cy7 and Related Dyes

Sulfo-Cy7 is a water-soluble cyanine (B1664457) dye characterized by its strong fluorescence emission in the near-infrared spectrum.[1][3] The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without causing precipitation.[1][4] Its structural rigidity, often conferred by a trimethylene bridge, contributes to a higher quantum yield compared to other heptamethyne cyanines.[3] These properties make it a robust choice for a variety of fluorescence-based assays.

A closely related dye, Sulfo-Cy7.5, offers similar advantages with a slightly red-shifted spectrum. The choice between Sulfo-Cy7 and Sulfo-Cy7.5 often depends on the specific instrumentation available and the desired spectral separation from other fluorophores in multiplexing experiments.

Table 1: Photophysical Properties of Sulfo-Cy7 and Sulfo-Cy7.5

PropertySulfo-Cy7Sulfo-Cy7.5
Excitation Maximum (λex) ~750 nm[1][5]~778 - 788 nm[6][7]
Emission Maximum (λem) ~773 nm[1][5]~797 - 808 nm[6][7]
Stokes Shift ~23 nm[1]~20 nm[7]
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹[5]~222,000 M⁻¹cm⁻¹[6]
Solubility Good in water, DMF, DMSO[5][8]Good in water, DMF, DMSO[6][8]

Applications in Fluorescence Imaging

The favorable properties of this compound make it suitable for a range of applications:

  • In Vivo Imaging: The NIR excitation and emission of Sulfo-Cy7 allow for deep tissue penetration with minimal background noise, making it ideal for non-invasive imaging of biological processes in living organisms.[1][2][7]

  • Fluorescence Microscopy: It is used for high-resolution imaging of cells and tissues.[1][7]

  • Flow Cytometry: The distinct spectral properties of Sulfo-Cy7 provide a clear signal for cell sorting and analysis.[1][7]

  • Bioconjugation: The primary amine group on this compound allows for its covalent attachment to various biomolecules, including proteins, antibodies, and nucleic acids, for use as molecular probes.[1][4][8]

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein containing an activated carboxylic acid group (e.g., via EDC/NHS chemistry).

Materials:

  • Protein of interest in a suitable buffer (e.g., MES, PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Protocol:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acids:

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Dye Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

G cluster_activation Activation of Protein cluster_conjugation Conjugation cluster_purification Purification Protein Protein in Reaction Buffer EDC_NHS Add EDC and NHS Protein->EDC_NHS Incubate_Activation Incubate 15-30 min at Room Temperature EDC_NHS->Incubate_Activation Add_Dye Add this compound to Activated Protein Incubate_Activation->Add_Dye SulfoCy7 Dissolve Sulfo-Cy7 Amine in DMSO/DMF SulfoCy7->Add_Dye Incubate_Conjugation Incubate 2 hours at Room Temperature Add_Dye->Incubate_Conjugation Quench Quench Reaction Incubate_Conjugation->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Protein Labeling with this compound Workflow
Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a Sulfo-Cy7-conjugated secondary antibody for immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Sulfo-Cy7-conjugated secondary antibody

  • Antifade mounting medium

Protocol:

  • Cell Preparation: Wash cells twice with PBS.

  • Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy7-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with appropriate filters for Sulfo-Cy7 (e.g., Excitation: ~750 nm, Emission: ~780 nm).[9]

G Start Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Wash1 Wash with PBS Fix->Wash1 Permeabilize Permeabilization (optional) Wash1->Permeabilize Block Blocking (e.g., 1% BSA) Wash1->Block Permeabilize->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash2 Wash with PBS PrimaryAb->Wash2 SecondaryAb Sulfo-Cy7 Secondary Antibody Incubation Wash2->SecondaryAb Wash3 Wash with PBS SecondaryAb->Wash3 Mount Mount Coverslip Wash3->Mount Image Fluorescence Microscopy Mount->Image

Immunofluorescence Staining Workflow
In Vivo Fluorescence Imaging

This protocol provides a general workflow for in vivo imaging in a mouse model using a Sulfo-Cy7-labeled probe.

Materials:

  • Anesthetized animal (e.g., mouse)

  • Sulfo-Cy7-labeled probe (e.g., antibody, peptide)

  • In vivo imaging system with appropriate NIR filters

  • Warming pad

Protocol:

  • Animal Preparation: Anesthetize the animal and place it on the imaging stage of the in vivo imaging system. Maintain body temperature with a warming pad.

  • Pre-injection Imaging: Acquire a baseline fluorescence image before administering the probe.

  • Probe Administration: Inject the Sulfo-Cy7-labeled probe via the desired route (e.g., intravenous, intraperitoneal).

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use an excitation filter around 750 nm and an emission filter around 780 nm.[9][10]

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (e.g., tumor, organs) over time.

  • Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the animal and harvest organs of interest for ex vivo imaging to confirm probe distribution.[11]

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Anesthetize Anesthetize Animal Position Position on Imaging Stage Anesthetize->Position Baseline Acquire Baseline Image Position->Baseline Inject Administer Sulfo-Cy7 Probe Baseline->Inject Time_Course Acquire Images at Multiple Time Points Inject->Time_Course Quantify Quantify Fluorescence in Regions of Interest Time_Course->Quantify Ex_Vivo Ex Vivo Organ Imaging (Optional) Quantify->Ex_Vivo

In Vivo Fluorescence Imaging Workflow

Storage and Handling

This compound and its conjugates should be stored at -20°C in the dark.[6][8] Avoid repeated freeze-thaw cycles. When handling, protect from prolonged exposure to light to prevent photobleaching.[8]

Conclusion

This compound is a versatile and robust near-infrared dye with broad applications in fluorescence microscopy and in vivo imaging. Its excellent water solubility, high fluorescence output, and favorable spectral properties make it an invaluable tool for researchers in various fields, including cell biology, immunology, and drug development. The protocols provided herein offer a starting point for the successful application of this compound in your research endeavors.

References

Application Notes and Protocols for Bioconjugation Using Sulfo-Cy7 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the bioconjugation of Sulfo-Cy7 amine to carboxyl-containing biomolecules. This compound is a water-soluble, near-infrared (NIR) fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[1] Its NIR fluorescence properties are particularly advantageous for deep tissue imaging due to reduced autofluorescence from biological tissues.

The primary method for conjugating this compound to biomolecules involves the formation of a stable amide bond between the primary amine of the dye and a carboxyl group on the target molecule. This reaction is typically mediated by a two-step process utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

I. Overview of this compound and its Properties

This compound is a sulfonated cyanine (B1664457) dye, which imparts excellent water solubility.[1] Its key spectral and physical properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λ_max_) ~750 nm[1][2]
Emission Maximum (λ_em_) ~773 nm[1][2]
Molar Extinction Coefficient (ε) 240,600 M⁻¹cm⁻¹[1][2]
Correction Factor (CF₂₈₀) 0.04[1][2]
Molecular Weight ~807.07 g/mol [1]
Solubility Good in water, DMF, and DMSO[1]

II. Bioconjugation Chemistry: EDC/Sulfo-NHS Coupling

The conjugation of this compound to a carboxyl-containing biomolecule (e.g., a protein) is a two-step process:

  • Activation of Carboxyl Groups: EDC first reacts with the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable Intermediate: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive Sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in an aqueous environment compared to the O-acylisourea intermediate.

  • Conjugation with this compound: The primary amine group of this compound then reacts with the Sulfo-NHS ester, forming a stable amide bond and releasing Sulfo-NHS.

This two-step approach is preferred as it increases the efficiency of the conjugation reaction and minimizes the potential for unwanted side reactions, such as the polymerization of the protein.

Below is a diagram illustrating the experimental workflow for this bioconjugation reaction.

experimental_workflow cluster_activation Step 1: Activation of Carboxyl Groups cluster_conjugation Step 2: Conjugation with this compound cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Protein_COOH Protein with Carboxyl Groups (-COOH) Activated_Protein Protein with Amine-Reactive Sulfo-NHS Ester Protein_COOH->Activated_Protein EDC/Sulfo-NHS (15-30 min, RT) EDC_Sulfo_NHS EDC + Sulfo-NHS in Activation Buffer (MES, pH 4.7-6.0) Conjugated_Protein Sulfo-Cy7 Labeled Protein Activated_Protein->Conjugated_Protein Add this compound in Reaction Buffer (PBS, pH 7.2-7.5) (1-2 hours, RT or 4°C overnight) Sulfo_Cy7 This compound Purification Size-Exclusion Chromatography (e.g., Sephadex G-25) Conjugated_Protein->Purification Purified_Conjugate Purified Sulfo-Cy7 Protein Conjugate Purification->Purified_Conjugate Collect first colored fraction Free_Dye Unconjugated This compound Purification->Free_Dye Collect later fractions Spectrophotometry Measure Absorbance at 280 nm and ~750 nm Purified_Conjugate->Spectrophotometry DOL_Calculation Calculate Degree of Labeling (DOL) Spectrophotometry->DOL_Calculation

Caption: Experimental workflow for labeling a protein with this compound.

III. Detailed Experimental Protocol: Labeling of a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a carboxyl-containing protein. The optimal conditions, particularly the molar ratios of reactants, may need to be determined empirically for each specific protein.

A. Materials

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

B. Experimental Procedure

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Activation Buffer via dialysis or a desalting column.

  • Preparation of Reagent Solutions:

    • Immediately before use, prepare a 10 mg/mL solution of EDC in cold Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in cold Activation Buffer.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Protein:

    • Add the EDC solution to the protein solution to a final concentration of 2-4 mM.

    • Immediately add the Sulfo-NHS solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting range of 5:1 to 20:1 is recommended.[4]

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle rotation during incubation can improve conjugation efficiency.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Reaction Buffer (PBS, pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Elute the conjugate with the Reaction Buffer. The first colored fraction to elute will be the Sulfo-Cy7-protein conjugate. The smaller, unconjugated dye will elute later.

    • Collect the fractions containing the labeled protein.

C. Storage of the Conjugate

Store the purified Sulfo-Cy7-protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. The addition of a cryoprotectant like glycerol (B35011) may be beneficial.

IV. Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.

A. Procedure

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7 (~750 nm, A_max).

  • Calculate the molar concentration of the protein and the dye using the Beer-Lambert law (A = εcl), incorporating a correction factor for the dye's absorbance at 280 nm.

B. Calculations

  • Corrected Absorbance of Protein at 280 nm (A_prot): A_prot = A₂₈₀ - (A_max × CF₂₈₀) Where CF₂₈₀ for Sulfo-Cy7 is 0.04.[1][2]

  • Molar Concentration of Protein ([Protein]): [Protein] (M) = A_prot / ε_prot Where ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).

  • Molar Concentration of Sulfo-Cy7 ([Dye]): [Dye] (M) = A_max / ε_dye Where ε_dye for Sulfo-Cy7 is 240,600 M⁻¹cm⁻¹.[1][2]

  • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

An optimal DOL is crucial for the performance of the conjugate. A low DOL will result in a weak signal, while a high DOL can lead to fluorescence quenching and potentially alter the biological activity of the protein. The optimal DOL typically ranges from 2 to 10, depending on the application.[4]

V. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Protein concentration is too low.- Reaction pH is not optimal.- Presence of primary amines in the buffer.- Inactive EDC or this compound.- Concentrate the protein to 2-10 mg/mL.[3]- Ensure the activation step is at pH 4.7-6.0 and the conjugation step is at pH 7.2-7.5.- Perform buffer exchange to remove interfering substances.[3]- Use fresh, high-quality reagents.
Protein Precipitation - Dye-to-protein molar ratio is too high.- High concentration of organic solvent (DMSO/DMF).- Optimize the dye-to-protein ratio by testing lower ratios.[4]- Ensure the volume of the organic solvent is less than 10% of the total reaction volume.
High Background Signal - Incomplete removal of unconjugated dye.- Repeat the purification step or use a column with a larger bed volume.

VI. Signaling Pathway and Experimental Workflow Visualization

While this compound itself is not part of a biological signaling pathway, it is a tool used to visualize components of these pathways. For instance, a Sulfo-Cy7 labeled antibody can be used to track a specific receptor protein involved in a signaling cascade.

The following diagram illustrates the logical relationship in using a Sulfo-Cy7 labeled antibody for tracking a receptor in a generic signaling pathway.

signaling_pathway cluster_labeling Bioconjugation cluster_cellular_application Cellular Application and Imaging cluster_outcome Research Outcome Antibody Antibody (specific to Receptor X) Labeled_Antibody Sulfo-Cy7 Labeled Antibody Antibody->Labeled_Antibody Sulfo_Cy7 This compound Sulfo_Cy7->Labeled_Antibody Binding Labeled Antibody Binds to Receptor X Labeled_Antibody->Binding Cell Cell Expressing Receptor X Cell->Binding Imaging Fluorescence Imaging (NIR Detection) Binding->Imaging Visualization of receptor localization Signal_Transduction Downstream Signaling Cascade Binding->Signal_Transduction Ligand binding (if antibody is an agonist) Data_Analysis Analysis of Receptor Trafficking and Signaling Imaging->Data_Analysis Signal_Transduction->Data_Analysis

References

Sulfo-Cy7 amine for labeling peptides and oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Labeling Peptides and Oligonucleotides with Sulfo-Cy7 Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a water-soluble, near-infrared (NIR) fluorescent dye increasingly utilized for the labeling of biomolecules such as peptides and oligonucleotides. Its spectral properties, with excitation and emission maxima in the NIR window (~750 nm and ~773 nm, respectively), offer significant advantages for in vivo imaging and other biological assays by minimizing background autofluorescence from tissues.[1] This document provides detailed application notes and protocols for the successful conjugation of Sulfo-Cy7 to peptides and amino-modified oligonucleotides, including dye activation, labeling reactions, purification, and troubleshooting.

Introduction to Sulfo-Cy7

Sulfo-Cy7 is a sulfonated cyanine (B1664457) dye, a class of fluorophores known for their high molar extinction coefficients and photostability.[1] The inclusion of sulfonate groups renders the dye highly water-soluble, which is particularly advantageous for labeling delicate proteins and other biomolecules in aqueous buffers without the need for organic co-solvents that can cause denaturation.[2][3]

For labeling purposes, the terminal primary amine of Sulfo-Cy7 is typically converted into an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines on peptides (e.g., the N-terminus or the epsilon-amino group of lysine (B10760008) residues) and on oligonucleotides functionalized with a primary amine, forming stable covalent amide bonds.[4][5]

Key Features & Applications:

  • High Water Solubility: Prevents aggregation and is ideal for labeling in aqueous environments.[1]

  • Near-Infrared (NIR) Fluorescence: Excitation and emission profiles are situated in the biological "NIR window" (700-900 nm), allowing for deep tissue penetration and high signal-to-noise ratios in in vivo imaging.[1]

  • High Molar Extinction Coefficient: Produces intensely bright fluorescent conjugates.[6]

  • Versatile Applications: Labeled peptides and oligonucleotides are used in fluorescence microscopy, flow cytometry, FRET analysis, receptor-ligand interaction studies, and as probes for in vivo imaging of disease states.[7][8]

Quantitative Data Summary

The following tables provide key quantitative data for Sulfo-Cy7 and recommended starting conditions for labeling reactions.

Table 1: Spectral and Physicochemical Properties of Sulfo-Cy7

PropertyValueReference
Maximum Excitation Wavelength (λex) ~750 nm[1][6]
Maximum Emission Wavelength (λem) ~773 nm[1][6]
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹[2][6]
Molecular Weight (Amine form) ~807.07 g/mol [6]
Solubility Good in Water, DMF, DMSO[6][9]

Table 2: Recommended Starting Conditions for Labeling Reactions

ParameterPeptide LabelingOligonucleotide Labeling
Reaction Buffer 0.1 M Sodium Bicarbonate0.1 M Sodium Tetraborate (B1243019) or Carbonate
Buffer pH 8.3 - 8.58.5 - 9.0
Dye:Biomolecule Molar Ratio 5:1 to 15:110:1 to 20:1
Reaction Solvent Aqueous buffer (minimal DMF/DMSO for dye)Aqueous buffer (minimal DMF/DMSO for dye)
Incubation Time 1 - 4 hours at Room Temperature2 - 4 hours at Room Temperature
Primary Purification Method Size-Exclusion Chromatography (e.g., G-25)Ethanol Precipitation or Phase Extraction
Secondary Purification Method Reverse-Phase HPLC (RP-HPLC)Reverse-Phase HPLC (RP-HPLC)

Experimental Protocols & Workflows

Protocol 1: Activation of this compound to Sulfo-Cy7 NHS Ester

To make this compound reactive towards primary amines on biomolecules, it must first be activated to an NHS ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous diethyl ether

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere.

  • Add 1.5 equivalents of DSC to the solution.

  • Add 2-3 equivalents of TEA or DIPEA to catalyze the reaction.

  • Stir the mixture at room temperature for 2-4 hours, protecting it from light.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once complete, precipitate the product by adding the reaction mixture dropwise into a large volume of cold, stirred, anhydrous diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the solid product with cold diethyl ether to remove unreacted reagents.

  • Dry the Sulfo-Cy7 NHS ester under vacuum. Store desiccated at -20°C.

Caption: Workflow for the activation of this compound to its amine-reactive NHS ester form.

Protocol 2: Labeling of Peptides

This protocol describes the conjugation of the activated Sulfo-Cy7 NHS ester to a peptide containing one or more primary amines.

Materials:

  • Peptide of interest

  • Activated Sulfo-Cy7 NHS ester

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification columns (Size-exclusion and RP-HPLC)

Procedure:

  • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL.[10]

  • Prepare a 10 mM stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO.[10]

  • Add the desired molar excess (e.g., 10:1 dye:peptide) of the dye solution to the peptide solution while gently vortexing.[10]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • (Optional) Quench the reaction by adding quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Remove unreacted free dye using a size-exclusion spin column (e.g., Sephadex G-25).

  • Perform final purification of the labeled peptide using RP-HPLC to separate unlabeled peptide from the labeled product.[]

  • Verify the product and its purity using mass spectrometry and HPLC analysis.[]

Protocol 3: Labeling of Amino-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amino-modified oligonucleotide

  • Activated Sulfo-Cy7 NHS ester

  • 0.1 M Sodium tetraborate or carbonate buffer, pH 8.5-9.0[12]

  • Anhydrous DMSO or DMF

  • 3 M Sodium Acetate

  • Cold absolute ethanol

Procedure:

  • Dissolve the amino-modified oligonucleotide in the reaction buffer to a concentration of approximately 1 mM.[13]

  • Prepare a fresh 10-20 mM stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO.

  • Add a 10- to 20-fold molar excess of the dye solution to the oligonucleotide solution.[13]

  • Incubate for 2-4 hours at room temperature, protected from light.[13]

  • Purify the labeled oligonucleotide. Two common methods are:

    • Ethanol Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash the pellet with cold 70% ethanol, and resuspend in nuclease-free water.

    • Phase Extraction: Use n-butanol saturated with water to extract the more hydrophobic unreacted dye into the organic phase, leaving the labeled oligonucleotide in the aqueous phase.[14]

  • For the highest purity, further purify the product using RP-HPLC. Double HPLC purification (before and after labeling) is highly recommended for post-synthetic labeling methods.[15]

  • Analyze the final product by HPLC and UV-Vis spectroscopy to confirm conjugation.

G start_mol Dissolve Peptide/Oligo in Reaction Buffer combine Combine Reactants (Gently Mix) start_mol->combine start_dye Dissolve Sulfo-Cy7 NHS Ester in Anhydrous DMSO start_dye->combine react Incubate at RT (Protect from Light) combine->react purify1 Initial Purification (Remove Free Dye via SEC or Precipitation) react->purify1 purify2 Final Purification (RP-HPLC) purify1->purify2 analyze Analysis (Mass Spec / HPLC) purify2->analyze product Purified Labeled Product analyze->product

Caption: General workflow for the labeling of biomolecules and subsequent multi-step purification.

Troubleshooting

Table 3: Common Issues and Solutions in Fluorescent Labeling

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Labeling Efficiency 1. Hydrolyzed NHS Ester: The reactive group is sensitive to moisture.2. Incorrect pH: The pH is too low, causing protonation of primary amines.3. Competing Amines: Buffer contains primary amines (e.g., Tris, glycine).[10]1. Use freshly prepared or properly stored (desiccated, -20°C) NHS ester.2. Ensure the reaction buffer pH is in the optimal range (8.3-9.0).3. Use amine-free buffers like bicarbonate, borate, or phosphate.
Precipitation During Reaction 1. Low Peptide/Oligo Solubility: The biomolecule is not fully soluble at the desired concentration.2. Excess Organic Solvent: Too much DMSO/DMF was added with the dye.1. Confirm the solubility of your biomolecule in the chosen buffer. Perform the reaction at a lower concentration.2. Use a concentrated stock of the dye to minimize the volume of organic solvent added.
Low Fluorescence Signal of Final Product 1. Over-labeling (Quenching): Too many dye molecules are attached, leading to self-quenching.[16]2. Photobleaching: The sample was exposed to excessive light during the process.[17]1. Reduce the molar ratio of dye to biomolecule in the reaction. Determine the Degree of Labeling (DOL).2. Protect the reaction and purified product from light at all times. Use an antifade mounting medium for microscopy.[18]
Difficulty in Purification 1. Similar Properties: Unlabeled and labeled molecules have very similar retention times on HPLC.2. Inefficient Free Dye Removal: Initial purification step was incomplete.1. Optimize the HPLC gradient (e.g., make it shallower) to improve resolution.2. Repeat the initial purification step (SEC or precipitation) before proceeding to HPLC.

References

Protocol for Amine Conjugation of Sulfo-Cy7 to Carboxylated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Sulfo-Cy7 amine to nanoparticles possessing carboxyl functional groups. This method utilizes a two-step carbodiimide (B86325) crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This process forms a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine of the Sulfo-Cy7 dye. The resulting fluorescently labeled nanoparticles are valuable tools for a wide range of research applications, including in vitro and in vivo imaging, biodistribution studies, and tracking of drug delivery systems. The use of Sulfo-Cy7, a near-infrared (NIR) dye, is particularly advantageous for in vivo applications due to reduced tissue autofluorescence and deeper tissue penetration.[1]

The two-step EDC/Sulfo-NHS coupling method is preferred as it enhances coupling efficiency and stability.[2] EDC activates the carboxyl groups on the nanoparticles to form a highly reactive O-acylisourea intermediate.[3] The addition of Sulfo-NHS converts this unstable intermediate into a more stable, amine-reactive Sulfo-NHS ester, which then readily reacts with the amine group of the Sulfo-Cy7 dye.[3][4] This two-step approach allows for better control over the conjugation reaction and minimizes undesirable side reactions.[4]

Data Presentation

The following tables summarize typical quantitative data that can be expected during the characterization of nanoparticles before and after conjugation with this compound. These values should be considered as a general reference, and optimal results will depend on the specific type of nanoparticles and reaction conditions used.

Table 1: Physicochemical Properties of Bare and Sulfo-Cy7-Conjugated Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles (Bare)100 ± 50.15 ± 0.03-35 ± 4
Sulfo-Cy7-Nanoparticles105 ± 60.18 ± 0.04-30 ± 5

Data are presented as mean ± standard deviation.

Table 2: Quantification of Sulfo-Cy7 Conjugation

Nanoparticle TypeMolar Ratio (EDC:Sulfo-NHS:this compound)Conjugation Efficiency (%)Dye to Nanoparticle Ratio
Polymeric Nanoparticles10:10:565 ± 8~4-6
Polymeric Nanoparticles20:20:1055 ± 10~8-12
Silica Nanoparticles10:10:575 ± 6~6-8
Silica Nanoparticles20:20:1068 ± 9~10-15

Conjugation efficiency is calculated as (moles of conjugated dye / initial moles of dye) x 100.

Experimental Protocols

Materials
  • Carboxylated Nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[1]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4[1]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0[1]

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Orbital shaker or rotator

  • Ultrasonic bath

Experimental Workflow Diagram

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Quenching cluster_characterization Characterization prep_np Wash Carboxylated Nanoparticles activate_np Activate Nanoparticles with EDC and Sulfo-NHS (15-30 min, RT) prep_np->activate_np In Activation Buffer prep_dye Prepare Sulfo-Cy7 amine Stock Solution conjugate Add this compound to Activated Nanoparticles (2-4 h, RT or 4°C overnight) prep_dye->conjugate prep_reagents Prepare Fresh EDC and Sulfo-NHS Solutions prep_reagents->activate_np activate_np->conjugate After washing quench Quench Unreacted Sites (30 min, RT) conjugate->quench purify Wash and Purify Conjugated Nanoparticles quench->purify characterize Analyze Physicochemical Properties and Conjugation Efficiency purify->characterize

Caption: Experimental workflow for this compound conjugation to nanoparticles.

Step-by-Step Protocol

1. Preparation of Nanoparticles

a. Resuspend the carboxylated nanoparticles in the Activation Buffer.

b. Wash the nanoparticles by centrifugation at a speed and duration appropriate for the specific nanoparticle type to form a pellet.

c. Discard the supernatant and resuspend the nanoparticle pellet in fresh Activation Buffer.

d. Repeat the washing steps (b and c) two more times to ensure the removal of any storage buffers or preservatives.[1]

e. After the final wash, resuspend the nanoparticles in Activation Buffer to the desired concentration (e.g., 1-10 mg/mL). Sonicate briefly in a bath sonicator if necessary to ensure a homogenous suspension.

2. Preparation of Reagents

a. This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.

b. EDC and Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration typically 10-100 times higher than the final desired concentration.[5] EDC is moisture-sensitive and hydrolyzes in aqueous solutions, so it is crucial to use freshly prepared solutions.[4]

3. Activation of Carboxylated Nanoparticles

a. To the washed nanoparticle suspension from step 1e, add the freshly prepared EDC solution followed immediately by the Sulfo-NHS solution. The molar ratio of EDC and Sulfo-NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point of a 10-fold molar excess of each is recommended.[5]

b. Mix the reaction mixture thoroughly by gentle vortexing or pipetting.

c. Incubate the reaction for 15-30 minutes at room temperature on an orbital shaker or rotator.[6]

4. Washing of Activated Nanoparticles

a. After the activation step, it is crucial to remove excess EDC and Sulfo-NHS. Centrifuge the activated nanoparticle suspension to pellet the nanoparticles.

b. Carefully discard the supernatant.

c. Resuspend the nanoparticle pellet in Coupling Buffer (PBS, pH 7.4).

d. Repeat the washing steps (a-c) two more times.[1]

5. Conjugation of this compound to Activated Nanoparticles

a. After the final wash, resuspend the activated nanoparticle pellet in Coupling Buffer.

b. Add the desired volume of the this compound stock solution to the activated nanoparticle suspension. The molar ratio of the amine dye to the nanoparticles should be optimized, but a starting point of a 5 to 10-fold molar excess of this compound relative to the nanoparticles is recommended.

c. Mix the reaction mixture thoroughly by gentle vortexing or pipetting.

d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C on an orbital shaker or rotator, protected from light.[1]

6. Quenching of the Reaction

a. To quench any unreacted Sulfo-NHS esters and prevent further reactions, add the Quenching Solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.[1]

b. Incubate for 30 minutes at room temperature with gentle mixing.[1]

7. Purification of Sulfo-Cy7-Conjugated Nanoparticles

a. Purify the Sulfo-Cy7-conjugated nanoparticles from unreacted dye and quenching reagents by repeated centrifugation.

b. Centrifuge the reaction mixture to pellet the conjugated nanoparticles.

c. Discard the supernatant, which will contain the unbound dye.

d. Resuspend the nanoparticle pellet in fresh Washing Buffer.

e. Repeat the washing steps (b-d) at least three times, or until the supernatant is colorless.

f. After the final wash, resuspend the purified Sulfo-Cy7-conjugated nanoparticles in the desired buffer (e.g., PBS) for storage. Store at 4°C, protected from light.

Chemical Reaction Pathway

G cluster_step1 Step 1: Activation of Carboxyl Group cluster_step2 Step 2: Conjugation with this compound NP_COOH Nanoparticle-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) NP_COOH->O_Acylisourea + EDC EDC NHS_Ester Sulfo-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + Sulfo_NHS Sulfo-NHS Conjugate Nanoparticle-CO-NH-Sulfo-Cy7 (Stable Amide Bond) NHS_Ester->Conjugate + Sulfo_Cy7_NH2 Sulfo-Cy7-NH2

Caption: Two-step EDC/Sulfo-NHS reaction for this compound conjugation.

Characterization of Sulfo-Cy7-Conjugated Nanoparticles

1. UV-Vis Spectroscopy

a. Measure the UV-Vis absorbance spectrum of the purified Sulfo-Cy7-conjugated nanoparticle suspension from 250 nm to 800 nm. Use the unconjugated carboxylated nanoparticles as a blank.

b. The concentration of conjugated Sulfo-Cy7 can be determined by measuring the absorbance at its maximum wavelength (~750 nm) and using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of Sulfo-Cy7, c is the concentration, and l is the path length of the cuvette.

2. Dynamic Light Scattering (DLS)

a. DLS is used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.

b. Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS).

c. Analyze the sample using a DLS instrument to assess any changes in size, size distribution, and surface charge after conjugation.

3. Fluoroscopy

a. Measure the fluorescence emission spectrum of the conjugated nanoparticles to confirm the presence of Sulfo-Cy7.

Troubleshooting

IssuePossible CauseSuggested Solution
Nanoparticle Aggregation - Loss of stabilizing carboxylate groups during activation.- Incorrect buffer pH or high salt concentration.[5]- Optimize the concentration of EDC/Sulfo-NHS.- Ensure proper pH of buffers.- Add a stabilizing agent like PEG.[5]
Low Conjugation Efficiency - Hydrolysis of EDC and/or Sulfo-NHS ester.- Inefficient activation or conjugation conditions.- Presence of primary amine-containing buffers (e.g., Tris) during activation.- Use freshly prepared EDC and Sulfo-NHS solutions.- Optimize molar ratios of reagents, reaction time, and temperature.- Ensure the use of appropriate buffers (MES for activation, PBS/Borate for conjugation).[4]
Free Dye in Final Product - Incomplete purification.- Increase the number of washing steps (centrifugation).- Consider alternative purification methods like dialysis or size-exclusion chromatography.

References

Application Notes and Protocols for the Purification of Sulfo-Cy7 Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conjugation of proteins with near-infrared (NIR) fluorescent dyes such as Sulfo-Cy7 has become an invaluable tool in biological research and drug development. The resulting fluorescently labeled proteins are utilized in a wide array of applications, including in vivo imaging, flow cytometry, and immunofluorescence microscopy. Sulfo-Cy7, a water-soluble cyanine (B1664457) dye, is particularly favored for its spectral properties in the NIR window, which allows for deep tissue penetration and minimal autofluorescence.

The critical step following the labeling reaction is the purification of the Sulfo-Cy7 labeled protein. A robust purification strategy is essential to remove unconjugated free dye, which can cause high background signals, and to separate the desired labeled protein from unlabeled protein and potential aggregates. This document provides detailed application notes and protocols for the successful purification of Sulfo-Cy7 amine labeled proteins.

Section 1: this compound Labeling of Proteins

The most common method for labeling proteins with Sulfo-Cy7 is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. This amine-reactive group forms a stable covalent amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the protein.

Key Parameters for Optimal Labeling

Successful labeling of proteins with Sulfo-Cy7 NHS ester is dependent on several key parameters that should be carefully controlled to achieve the desired degree of labeling (DOL) and to maintain the biological activity of the protein.

ParameterRecommended ConditionsRationale
Protein Purity >95% pureImpurities can compete for the labeling reagent, reducing labeling efficiency.
Protein Buffer Amine-free buffer (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will react with the NHS ester, quenching the reaction.[1]
pH 8.0 - 9.0 (Optimal: 8.5)The primary amine groups on the protein need to be in a non-protonated state to be reactive with the NHS ester.[1][2]
Protein Concentration 2 - 10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.[2][3]
Dye:Protein Molar Ratio 5:1 to 20:1This ratio needs to be optimized for each protein to achieve the desired DOL. A common starting point is a 10:1 molar ratio.[1][2]
Reaction Time 1 - 2 hours at room temperature or overnight at 4°CLonger incubation times may be necessary for lower dye:protein ratios or lower temperatures.
Solvent for Dye Anhydrous DMSO or DMFThe NHS ester should be dissolved in a small volume of organic solvent before being added to the aqueous protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.
Experimental Protocol: Sulfo-Cy7 Labeling of an Antibody (IgG)

This protocol provides a general guideline for labeling 1 mg of an IgG antibody (molecular weight ~150 kDa) with Sulfo-Cy7 NHS ester.

Materials:

  • IgG antibody (1 mg) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-Cy7 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate buffer, pH 8.5

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Ensure the antibody solution is at a concentration of 2-10 mg/mL. If the concentration is lower, concentrate the protein using an appropriate method (e.g., centrifugal filtration).

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer like PBS at pH 7.4.

    • Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, dissolve 0.844 mg of Sulfo-Cy7 NHS ester (MW ~844 g/mol ) in 100 µL of DMSO.[4]

  • Labeling Reaction:

    • Calculate the volume of the dye stock solution required to achieve the desired dye:protein molar ratio. For a 10:1 molar ratio with 1 mg of IgG:

      • Moles of IgG = (1 x 10-3 g) / (150,000 g/mol ) = 6.67 x 10-9 mol

      • Moles of dye needed = 10 * 6.67 x 10-9 mol = 6.67 x 10-8 mol

      • Volume of 10 mM dye stock = (6.67 x 10-8 mol) / (10 x 10-3 mol/L) = 6.67 µL

    • Slowly add the calculated volume of the Sulfo-Cy7 NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle rotation during incubation can enhance labeling efficiency.[3]

  • Purification:

    • Proceed immediately to the purification step to separate the labeled antibody from the unreacted dye.

Section 2: Purification of Sulfo-Cy7 Labeled Proteins

The choice of purification method depends on the properties of the protein, the degree of labeling, and the required final purity. The three most common chromatography techniques are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

G cluster_workflow General Workflow Labeling_Reaction Protein + Sulfo-Cy7 NHS Ester (pH 8.0-9.0) Purification Purification of Labeled Protein Characterization Characterization (DOL, Purity, Activity)

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size). It is a robust and widely used method for removing unconjugated dye, as the small dye molecules are well-separated from the much larger protein-dye conjugate.

Principle: The chromatography matrix contains porous beads. Larger molecules, like the labeled protein, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the free dye, enter the pores, travel a longer path, and elute later.

Advantages:

  • Effectively removes free dye.

  • Gentle, non-denaturing conditions preserve protein activity.

  • Can be used for buffer exchange.

Limitations:

  • Does not separate labeled from unlabeled protein.

  • Limited resolution for separating protein aggregates from the monomeric conjugate.

ParameterTypical Conditions
Column Pre-packed desalting columns (e.g., Sephadex G-25) or high-resolution SEC columns (e.g., Superdex 200)
Mobile Phase Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable physiological buffer.[2]
Flow Rate As recommended by the column manufacturer (typically 0.5-1.0 mL/min for analytical columns).
Sample Volume < 5% of the total column volume for optimal resolution.
Detection UV absorbance at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).[5]

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Load the reaction mixture from the labeling step onto the column.

  • Initiate the isocratic elution with the mobile phase.

  • Monitor the elution profile at both 280 nm and 750 nm.

  • The first peak that absorbs at both wavelengths corresponds to the Sulfo-Cy7 labeled protein. The second, later-eluting peak absorbing at ~750 nm is the free dye.

  • Collect the fractions corresponding to the first peak.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. Labeling a protein with Sulfo-Cy7, which is a charged molecule, will alter the overall charge of the protein, allowing for the separation of labeled and unlabeled species, as well as species with different degrees of labeling.

Principle: The protein mixture is loaded onto a column with a charged stationary phase. Proteins with an opposite charge bind to the column, while those with the same charge flow through. Bound proteins are then eluted by increasing the salt concentration or changing the pH of the mobile phase.

Advantages:

  • Can separate labeled from unlabeled protein.

  • Can resolve proteins with different degrees of labeling.

  • High binding capacity.

Limitations:

  • Requires optimization of binding and elution conditions (pH and salt concentration).

  • The high salt concentrations used for elution may need to be removed in a subsequent step.

ParameterTypical Conditions
Column Anion-exchange (e.g., Q-sepharose) or Cation-exchange (e.g., SP-sepharose), depending on the protein's pI and the buffer pH.
Binding Buffer (A) Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
Elution Buffer (B) High salt buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).
Gradient Linear gradient from 0% to 100% Buffer B over 10-20 column volumes.[6]
Flow Rate As recommended by the column manufacturer.
Detection UV absorbance at 280 nm and ~750 nm.

Procedure:

  • Equilibrate the IEX column with Binding Buffer A.

  • Load the desalted reaction mixture (e.g., after SEC) onto the column.

  • Wash the column with Binding Buffer A to remove any unbound molecules.

  • Elute the bound proteins using a linear salt gradient.

  • Monitor the elution profile. Different peaks may correspond to unlabeled, singly labeled, and multiply labeled protein species.

  • Collect and analyze the fractions of interest.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic cyanine dye to a protein increases its overall hydrophobicity, making HIC a powerful tool for separating proteins with different degrees of labeling.

Principle: Proteins are loaded onto a column with a hydrophobic stationary phase in a high-salt buffer. The high salt concentration enhances hydrophobic interactions, causing the proteins to bind. Elution is achieved by decreasing the salt concentration in the mobile phase. More hydrophobic proteins (i.e., those with a higher DOL) will bind more tightly and elute at lower salt concentrations.[7][8]

Advantages:

  • Excellent resolution for separating proteins with different degrees of labeling.[9]

  • Operates under non-denaturing conditions.

Limitations:

  • Requires high salt concentrations for binding, which may cause precipitation of some proteins.

  • Method development can be more complex than SEC.

ParameterTypical Conditions
Column HIC column with a suitable hydrophobic ligand (e.g., Butyl, Phenyl).
Binding Buffer (A) High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[10]
Elution Buffer (B) Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[10]
Gradient Reverse linear gradient from 100% Buffer A to 100% Buffer B.
Flow Rate As recommended by the column manufacturer.
Detection UV absorbance at 280 nm and ~750 nm.

Procedure:

  • Equilibrate the HIC column with Binding Buffer A.

  • Adjust the salt concentration of the protein sample to match that of Binding Buffer A and load it onto the column.

  • Wash the column with Binding Buffer A.

  • Elute the bound proteins using a reverse salt gradient.

  • Monitor the elution profile. Peaks eluting later in the gradient (at lower salt concentrations) will correspond to protein species with higher degrees of labeling.

  • Collect and analyze the desired fractions.

G cluster_decision Purification Method Selection Goal What is the primary purification goal? Remove_Free_Dye Remove Free Dye Only Separate_by_DOL Separate by DOL/ Remove Unlabeled Protein SEC Size Exclusion Chromatography (SEC) IEX Ion-Exchange Chromatography (IEX) HIC Hydrophobic Interaction Chromatography (HIC)

Section 3: Characterization of Labeled Proteins

After purification, it is crucial to characterize the Sulfo-Cy7 labeled protein to determine the degree of labeling, purity, and to confirm that its biological activity is retained.

Degree of Labeling (DOL) Calculation

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (~750 nm).[11]

Formula for DOL Calculation:

  • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

  • Dye Concentration (M) = A₇₅₀ / ε_dye

  • DOL = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ and A₇₅₀ are the absorbances at 280 nm and ~750 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • ε_dye is the molar extinction coefficient of Sulfo-Cy7 at ~750 nm (ε ≈ 240,600 M⁻¹cm⁻¹).[12]

  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy7, CF₂₈₀ ≈ 0.04).[12]

Section 4: Troubleshooting

G cluster_troubleshooting Troubleshooting Guide Problem Observed Problem Low_DOL Low Degree of Labeling Precipitation Protein Precipitation Low_Recovery Low Protein Recovery

ProblemPotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Sub-optimal pH (< 8.0).- Presence of primary amines in the buffer.- Low dye:protein molar ratio.- Low protein concentration.- Inactive NHS ester (due to hydrolysis).- Adjust buffer pH to 8.5.- Perform buffer exchange to an amine-free buffer.- Increase the molar ratio of Sulfo-Cy7 NHS ester to protein.- Concentrate the protein to >2 mg/mL.- Use fresh or properly stored dye; prepare dye solution immediately before use.
Protein Precipitation during/after Labeling - High degree of labeling (over-labeling) increases hydrophobicity.- High concentration of organic solvent (DMSO/DMF).- Protein instability at the reaction pH.- Decrease the dye:protein molar ratio.- Ensure the final concentration of the organic solvent is <10%.- Perform the reaction at a lower temperature (e.g., 4°C).- Screen for optimal buffer conditions for protein stability.
Low Protein Recovery after Purification - Non-specific binding to the chromatography resin.- Protein aggregation.- Harsh elution conditions in IEX or HIC.- For IEX, optimize salt concentration and pH for elution.- For HIC, try a less hydrophobic column or a different salt.- Analyze for aggregates by SEC; if present, optimize labeling to reduce DOL.- Ensure elution buffers are compatible with protein stability.
High Background Signal in Downstream Applications - Incomplete removal of free Sulfo-Cy7 dye.- Repeat the purification step (SEC is highly effective for removing free dye).- Increase the column length or use a higher resolution resin.

References

Application Note and Protocol for Determining the Degree of Labeling with Sulfo-Cy7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research and drug development, enabling applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2] Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye valued for its high quantum yield, photostability, and enhanced water solubility due to its sulfonate groups.[1] These characteristics make it an excellent choice for labeling biomolecules like antibodies and other proteins, especially for deep-tissue and in vivo imaging where minimal background interference is crucial.[1]

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical parameter for ensuring the quality and reproducibility of fluorescently labeled proteins.[3][4] An optimal DOL is essential; under-labeling can result in a poor signal-to-noise ratio, while over-labeling can lead to fluorescence quenching and potential loss of the protein's biological activity.[4][5] For antibodies, the ideal DOL typically falls between 2 and 10.[3][6] This document provides a detailed protocol for labeling proteins with an amine-reactive Sulfo-Cy7 NHS ester and for the subsequent spectrophotometric determination of the DOL.

Principle of the Method

The most common and straightforward method for labeling proteins involves the reaction of an amine-reactive fluorescent dye with the primary amino groups present on the protein.[2] N-hydroxysuccinimidyl (NHS) esters are highly reactive towards the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain, forming a stable amide bond.[2][7][8][9] This reaction is most efficient at a slightly basic pH (typically 8.3-8.5), where the primary amino groups are deprotonated and thus more nucleophilic.[2][8]

The degree of labeling is determined by measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths: 280 nm (the absorbance maximum for most proteins) and ~750 nm (the absorbance maximum for Sulfo-Cy7).[1][3][10] Because the dye also absorbs light at 280 nm, a correction factor is applied to accurately determine the protein concentration.[3][4][10][11]

Chemical Reaction of Sulfo-Cy7 NHS Ester with a Protein's Primary Amine cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) SulfoCy7 Sulfo-Cy7-NHS Ester ReactionConditions ReactionConditions SulfoCy7->ReactionConditions Conjugate Protein-NH-CO-Sulfo-Cy7 (Stable Amide Bond) Byproduct NHS (N-hydroxysuccinimide) ReactionConditions->Conjugate ReactionConditions->Byproduct

Caption: Reaction of Sulfo-Cy7 NHS Ester with a protein's primary amine.

Data Presentation

Accurate DOL calculation relies on several key quantitative parameters. These values are summarized in the table below for easy reference.

ParameterSymbolValueReference
Sulfo-Cy7 NHS Ester Properties
Maximum Absorbance Wavelengthλmax~750 nm[1][12]
Molar Extinction Coefficient at λmaxεdye240,600 M-1cm-1[12][13]
Correction Factor at 280 nmCF2800.04[12]
Example Protein Properties (IgG)
Molar Extinction Coefficient at 280 nmεprotein~210,000 M-1cm-1[3]
Molecular WeightMWprotein~150,000 g/mol [14]

Note: The extinction coefficient of other proteins can vary significantly. It is crucial to use the correct value for the specific protein being labeled.

Experimental Protocols

This protocol provides a general guideline for labeling approximately 1-2 mg of a typical IgG antibody. Optimization may be required for different proteins.[2]

Required Materials
  • Protein: Protein of interest (e.g., IgG antibody) at a concentration of 2-10 mg/mL.[2][15][16] The protein must be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions.[2][15][16]

  • Amine-Reactive Dye: Sulfo-Cy7 NHS ester.

  • Solvent: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][17]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[2][8]

  • Quenching Reagent (Optional): 1.5 M hydroxylamine (B1172632) (pH 8.5) or 1 M Tris-HCl (pH 7.4).[17]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment.[3][4][11]

  • Instrumentation: UV-Vis spectrophotometer and quartz cuvettes.

Experimental Workflow Diagram

A 1. Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) C 3. Labeling Reaction (Add dye to protein, incubate 1 hr at RT in dark) A->C B 2. Prepare Dye Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) B->C D 4. Purify Conjugate (Remove free dye via size-exclusion chromatography or dialysis) C->D E 5. Measure Absorbance (at 280 nm and ~750 nm) D->E F 6. Calculate DOL (Using absorbance values and extinction coefficients) E->F

Caption: Experimental workflow for determining the Degree of Labeling.
Detailed Methodologies

Step 1: Protein Preparation

  • Ensure the protein is dissolved in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[2][8] If the protein is in a buffer like Tris or PBS, perform a buffer exchange using dialysis or a desalting column.[2]

  • Adjust the protein concentration to 2-10 mg/mL. The success of the labeling reaction is highly dependent on concentration.[15][17]

Step 2: Dye Preparation

  • Immediately before use, prepare a stock solution of Sulfo-Cy7 NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[2][17]

  • Vortex briefly to ensure the dye is completely dissolved. Reactive dyes are not stable in solution for long periods.[17]

Step 3: Labeling Reaction

  • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[2][14]

  • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[2]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[18]

  • (Optional) The reaction can be stopped by adding a quenching reagent like hydroxylamine or Tris-HCl.[17]

Step 4: Purification of the Conjugate

  • It is crucial to remove all non-conjugated (free) dye from the labeled protein to ensure accurate DOL determination.[3][4][11]

  • Purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against an appropriate buffer (e.g., PBS).[3][16]

Step 5: Spectrophotometric Measurement

  • Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the dye's maximum absorbance wavelength, ~750 nm (Amax).[3][4][17]

  • Use a 1 cm path length cuvette.[3]

  • If the absorbance reading is greater than 2.0, dilute the sample with buffer to bring the reading within the linear range of the spectrophotometer. Record the dilution factor for the calculation.[3][4][11]

Data Analysis: Calculating the Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length (typically 1 cm).[10]

Step 1: Calculate the Molar Concentration of the Protein ([Protein])

The absorbance at 280 nm is a combination of the protein's absorbance and the dye's absorbance. Therefore, the dye's contribution must be subtracted using a correction factor (CF).[3][4][10]

The corrected protein absorbance (Aprotein) is:

Aprotein = A280 - (Amax × CF280)[10][11]

The molar concentration of the protein is then:

[Protein] (M) = (Aprotein / εprotein) × Dilution Factor[11]

Step 2: Calculate the Molar Concentration of the Dye ([Dye])

The molar concentration of the dye is calculated from its absorbance at its λmax:

[Dye] (M) = (Amax / εdye) × Dilution Factor

Step 3: Calculate the Degree of Labeling (DOL)

The DOL is the molar ratio of the dye to the protein:

DOL = [Dye] / [Protein][10]

A high DOL can lead to self-quenching, which diminishes fluorescence, while a low DOL results in a weak signal.[3][6] The optimal DOL should be determined experimentally for each specific application.[3]

References

Sulfo-Cy7 Amine for Near-Infrared Western Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Western blotting has emerged as a powerful technique for protein detection and quantification, offering a wider dynamic range and higher sensitivity compared to traditional chemiluminescent methods. The use of near-infrared (NIR) fluorescent dyes, such as Sulfo-Cy7, further enhances this technique by minimizing background autofluorescence from biological samples and membranes.[1] Sulfo-Cy7 is a sulfonated cyanine (B1664457) dye that exhibits strong fluorescence in the 750-800 nm range, making it an ideal candidate for deep tissue imaging and sensitive Western blotting applications with minimal background interference.[2]

This document provides detailed application notes and protocols for the use of Sulfo-Cy7 amine in Western blotting. This compound possesses a primary amine group, which allows for its conjugation to the carboxyl groups present on antibodies using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4] This guide will cover the properties of this compound, a detailed protocol for antibody conjugation, a comprehensive protocol for performing the fluorescent Western blot, and a troubleshooting guide.

Properties of this compound

The physical and spectral properties of this compound are crucial for its effective use in experimental design. The sulfonated nature of the dye enhances its water solubility, which is advantageous for labeling sensitive proteins like antibodies in aqueous buffers.[2]

PropertyValueReference
Appearance Dark green powder[5]
Molecular Weight ~807.07 g/mol [5]
Excitation Maximum (λex) ~750 nm[2][5][6]
Emission Maximum (λem) ~773 nm[2][5][6]
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹[5]
Solubility Good in DMF and DMSO; poorly soluble in water[5]
Reactive Group Primary Amine (-NH₂)[7]

Experimental Protocols

This section is divided into two main protocols: the conjugation of this compound to a primary or secondary antibody and the subsequent use of the labeled antibody in a near-infrared Western blotting experiment.

Protocol 1: Antibody Conjugation with this compound using EDC/Sulfo-NHS Chemistry

This protocol describes the activation of antibody carboxyl groups using EDC and Sulfo-NHS, followed by conjugation to the amine group of Sulfo-Cy7.

Materials:

  • Antibody (to be labeled) in a buffer free of amines and carboxyls (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES, pH 6.0[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the Activation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL each. EDC is susceptible to hydrolysis and should be prepared immediately before use.[3]

    • To your antibody solution, add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of antibody.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[3]

  • Conjugation of this compound:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Alternatively, perform dialysis against PBS at 4°C with several buffer changes.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 750 nm (A750).

    • Calculate the antibody concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. A correction factor for the dye's absorbance at 280 nm should be applied.

    • The DOL is the molar ratio of the dye to the antibody. An optimal DOL is typically between 2 and 4.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Protocol 2: Near-Infrared Western Blotting

This protocol outlines the steps for performing a Western blot using a Sulfo-Cy7-labeled antibody.

Materials:

  • Sulfo-Cy7 labeled antibody (from Protocol 1)

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Low-fluorescence PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., Intercept® Blocking Buffer or a non-fat dry milk or BSA solution in TBS-T or PBS-T)

  • Wash Buffer (Tris-buffered saline or Phosphate-buffered saline with 0.1% Tween-20, TBS-T or PBS-T)

  • Near-infrared imaging system

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Separate your protein lysate using SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane. For PVDF, pre-wet the membrane in methanol (B129727) before equilibration in transfer buffer.

  • Membrane Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer. This step is critical to prevent non-specific binding of the antibody.

  • Primary Antibody Incubation:

    • Dilute the Sulfo-Cy7 labeled primary antibody in the blocking buffer. The optimal concentration should be determined empirically, but a starting range of 0.1-1.0 µg/mL is recommended.

    • Incubate the membrane with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Decant the antibody solution.

    • Wash the membrane three to four times for 5-10 minutes each with Wash Buffer to remove unbound antibody.[8]

  • Secondary Antibody Incubation (if using a labeled secondary):

    • If using an unlabeled primary antibody, incubate with a Sulfo-Cy7 labeled secondary antibody diluted in blocking buffer (a starting dilution of 1:10,000 to 1:40,000 is common for commercial antibodies) for 1 hour at room temperature, protected from light.[9]

    • Wash the membrane as described in step 4.

  • Imaging:

    • Rinse the membrane with buffer without detergent to remove any residual Tween-20.

    • Image the blot using a near-infrared imaging system with excitation and emission filters appropriate for Sulfo-Cy7 (e.g., 700-800 nm channel).

  • Analysis:

    • Quantify the band intensities using the software associated with the imaging system. The signal from fluorescent blots is typically stable, allowing for re-imaging if necessary.

Data Presentation

Troubleshooting Guide for Fluorescent Western Blotting
ProblemPossible CauseSuggested Solution
No Signal or Weak Signal Insufficient protein loadedIncrease the amount of protein loaded onto the gel.
Inefficient protein transferConfirm transfer with a total protein stain (e.g., Ponceau S). Optimize transfer time and conditions.
Low antibody concentrationIncrease the concentration of the labeled antibody.
Inactive antibodyEnsure proper storage of the antibody. Test antibody activity in a dot blot.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent.
Antibody concentration too highDecrease the concentration of the labeled antibody.
Inadequate washingIncrease the number and duration of wash steps. Add a higher concentration of Tween-20 to the wash buffer.
Membrane autofluorescenceUse low-fluorescence PVDF membranes. Ensure the membrane is not allowed to dry out.
Multiple Bands Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.
Non-specific antibody bindingOptimize antibody concentration and blocking conditions. Run a negative control (e.g., lysate from a knockout cell line).
Antibody cross-reactivityUse a more specific antibody.

Visualizations

Antibody_Labeling_Workflow cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_purification Purification & QC Antibody Antibody in MES Buffer Activated_Antibody Activated Antibody (NHS-ester intermediate) Antibody->Activated_Antibody 15-30 min, RT EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Antibody Labeled_Antibody Sulfo-Cy7 Labeled Antibody Activated_Antibody->Labeled_Antibody 2h RT or O/N 4°C SulfoCy7 Sulfo-Cy7 Amine SulfoCy7->Labeled_Antibody Quenching Quench Reaction (Tris or Glycine) Labeled_Antibody->Quenching Purification Purification (Desalting Column) Quenching->Purification QC Determine DOL Purification->QC

Caption: Workflow for conjugating this compound to an antibody.

Western_Blot_Workflow cluster_separation Separation & Transfer cluster_probing Immunodetection cluster_detection Detection Lysate Protein Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Transfer to Low-Fluorescence Membrane SDS_PAGE->Transfer Blocking Blocking (1 hour) Transfer->Blocking Primary_Ab Incubate with Sulfo-Cy7 Labeled Antibody Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Imaging NIR Imaging (~780 nm) Wash1->Imaging Analysis Quantification Imaging->Analysis

Caption: Experimental workflow for near-infrared Western blotting.

Signaling_Pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor Phosphorylation Kinase1 MAPK Kinase Kinase (e.g., Raf) Adaptor->Kinase1 Kinase2 MAPK Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 MAPK (e.g., ERK) Kinase2->Kinase3 Phosphorylation Transcription_Factor Transcription Factor (e.g., c-Fos, c-Jun) Kinase3->Transcription_Factor Phosphorylation Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Response

Caption: A generic MAPK signaling pathway for Western blot analysis.

References

Sulfo-Cy7 Amine: Application Notes and Protocols for Multiplexed Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye, for multiplexed imaging experiments. This document outlines the dye's key characteristics, provides detailed protocols for antibody conjugation, and describes a workflow for performing high-plex tissue and cell imaging.

Introduction to this compound

Sulfo-Cy7 is a water-soluble, near-infrared fluorescent dye that is an excellent candidate for multiplexed imaging applications.[1][2][3] Its emission in the NIR spectrum (around 773 nm) minimizes interference from tissue autofluorescence, leading to an improved signal-to-noise ratio, which is particularly advantageous for deep-tissue imaging.[4][5] The sulfonated form of the cyanine (B1664457) 7 dye enhances its water solubility, making it ideal for labeling proteins and antibodies in aqueous environments without the need for organic co-solvents and helping to prevent aggregation of labeled molecules.[1][2] Sulfo-Cy7 is noted for its high photostability and a quantum yield that is approximately 20% higher than the parent Cy7 fluorophore, resulting in brighter signals for more sensitive detection.[1][2]

The amine-reactive version of this dye, Sulfo-Cy7 NHS ester, readily forms stable amide bonds with primary amines on proteins, such as the ε-amino groups of lysine (B10760008) residues, enabling straightforward and efficient bioconjugation.

Key Applications

Sulfo-Cy7 and its derivatives are versatile tools for a range of fluorescence-based assays, including:

  • Multiplexed Immunofluorescence: Enables the sequential detection of multiple antigens in a single tissue section or cell sample.

  • In Vivo Imaging: The NIR properties of Sulfo-Cy7 allow for deep tissue penetration, making it suitable for imaging in living organisms.[1][2]

  • Fluorescence Microscopy: High-resolution imaging of cellular and tissue structures.[3]

  • Flow Cytometry: Provides distinct signals for precise cell sorting and analysis.[3]

Quantitative Data Summary

The following tables summarize the key photophysical and chemical properties of Sulfo-Cy7 and its derivatives.

Table 1: Photophysical Properties of Sulfo-Cy7

PropertyValueReference
Excitation Maximum (λex)~750 nm[1][3]
Emission Maximum (λem)~773 nm[1][3]
Molar Extinction Coefficient~240,600 M⁻¹cm⁻¹[1]
Quantum YieldImproved by 20% vs. Cy7[1][2]
Stokes Shift~23 nm[3]

Table 2: Chemical and Storage Information for Sulfo-Cy7 NHS Ester

PropertyDescriptionReference
Molecular FormulaC₄₁H₄₆N₃KO₁₀S₂[1]
Molecular Weight844.05 Da[1]
SolubilityGood in water, DMF, and DMSO[1]
AppearanceDark green powder[1]
Storage ConditionsStore at -20°C in the dark, desiccated.[1][2]
Shipping ConditionsShipped at room temperature.[1]

Experimental Protocols

Protocol 1: Antibody Conjugation with Sulfo-Cy7 NHS Ester

This protocol details the covalent labeling of an antibody with Sulfo-Cy7 NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer.[6]

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the labeling reaction.[6]

    • If the antibody is in a buffer containing amines, it must be dialyzed against the Reaction Buffer prior to labeling.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to ensure it is fully dissolved. This stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of the dye to the antibody is typically used. A starting point is a 10-20 fold molar excess.

    • While gently vortexing, add the calculated amount of the Sulfo-Cy7 NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • The labeled antibody will elute in the initial fractions, which can be identified by their color and absorbance.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Antibody Mixing Mixing and Incubation (1-2h, RT, dark) Antibody->Mixing Sulfo_Cy7_NHS Sulfo-Cy7 NHS Ester DMSO DMSO Sulfo_Cy7_NHS->DMSO dissolve DMSO->Mixing add dropwise Reaction_Buffer Reaction Buffer (pH 8.3-8.5) Reaction_Buffer->Mixing Purification Gel Filtration (e.g., G-25) Mixing->Purification Labeled_Antibody Purified Labeled Antibody Purification->Labeled_Antibody

Caption: Workflow for antibody conjugation with Sulfo-Cy7 NHS Ester.

Protocol 2: Multiplexed Imaging using Cyclic Immunofluorescence (CycIF)

This protocol describes a general workflow for performing multiplexed immunofluorescence on formalin-fixed, paraffin-embedded (FFPE) tissue sections using Sulfo-Cy7 labeled antibodies in one of the cycles. The principle of CycIF involves sequential rounds of staining, imaging, and fluorophore inactivation (bleaching).[2][7][8][9][10]

Materials:

  • FFPE tissue sections on slides

  • Dewaxing and rehydration solutions (e.g., xylene, ethanol (B145695) series)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Primary antibodies (unlabeled)

  • Fluorophore-conjugated secondary antibodies (including one labeled with Sulfo-Cy7)

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Bleaching solution: 3% hydrogen peroxide (H₂O₂) in PBS, adjusted to pH 8.5-9.0 with NaOH.[2][11]

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for DAPI, other fluorophores, and a Cy7 channel.

Procedure:

Cycle 1: Staining and Imaging

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections through a series of decreasing ethanol concentrations (e.g., 100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides in PBS.

    • Permeabilize and block the tissue sections with blocking buffer for 1 hour at room temperature.

    • Incubate with a cocktail of up to three primary antibodies (from different host species if using secondary detection) overnight at 4°C.

    • Wash slides extensively with PBS.

    • Incubate with a cocktail of corresponding secondary antibodies conjugated to spectrally distinct fluorophores (e.g., Alexa Fluor 488, Alexa Fluor 555, and Sulfo-Cy7) for 1 hour at room temperature in the dark.

    • Wash slides with PBS.

    • Counterstain with a nuclear stain (e.g., DAPI) for 10 minutes.

    • Wash and mount the slides with an appropriate mounting medium.

  • Imaging:

    • Acquire images of the stained tissue using a fluorescence microscope with the appropriate filter sets for each fluorophore, including the Cy7 channel for Sulfo-Cy7.

    • Ensure images are captured from the same fields of view for later registration.

Fluorophore Inactivation (Bleaching)

  • Bleaching:

    • Remove the coverslip and wash the slides with PBS.

    • Incubate the slides in the bleaching solution (3% H₂O₂ in alkaline PBS) for 30-60 minutes at room temperature, exposed to light (e.g., from a standard laboratory light source) to facilitate bleaching.[2][11] The optimal time may need to be determined empirically, but this is a good starting point for cyanine-based dyes.

    • Wash the slides thoroughly with PBS (at least 3 x 5 minutes).

    • Optionally, acquire a post-bleaching image to confirm the removal of the fluorescent signals.

Subsequent Cycles

  • Repeat Staining and Imaging:

    • Repeat the blocking, primary antibody incubation (with a new set of primary antibodies), secondary antibody incubation (with the same set of fluorophore-conjugated secondary antibodies), and imaging steps as described in Cycle 1.

    • Repeat the bleaching step after each imaging round.

    • This process can be repeated for multiple cycles to build a highly multiplexed image.

  • Image Analysis:

    • Register the images from all cycles using the nuclear stain as a reference.

    • Perform cell segmentation and quantification of the fluorescent signals for each marker.

    • If there is spectral overlap between fluorophores, spectral unmixing algorithms may be required.

G cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 cluster_cycleN Cycle N... cluster_analysis Analysis Stain1 Stain with Antibody Panel 1 (incl. Sulfo-Cy7) Image1 Acquire Image 1 Stain1->Image1 Bleach1 Bleach Fluorophores (H₂O₂, light) Image1->Bleach1 Register Register Images Image1->Register Stain2 Stain with Antibody Panel 2 Bleach1->Stain2 Image2 Acquire Image 2 Stain2->Image2 Bleach2 Bleach Fluorophores Image2->Bleach2 Image2->Register StainN Stain with Antibody Panel N Bleach2->StainN ImageN Acquire Image N ImageN->Register Analyze Cell Segmentation & Quantification Register->Analyze

Caption: Workflow for cyclic immunofluorescence (CycIF).

Signaling Pathways and Logical Relationships

The application of Sulfo-Cy7 in multiplexed imaging allows for the detailed spatial analysis of complex biological systems, such as the tumor microenvironment. By labeling different cell types (e.g., tumor cells, immune cells) and signaling molecules, researchers can elucidate the spatial relationships and signaling pathways that govern cellular interactions.

G cluster_tme Tumor Microenvironment Tumor_Cell Tumor Cell (e.g., Pan-CK+) T_Cell T-Cell (e.g., CD3+/CD8+) Tumor_Cell->T_Cell Antigen Presentation Checkpoint Checkpoint Molecule (e.g., PD-L1) Tumor_Cell->Checkpoint Expresses T_Cell->Tumor_Cell Cytotoxic Killing Macrophage Macrophage (e.g., CD68+) Macrophage->T_Cell Modulates Activity Checkpoint->T_Cell Inhibits

Caption: Simplified signaling in the tumor microenvironment.

Conclusion

This compound is a powerful tool for multiplexed imaging, offering high brightness, photostability, and water solubility. Its near-infrared emission spectrum is particularly beneficial for reducing autofluorescence and enabling deep-tissue imaging. By following the detailed protocols for antibody conjugation and cyclic immunofluorescence provided in these application notes, researchers can effectively incorporate Sulfo-Cy7 into their high-plex imaging experiments to gain deeper insights into complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfo-Cy7 Amine Dye-to-Protein Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the conjugation of Sulfo-Cy7 amine-reactive dyes to proteins. Here you will find answers to frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for this compound labeling?

A1: A common starting point for optimization is a 10:1 molar ratio of Sulfo-Cy7 dye to protein.[1][2] However, the ideal ratio can vary depending on the specific protein and its available amine groups. It is highly recommended to perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal condition for your experiment.[2][3]

Q2: What are the ideal buffer conditions for the labeling reaction?

A2: The labeling reaction should be performed in an amine-free buffer at a pH of 8.5 ± 0.5.[1][2] Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[2][3] Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the protein for reaction with the Sulfo-Cy7 NHS ester.[1][2] If your protein is in an incompatible buffer, it must be exchanged into an appropriate amine-free buffer before labeling.[2][3]

Q3: What is the recommended protein concentration for labeling?

A3: For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[1][2][3][4] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[1][2][4]

Q4: How do I prepare the this compound dye for labeling?

A4: Sulfo-Cy7 NHS ester should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 10 mM.[1][2] This stock solution should be prepared fresh and protected from light. For longer-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.[1][2]

Q5: What is the Degree of Labeling (DOL) and why is it important?

A5: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to a single protein molecule.[2][5] It is a critical parameter for ensuring the quality and consistency of your labeled conjugate. An optimal DOL ensures a bright fluorescent signal without compromising the biological activity of the protein. For most antibodies, a DOL of 2-10 is recommended.[2]

Q6: How do I calculate the Degree of Labeling (DOL)?

A6: The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (approximately 750 nm).[2][6] The following formula can be used for the calculation:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)[2]

Where:

  • A_max = Absorbance of the conjugate at the wavelength maximum of Sulfo-Cy7 (~750 nm).[2]

  • A_280 = Absorbance of the conjugate at 280 nm.[2]

  • ε_protein = Molar extinction coefficient of the protein at 280 nm.[2]

  • ε_dye = Molar extinction coefficient of Sulfo-Cy7 at its absorbance maximum.[2]

  • CF = Correction factor (A_280 of the free dye / A_max of the free dye).[2][6]

Q7: How do I remove unconjugated Sulfo-Cy7 dye after the labeling reaction?

A7: Unconjugated dye can be removed using size-exclusion chromatography, such as a Sephadex G-25 column, or by dialysis.[1][7] This step is crucial for accurate DOL determination and to reduce background fluorescence in downstream applications.[7]

Troubleshooting Guide

ProblemPossible CauseSolution
Low Degree of Labeling (DOL) Suboptimal pH: The reaction pH was too low, leading to protonation of primary amines.Ensure the reaction buffer pH is between 8.0 and 9.0 (optimally 8.5).[1][2]
Presence of primary amines in the buffer: Buffers like Tris or glycine compete with the protein for the dye.Exchange the protein into an amine-free buffer such as PBS or bicarbonate buffer before labeling.[1][2]
Low protein concentration: The reaction kinetics are less favorable at lower protein concentrations.Concentrate the protein to at least 2 mg/mL.[1][2][4]
Insufficient dye-to-protein ratio: Not enough dye was available to achieve the desired level of labeling.Increase the molar excess of the Sulfo-Cy7 dye. Perform a titration to find the optimal ratio.[2][3]
Hydrolysis of NHS ester: The Sulfo-Cy7 NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.Prepare the dye solution in anhydrous DMSO immediately before use.[2][3]
Protein Precipitation During Labeling High degree of labeling: Over-labeling can alter the protein's solubility.Reduce the dye-to-protein molar ratio in the reaction.[8]
Use of organic solvent: The addition of DMSO can cause some proteins to precipitate.Minimize the volume of DMSO added to the reaction mixture.
Inappropriate buffer conditions: The buffer composition may not be optimal for protein stability.Ensure the buffer conditions are suitable for your specific protein.
High Background Fluorescence Incomplete removal of unconjugated dye: Free dye in the final product contributes to background signal.Improve the purification step. Use a longer size-exclusion column or perform extensive dialysis.[9]
Non-specific binding of the labeled protein: The labeled protein may be binding non-specifically in your assay.Include appropriate blocking steps in your experimental protocol. Titrate the labeled protein to find the optimal concentration that minimizes non-specific binding.[2]
Inconsistent Labeling Results Variability in reaction conditions: Inconsistent timing, temperature, or reagent preparation.Standardize all reaction parameters, including incubation time, temperature, and the freshness of the dye solution.[10]
Protein variability: Differences between protein batches can affect the number of available amines.Characterize each new batch of protein before labeling.

Experimental Protocols

Protocol 1: this compound Labeling of a Protein

This protocol provides a general procedure for labeling a protein with a Sulfo-Cy7 NHS ester. Optimization may be required for specific proteins and applications.

1. Protein Preparation:

  • Ensure the protein is in an amine-free buffer (e.g., 1X PBS, pH 8.5).[2][3]
  • If the buffer contains primary amines like Tris or glycine, the protein must be purified by dialysis or buffer exchange into the appropriate labeling buffer.[2][3]
  • Adjust the protein concentration to 2-10 mg/mL.[1][2][4]

2. Dye Preparation:

  • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mM.[1][2]
  • Vortex the solution to ensure the dye is completely dissolved.

3. Labeling Reaction:

  • Calculate the required volume of the 10 mM Sulfo-Cy7 stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
  • Slowly add the calculated volume of the dye solution to the protein solution while gently vortexing.[3][4]
  • Incubate the reaction mixture for 60 minutes at room temperature, protected from light, with gentle shaking.[1][2]

4. Purification of the Labeled Protein:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.2-7.4).[1]
  • Carefully load the reaction mixture onto the column.[1]
  • Elute the conjugate with 1X PBS. The labeled protein will elute first as a colored band, followed by the smaller, unconjugated dye molecules.[2]
  • Collect the fractions containing the labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

1. Spectrophotometric Analysis:

  • Measure the absorbance of the purified labeled protein at 280 nm (A_280) and ~750 nm (A_max) using a spectrophotometer.[2]

2. Calculation:

  • Calculate the protein concentration and the DOL using the formula provided in the FAQ section.[2]
  • The molar extinction coefficient for Sulfo-Cy7 is typically around 240,600 cm⁻¹M⁻¹. The correction factor (CF) at 280 nm is dye-specific and should be obtained from the dye manufacturer's documentation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) reaction Incubate (1 hr, RT, protected from light) protein_prep->reaction Add Dye (e.g., 10:1 molar ratio) dye_prep Dye Preparation (10 mM in anhydrous DMSO) dye_prep->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification analysis DOL Calculation (Spectrophotometry) purification->analysis

Caption: Experimental workflow for protein conjugation with Sulfo-Cy7 NHS ester.

reaction_pathway cluster_product Product protein Protein + H₂N-Lysine reaction_conditions pH 8.0-9.0 Amine-free buffer dye Sulfo-Cy7-NHS Ester + R-CO-O-NHS conjugate Labeled Protein Protein-NH-CO-R byproduct NHS reaction_conditions->conjugate reaction_conditions->byproduct

Caption: Reaction of Sulfo-Cy7 NHS ester with a primary amine on a protein.

References

preventing Sulfo-Cy7 amine aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7 amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to dye aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is a near-infrared (NIR) fluorescent dye with a primary amine group, enabling its conjugation to biomolecules. While it contains sulfonate groups to improve water solubility, the core of the cyanine (B1664457) dye is a large, planar, and hydrophobic structure. In aqueous solutions, these planar structures can stack on top of each other via intermolecular forces (π-π stacking), leading to the formation of aggregates. This process is often concentration-dependent and can be exacerbated by high ionic strength or certain buffer components.

Q2: How can I tell if my this compound has aggregated?

A2: Aggregation can be identified through several observations:

  • Visual: The solution may appear cloudy, hazy, or contain visible precipitates.

  • Spectrophotometry: Aggregation of cyanine dyes often leads to a "blue-shift" in the maximum absorbance wavelength (formation of H-aggregates) and a decrease in the main monomer absorbance peak around 750 nm.

  • Fluorometry: A significant decrease in fluorescence intensity (quenching) is a common consequence of aggregation.

Q3: What is the best way to dissolve this compound powder?

A3: Due to its very poor solubility in water (approximately 0.50 mM or 40 mg/L), it is highly recommended to first prepare a concentrated stock solution in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), where it has good solubility.[1][2] This stock solution can then be added dropwise to your aqueous reaction buffer with gentle mixing.

Q4: Can I store this compound in a pre-dissolved solution?

A4: Yes, stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several months.[3] Upon delivery, the powdered dye should be stored at -20°C in the dark and protected from moisture.[1][2][4] Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide: Preventing & Resolving Aggregation

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Precipitate forms immediately upon adding this compound stock to aqueous buffer.
Potential Cause Recommended Solution
Localized High Concentration Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while gently vortexing or stirring the buffer. This prevents localized concentrations from exceeding the solubility limit.[5]
Poor Aqueous Solubility Ensure the final concentration of the dye in the aqueous buffer does not exceed its solubility limit (~0.50 mM).[1][2] If a higher concentration is needed, consider increasing the proportion of organic co-solvent, if your experiment allows.
Incompatible Buffer Certain buffers, like phosphate (B84403) and citrate, have been shown to increase the aggregation propensity of biomolecules and can have similar effects on dyes.[6] Switch to alternative buffers such as MOPS, HEPES, or acetate.[6]
High Ionic Strength High salt concentrations can promote hydrophobic interactions and aggregation.[7][8] If possible, reduce the salt concentration of your buffer. If high ionic strength is required, consider adding anti-aggregation excipients.
Issue 2: Aggregation occurs during a bioconjugation reaction.
Potential Cause Recommended Solution
Suboptimal Buffer pH While amine labeling is most efficient at pH 8.3-8.5, this higher pH can sometimes decrease the stability of the protein or dye.[3][5] Try performing the reaction at a lower pH (e.g., 7.2-7.5), although this may require a longer reaction time.[5]
Reaction Temperature Higher temperatures can accelerate aggregation. Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]
Hydrophobic Nature of Dye Add anti-aggregation excipients to your reaction buffer. These agents can help maintain the solubility of both the dye and the biomolecule.
Protein Instability The target biomolecule itself may be prone to aggregation under the reaction conditions. Ensure your protein is in a buffer that promotes its stability. Dialyzing the protein into an appropriate amine-free buffer like PBS or HEPES before the reaction is recommended.[5]

Data & Protocols

Table 1: Solubility of this compound
SolventSolubilityReference
WaterVery Poor (~0.50 mM or 40 mg/L)[1][2]
Dimethylformamide (DMF)Good[1][2]
Dimethyl Sulfoxide (DMSO)Good[1][2]
Table 2: Recommended Anti-Aggregation Additives
AdditiveTypical Working ConcentrationNotesReference
Arginine50-100 mMHelps to suppress protein-protein aggregation.[5]
Glycerol5-20% (v/v)Increases solvent viscosity and stability of proteins.[5]
Tween-200.01-0.1% (v/v)A non-ionic detergent that can reduce hydrophobic interactions.[5]
Experimental Protocol: Preparation of this compound Working Solution

This protocol describes the recommended procedure for dissolving and diluting this compound for a typical bioconjugation experiment.

  • Equilibrate Reagents: Allow the vial of this compound powder and a bottle of anhydrous DMSO or DMF to warm to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution:

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial of this compound powder to create a stock solution of 10-20 mM.

    • Vortex thoroughly for at least 1 minute until all the powder is completely dissolved. The solution should be a clear, dark green color.

  • Prepare Aqueous Buffer: Prepare your desired reaction buffer (e.g., 0.1 M HEPES, pH 7.5). If using anti-aggregation additives, add them to the buffer at this stage.

  • Prepare Working Solution:

    • Place the required volume of aqueous buffer in a tube on a vortexer set to a gentle speed.

    • Slowly, add the required volume of the this compound stock solution dropwise into the center of the vortexing buffer.

    • This method ensures rapid dispersal of the dye and prevents localized high concentrations that can lead to precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately for your labeling reaction to minimize the risk of aggregation over time.

Visual Guides

G cluster_prep Step 1: Reagent Preparation cluster_process Step 2: Dissolution & Dilution Dye This compound (Powder) Stock Prepare 10-20 mM Stock Solution Dye->Stock Solvent Anhydrous DMSO/DMF Solvent->Stock Buffer Aqueous Reaction Buffer (e.g., HEPES) Dilute Add Stock to Buffer (Slowly, with mixing) Buffer->Dilute Stock->Dilute Dropwise Final Final Working Solution (Ready for use) Dilute->Final

Caption: Recommended workflow for dissolving this compound.

G Start Observe Sulfo-Cy7 Aggregation/Precipitation Check_Conc Is dye concentration >0.5 mM in aqueous buffer? Start->Check_Conc Check_Buffer Using Phosphate or Citrate buffer? Check_Conc->Check_Buffer No Sol_Conc Reduce final dye concentration Check_Conc->Sol_Conc Yes Check_Add Adding dye stock too quickly? Check_Buffer->Check_Add No Sol_Buffer Switch to HEPES, MOPS, or Acetate buffer Check_Buffer->Sol_Buffer Yes Check_Temp Is reaction temp > Room Temp? Check_Add->Check_Temp No Sol_Add Add stock dropwise with gentle mixing Check_Add->Sol_Add Yes Sol_Temp Lower reaction temp (e.g., 4°C) Check_Temp->Sol_Temp Yes Sol_Excipient Consider adding anti-aggregation excipients (Arginine, Glycerol) Check_Temp->Sol_Excipient No

Caption: Decision tree for troubleshooting dye aggregation.

References

Technical Support Center: Sulfo-Cy7 Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of buffer pH on Sulfo-Cy7 amine conjugation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Sulfo-Cy7 NHS ester to primary amines?

A1: The optimal pH for Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester conjugation to primary amines, such as those on proteins or antibodies, is between 8.3 and 8.5.[1][2][3] This pH range offers a crucial balance: it is high enough to ensure that a significant portion of the primary amines on the target molecule are deprotonated and thus nucleophilic, yet not so high as to cause rapid hydrolysis of the Sulfo-Cy7 NHS ester.[4]

Q2: How does a pH lower than the optimal range affect the conjugation reaction?

A2: At a pH below the optimal range (e.g., below 8.0), primary amines are predominantly protonated (-NH3+).[4] This positive charge makes them non-nucleophilic, which significantly slows down or even prevents the conjugation reaction with the Sulfo-Cy7 NHS ester.[2][3][4]

Q3: What happens if the buffer pH is too high (e.g., above 9.0)?

A3: While a higher pH increases the deprotonation of amines, it also dramatically accelerates the hydrolysis of the Sulfo-Cy7 NHS ester.[4][5] Hydrolysis is a competing reaction where water molecules attack the NHS ester, rendering it inactive and unable to conjugate to the target amine.[4] This leads to a lower overall yield of the desired conjugate.[2][3] The half-life of NHS esters can decrease to just a few minutes at a pH of 9.0 or higher.[5][6][7]

Q4: Which buffers are recommended for this compound conjugation?

A4: Amine-free buffers are essential for this reaction. Commonly recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, adjusted to a pH of 8.3-8.5.[1][4] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the Sulfo-Cy7 NHS ester, thereby reducing conjugation efficiency.[5][8][9]

Q5: Can I use PBS for the conjugation reaction?

A5: While standard Phosphate-Buffered Saline (PBS) is often used for protein storage, its pH is typically around 7.2-7.4. This is suboptimal for efficient NHS ester conjugation. If you must use PBS, the pH should be adjusted to the optimal range of 8.3-8.5 before initiating the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal Buffer pH: The pH of the reaction buffer may be too low (below 8.0) or too high (above 9.0).Verify the pH of your reaction buffer and adjust it to the optimal range of 8.3-8.5 using an appropriate base (e.g., sodium bicarbonate).[1][2][3]
Presence of Competing Amines: The buffer or protein sample may contain primary amines (e.g., Tris, glycine, ammonium (B1175870) ions).[8][9]Dialyze or desalt the protein sample into an amine-free buffer like 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5.[4]
Hydrolysis of Sulfo-Cy7 NHS Ester: The Sulfo-Cy7 NHS ester stock solution may have been exposed to moisture, or the reaction was carried out for too long at a high pH.[4][6]Prepare the Sulfo-Cy7 NHS ester solution in anhydrous DMSO or DMF immediately before use.[4] Avoid prolonged reaction times, especially at the higher end of the pH range.
Protein Precipitation during Labeling Change in Isoelectric Point (pI): The conjugation of Sulfo-Cy7 can alter the net charge of the protein, shifting its pI. If the reaction pH is close to the new pI, the protein may precipitate.Consider performing the conjugation at the lower end of the optimal pH range (e.g., pH 8.0-8.3). Alternatively, you can adjust the pH of the reaction buffer to be further from the predicted new isoelectric point of the conjugate.
High Degree of Labeling: Over-labeling can significantly change the solubility characteristics of the protein.Reduce the molar excess of the Sulfo-Cy7 NHS ester in the reaction mixture to achieve a lower degree of labeling.
Inconsistent Results pH Drift during Reaction: Large-scale labeling reactions can lead to a decrease in pH over time due to the hydrolysis of the NHS ester, which releases N-hydroxysuccinimide.[1][3]Use a more concentrated buffer to maintain a stable pH throughout the reaction, or monitor and adjust the pH periodically during the incubation.[1][3]

Data Summary

The efficiency of this compound conjugation is critically dependent on the reaction pH, which influences both the reactivity of the target amine and the stability of the Sulfo-Cy7 NHS ester. The following table summarizes the impact of pH on these key factors.

pH Range Amine Reactivity (Nucleophilicity) Sulfo-Cy7 NHS Ester Stability (Hydrolysis Rate) Overall Conjugation Efficiency
< 7.0 Very Low (amines are protonated, -NH3+)High (low hydrolysis rate)Very Low
7.0 - 8.0 Moderate (increasing deprotonation)Moderate (hydrolysis starts to increase)Moderate
8.3 - 8.5 High (optimal deprotonation) Acceptable (manageable hydrolysis) Optimal
> 9.0 Very High (fully deprotonated)Very Low (rapid hydrolysis)Low to Moderate

Experimental Protocol: Sulfo-Cy7 Labeling of a Protein

This protocol provides a general guideline for the conjugation of a Sulfo-Cy7 NHS ester to a protein. Optimization may be required for specific proteins and applications.

1. Materials:

  • Protein of interest
  • Sulfo-Cy7 NHS ester
  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3
  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)
  • Quenching Buffer: 1 M Tris-HCl, pH 8.0
  • Desalting column or dialysis equipment for purification

2. Procedure:

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_output Output Protein 1. Prepare Protein (2-10 mg/mL in pH 8.3 Buffer) Mix 3. Mix Protein & Dye (10-20x molar excess) Protein->Mix Dye 2. Prepare Sulfo-Cy7 (10 mg/mL in DMSO) Dye->Mix Incubate 4. Incubate (1-2h RT or O/N 4°C) Mix->Incubate Protect from light Quench 5. Quench Reaction (Add Tris Buffer) Incubate->Quench Purify 6. Purify Conjugate (Desalting/Dialysis) Quench->Purify Final Labeled Protein Conjugate Purify->Final

Caption: Workflow for this compound conjugation.

logical_relationship cluster_low_ph Low pH (<8.0) cluster_optimal_ph Optimal pH (8.3-8.5) cluster_high_ph High pH (>9.0) pH Reaction pH Protonation Amine Protonation (-NH3+) Deprotonation Amine Deprotonation (-NH2) Stability NHS Ester Stability Hydrolysis NHS Ester Hydrolysis Low_Yield_1 Low Conjugation Protonation->Low_Yield_1 High_Yield High Conjugation Deprotonation->High_Yield Stability->High_Yield Low_Yield_2 Low Conjugation Hydrolysis->Low_Yield_2

Caption: Impact of pH on Sulfo-Cy7 conjugation.

References

Technical Support Center: Purification of Sulfo-Cy7 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Sulfo-Cy7 amine from their bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unconjugated this compound after a labeling reaction?

A1: The most common and effective methods for purifying this compound conjugates and removing the unconjugated dye are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, protein concentration, and the required purity.

Q2: How do I choose the best purification method for my experiment?

A2: The selection of a purification method is critical and should be based on the specific requirements of your experiment. Size Exclusion Chromatography (SEC) is ideal for high-resolution separation and is often used as a final polishing step.[1][2] Dialysis is a simple and gentle method suitable for buffer exchange and removing small molecules from larger volumes, though it can be time-consuming.[3][4][5] Tangential Flow Filtration (TFF) is a rapid and scalable method for concentrating and purifying large volumes of biomolecules, making it suitable for process development and manufacturing.[6][7][8][9]

Q3: What are the typical protein recovery rates for each purification method?

A3: Protein recovery can vary depending on the specific protein and experimental conditions. However, typical recovery rates are generally high for all three methods when optimized. SEC can achieve high protein recovery, often with minimal loss of biological activity.[2] TFF also offers high product yields, with some studies reporting over 97% recovery.[10] Dialysis can also have high recovery, but protein loss can occur due to non-specific adsorption to the dialysis membrane, especially at low protein concentrations.

Q4: How can I assess the purity of my Sulfo-Cy7 conjugate after purification?

A4: The purity of the conjugate and the efficiency of unconjugated dye removal can be assessed using several methods. Spectrophotometry can be used to determine the degree of labeling (DOL) by measuring the absorbance at the protein's maximum absorbance (typically 280 nm) and the Sulfo-Cy7 maximum absorbance (around 750 nm).[11] High-Performance Liquid Chromatography (HPLC), particularly size-exclusion or reverse-phase HPLC, can separate the conjugated protein from the free dye and any aggregates.

Troubleshooting Guides

Low Yield of Labeled Conjugate
Possible Cause Recommended Solution
Suboptimal Labeling Reaction Ensure the pH of the reaction buffer is optimal for the amine-reactive chemistry (typically pH 8.0-9.0). Use a sufficient molar excess of the this compound, but avoid excessive amounts which can lead to protein modification issues and purification challenges.
Protein Precipitation The protein may be precipitating during the conjugation or purification process. This can be caused by changes in buffer composition, pH, or high protein concentration. Consider using a stabilizing agent or optimizing the buffer conditions.
Adsorption to Surfaces Proteins can adsorb to the surfaces of reaction tubes, chromatography columns, or dialysis membranes. To minimize this, consider using low-protein-binding tubes and membranes. Pre-treating the chromatography column with a blocking agent like bovine serum albumin (BSA) can also help.
Inappropriate Purification Method The chosen purification method may not be suitable for the specific protein or conjugate. For example, a dialysis membrane with an incorrect molecular weight cut-off (MWCO) could lead to loss of a small protein. Re-evaluate the purification strategy based on the properties of your conjugate.
Incomplete Removal of Unconjugated Dye
Possible Cause Recommended Solution
Insufficient Separation in SEC The size exclusion column may not have adequate resolution to separate the conjugate from the free dye. Ensure the column is properly packed and equilibrated. A longer column or a resin with a smaller pore size may be necessary. The flow rate should also be optimized for the best separation.
Incomplete Dialysis The dialysis time may be too short, or the volume of the dialysis buffer may be insufficient. For effective removal of small molecules, it is recommended to use a large volume of dialysis buffer (at least 200-fold greater than the sample volume) and perform multiple buffer changes over an extended period (e.g., overnight at 4°C).[4][12]
Membrane Fouling in TFF The TFF membrane can become fouled by the protein or aggregates, reducing its efficiency in removing the unconjugated dye. Optimizing the transmembrane pressure (TMP) and cross-flow rate can help minimize fouling. A cleaning step between uses is also crucial.[8]
Aggregation of the Dye Some fluorescent dyes can aggregate, making them more difficult to remove by size-based separation methods. Ensure the dye is fully dissolved in an appropriate solvent before the conjugation reaction.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Unconjugated this compound

Parameter Size Exclusion Chromatography (SEC) Dialysis Tangential Flow Filtration (TFF)
Principle Separation based on molecular size.Diffusion across a semi-permeable membrane.[3][4]Convective transport across a semi-permeable membrane with cross-flow.[7][8]
Typical Protein Recovery >90%>85% (can be lower with low concentration)>95%[10]
Dye Removal Efficiency Very High (>99%)High (>95% with multiple buffer changes)Very High (>99% with sufficient diavolumes)[6]
Processing Time 30 minutes - 2 hours4 hours - Overnight1 - 4 hours
Scalability Limited by column sizeScalable to large volumesHighly scalable
Key Advantage High resolution, good for final polishing.[1][2]Simple, gentle, and effective for buffer exchange.[3][5]Fast, efficient, and scalable for large volumes.[6][9]
Key Disadvantage Sample dilution, potential for protein adsorption.Time-consuming, potential for protein loss at low concentrations.Requires specialized equipment, potential for membrane fouling.

Experimental Protocols

Protocol 1: Purification of Sulfo-Cy7 Conjugate using Size Exclusion Chromatography (SEC)

Materials:

  • Size exclusion chromatography column (e.g., Sephadex G-25 or equivalent)

  • Equilibration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Fraction collector

  • UV-Vis spectrophotometer

Procedure:

  • Column Preparation:

    • Equilibrate the SEC column with at least 2-3 column volumes of equilibration buffer at the desired flow rate. Ensure a stable baseline is achieved on the UV detector.

  • Sample Loading:

    • Centrifuge the conjugation reaction mixture at 10,000 x g for 10 minutes to remove any precipitated material.

    • Carefully load the supernatant onto the top of the equilibrated column. The sample volume should not exceed 5-10% of the total column volume for optimal separation.[13]

  • Elution:

    • Begin elution with the equilibration buffer at a pre-determined flow rate.

    • Collect fractions of a defined volume.

  • Fraction Analysis:

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).

    • The first peak to elute will contain the high molecular weight conjugate, while the second, later-eluting peak will contain the low molecular weight unconjugated this compound.

  • Pooling and Concentration:

    • Pool the fractions corresponding to the first peak that contains the purified conjugate.

    • If necessary, concentrate the purified conjugate using a centrifugal filter device.

Protocol 2: Removal of Unconjugated this compound using Dialysis

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-20 kDa for antibodies)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Magnetic stir plate and stir bar

Procedure:

  • Membrane Preparation:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Sample Loading:

    • Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

    • Securely close the ends of the tubing or the cassette port.

  • Dialysis:

    • Place the sealed dialysis bag/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[4][12]

    • Stir the buffer gently on a magnetic stir plate.

    • Dialyze for 2-4 hours or overnight at 4°C.

  • Buffer Exchange:

    • Change the dialysis buffer at least 2-3 times to ensure complete removal of the unconjugated dye. A common schedule is to change the buffer after 2 hours, 4 hours, and then leave it overnight.

  • Sample Recovery:

    • Carefully remove the dialysis bag/cassette from the buffer.

    • Gently remove the purified conjugate from the tubing or cassette into a clean tube.

Protocol 3: Purification of Sulfo-Cy7 Conjugate using Tangential Flow Filtration (TFF)

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 30 kDa for antibodies)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Pressure gauges

Procedure:

  • System Preparation:

    • Install the TFF membrane into the system according to the manufacturer's instructions.

    • Flush the system with purified water and then with the diafiltration buffer to remove any storage solutions and to wet the membrane.

  • Concentration (Optional):

    • If the sample volume is large, you can first concentrate the reaction mixture by running the TFF system in concentration mode.

  • Diafiltration:

    • Add the conjugation reaction mixture to the reservoir.

    • Begin pumping the solution tangentially across the membrane surface.

    • Continuously add fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This is known as constant volume diafiltration.

    • Perform diafiltration for at least 5-7 diavolumes to ensure a high level of unconjugated dye removal. A diavolume is equal to the volume of the sample in the reservoir.

  • Final Concentration:

    • After diafiltration, stop adding new buffer and allow the system to concentrate the purified conjugate to the desired final volume.

  • Sample Recovery:

    • Recover the concentrated and purified conjugate from the system.

Mandatory Visualization

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Conjugation Conjugation Reaction (Amine-Reactive Chemistry) Protein->Conjugation Sulfo_Cy7 This compound Sulfo_Cy7->Conjugation Buffer_Prep Buffer Preparation Buffer_Prep->Conjugation Purification_Step Removal of Unconjugated Dye Conjugation->Purification_Step SEC Size Exclusion Chromatography Purification_Step->SEC High Resolution Dialysis Dialysis Purification_Step->Dialysis Buffer Exchange TFF Tangential Flow Filtration Purification_Step->TFF Large Volume Analysis Characterization of Purified Conjugate SEC->Analysis Dialysis->Analysis TFF->Analysis Spectro Spectrophotometry (DOL) Analysis->Spectro HPLC HPLC Analysis Analysis->HPLC

Caption: Workflow for the conjugation of this compound to a protein and subsequent purification.

Purification_Decision_Tree Start Start: Need to remove unconjugated Sulfo-Cy7 Volume Sample Volume? Start->Volume Purity High Purity Needed for Final Product? Volume->Purity < 10 mL TFF Use Tangential Flow Filtration (TFF) Volume->TFF > 10 mL Speed Is Speed a Critical Factor? Purity->Speed No SEC Use Size Exclusion Chromatography (SEC) Purity->SEC Yes Speed->SEC Yes Dialysis Use Dialysis Speed->Dialysis No

Caption: Decision tree for selecting a purification method to remove unconjugated this compound.

References

Sulfo-Cy7 amine photobleaching and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy7 amine. The information provided addresses common issues related to photobleaching and offers strategies for prevention to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a near-infrared (NIR) fluorescent dye that is water-soluble due to the presence of sulfonate groups.[1][2] This feature makes it particularly suitable for labeling biomolecules in aqueous environments.[2] The amine group allows for covalent conjugation to various molecules.[3][4][5] Key spectral properties are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex)~750 nm[3]
Emission Maximum (λem)~773 nm[3]
Molar Extinction Coefficient (ε)~240,600 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ)~0.24[3]

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[6] Like other cyanine (B1664457) dyes, Sulfo-Cy7 is susceptible to photobleaching, especially under prolonged or high-intensity light exposure.[4] This can result in a diminished fluorescence signal, affecting the quality and reliability of experimental data.

Q3: What is the primary mechanism of photobleaching for heptamethine cyanine dyes like Sulfo-Cy7?

The major photobleaching pathway for heptamethine cyanines involves photooxidation. This process is mediated by singlet oxygen (¹O₂) which reacts with the polymethine chain of the dye, leading to its cleavage via dioxetane intermediates. This cleavage breaks the conjugated system responsible for fluorescence, rendering the dye non-fluorescent.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem 1: Low or No Fluorescence Signal

Possible CauseRecommended SolutionReference(s)
Inefficient Labeling - Ensure the pH of the protein solution is between 8.5 and 9.5 for optimal reaction with the amine group. - Use a protein concentration of at least 2 mg/mL. - Confirm that the buffer is free of primary amines (e.g., Tris or glycine) that can compete with the labeling reaction.[7]
High Degree of Labeling (Self-Quenching) - A high dye-to-protein ratio can lead to aggregation and self-quenching, where dye molecules interact and reduce fluorescence. - Optimize the dye-to-protein molar ratio, starting with a lower ratio (e.g., 5:1) and titrating to find the optimal balance.[8]
Photobleaching - The signal may have been lost due to excessive exposure to excitation light. - Minimize exposure time and use the lowest possible laser power that provides an adequate signal-to-noise ratio. - Employ antifade reagents in your mounting medium.[9][10]
Incorrect Imaging Settings - Verify that the excitation and emission filters on your imaging system are appropriate for Sulfo-Cy7 (Ex: ~750 nm, Em: ~773 nm). - Note that far-red fluorescence is not visible to the human eye and requires a suitable camera for detection.[11]

Problem 2: Rapid Decrease in Fluorescence Signal During Imaging

Possible CauseRecommended SolutionReference(s)
Photobleaching - Reduce the intensity of the excitation light by using neutral density filters or lowering the laser power. - Decrease the exposure time for each image acquisition. - Minimize the time the sample is exposed to light when not actively acquiring images. - Incorporate an oxygen scavenging system or antifade reagents in the imaging buffer.[6][10]
Presence of Reactive Oxygen Species (ROS) - The interaction of the excited dye with molecular oxygen can generate ROS, which in turn can destroy the fluorophore. - Use antifade reagents that act as ROS scavengers, such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[12][13]

Problem 3: High Background Fluorescence

Possible CauseRecommended SolutionReference(s)
Unbound Dye - Incomplete removal of unconjugated this compound after the labeling reaction can lead to high background. - Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis.[14]
Non-specific Binding - If using an antibody conjugate, non-specific binding of the antibody to the sample can cause background signal. - Optimize blocking steps and antibody concentrations.[11]
Autofluorescence - Biological samples can exhibit natural fluorescence (autofluorescence). - Image a non-labeled control sample to assess the level of autofluorescence and perform background subtraction during image analysis.

Prevention of Photobleaching

Several strategies can be employed to minimize the photobleaching of this compound.

Optimization of Imaging Conditions
  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[10]

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[10]

  • Use Appropriate Filters: Employ high-quality bandpass filters to ensure that only the desired wavelengths for excitation and emission are used.

Use of Antifade Reagents

Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They primarily act as reactive oxygen species (ROS) scavengers.[12]

Antifade AgentAdvantagesDisadvantagesReference(s)
n-Propyl gallate (NPG) - Effective antioxidant.- Can be difficult to dissolve.[13]
1,4-diazabicyclo[2.2.2]octane (DABCO) - Commercially available in many mounting media.- Can reduce the initial fluorescence intensity.[13]
Oxygen Scavenging Systems (e.g., glucose oxidase and catalase) - Highly effective at removing dissolved oxygen.- May require optimization for specific experimental conditions.[13][15]

Caution: Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can react with and degrade cyanine dyes and should be avoided.[16]

Experimental Protocols

Protocol 1: Covalent Labeling of an Antibody with this compound

This protocol provides a general guideline for labeling an antibody. The optimal conditions may need to be determined empirically.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • 1 M Sodium Bicarbonate

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[7]

    • Adjust the pH of the antibody solution to 8.5-9.5 with 1 M sodium bicarbonate.[7]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the calculated amount of the dye solution to the antibody solution to achieve the desired dye-to-protein molar ratio (e.g., 5:1 to 10:1).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[7]

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.[7]

    • Collect the fractions containing the labeled antibody.

Protocol 2: Quantification of Photobleaching Rate

This protocol describes how to measure the photostability of a this compound conjugate.

Materials:

  • Labeled sample mounted on a microscope slide

  • Fluorescence microscope with a suitable camera and image analysis software

Procedure:

  • Sample Preparation:

    • Prepare your this compound-labeled sample as you would for your experiment.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (laser power, exposure time) to match your experimental conditions.

    • Acquire a time-lapse series of images of the same ROI at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence signal is significantly reduced.[9]

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean intensity of a background region and subtract it from the ROI intensity for each time point.

    • Normalize the background-corrected intensity values by dividing each value by the initial intensity at time zero.

    • Plot the normalized intensity as a function of time. The rate of photobleaching can be determined by fitting the decay curve to an exponential function. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis prep_antibody Prepare Antibody (2-10 mg/mL, pH 8.5-9.5) conjugate Mix Antibody and Dye Incubate 1 hr at RT prep_antibody->conjugate prep_dye Prepare Sulfo-Cy7 Amine Solution (10 mM in DMSO) prep_dye->conjugate purify Size-Exclusion Chromatography conjugate->purify analyze Characterize Conjugate (Spectrophotometry) purify->analyze

Workflow for Antibody Conjugation with this compound.

troubleshooting_logic start Low Fluorescence Signal q1 Is the labeling efficiency low? start->q1 s1 Optimize labeling: - Check pH (8.5-9.5) - Increase protein concentration - Use amine-free buffer q1->s1 Yes q2 Is there rapid signal decay? q1->q2 No s2 Minimize photobleaching: - Reduce laser power - Decrease exposure time - Use antifade reagents q2->s2 Yes q3 Is the background high? q2->q3 No s3 Reduce background: - Ensure complete purification - Optimize blocking steps - Perform background subtraction q3->s3 Yes s4 Check imaging settings: - Correct filters - Use appropriate camera q3->s4 No

Troubleshooting Logic for Low Fluorescence Signal.

References

Technical Support Center: Improving Signal-to-Noise with Sulfo-Cy7 Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7 amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1] The amine group allows for its conjugation to various molecules, such as proteins, antibodies, and nucleic acids.[2][3] Its fluorescence in the NIR spectrum (excitation ~750 nm, emission ~773 nm) makes it ideal for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[1][4]

Q2: What are the key spectral properties of Sulfo-Cy7?

The performance of Sulfo-Cy7 is defined by its photophysical properties. These are crucial for configuring imaging systems and designing experiments.

PropertyValueReference
Excitation Maximum (λex) ~750 nm[1]
Emission Maximum (λem) ~773 nm[1]
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹
Stokes Shift ~23 nm[1]
Solubility Good in water, DMF, and DMSO[3]

Q3: How should I store this compound and its conjugates?

For long-term storage, this compound powder should be stored at -20°C in the dark and protected from moisture.[3] Solutions of the dye, particularly in organic solvents like DMSO, should be prepared fresh, but can be stored in aliquots at -20°C or -80°C for short periods, protected from light.[5] Labeled conjugates are best stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q4: What is the Degree of Labeling (DOL) and why is it important for signal-to-noise?

The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein or antibody. A low DOL will result in a weak signal. Conversely, a very high DOL can lead to self-quenching, where the dye molecules interact and reduce the overall fluorescence, also resulting in a poor signal.[7] Optimizing the DOL is a critical step in maximizing your signal-to-noise ratio.[7]

Troubleshooting Guides

This section addresses common problems that can lead to a low signal-to-noise ratio during experiments with this compound conjugates.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from your target, making data interpretation difficult.

Possible CauseRecommended Solution
Unconjugated (Free) Dye Unbound this compound will contribute to background fluorescence. Ensure the purification step after conjugation is thorough. Use size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to effectively remove all free dye.[5]
Non-Specific Binding of the Conjugate The labeled antibody or protein may be binding non-specifically to other components in your sample. To mitigate this, use a blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) to block non-specific binding sites.[8] Also, ensure you are using the optimal concentration of your conjugate, which can be determined through titration.[9]
Autofluorescence Biological samples can have endogenous fluorophores that contribute to background noise. To account for this, always include an unstained control sample in your experiment to measure the baseline autofluorescence.[10]
Dye Aggregation Cyanine (B1664457) dyes like Cy7 can form aggregates, which may bind non-specifically and have altered fluorescent properties.[11][12][13] The use of sulfonated dyes like this compound helps to reduce aggregation due to increased water solubility.[11] Ensure your conjugates are properly dissolved and consider filtering the solution if you suspect aggregation.
Issue 2: Weak or No Specific Signal

A faint or absent signal can make it impossible to detect your target.

Possible CauseRecommended Solution
Low Labeling Efficiency (Low DOL) If not enough dye is conjugated to your protein, the signal will be weak. Ensure your labeling protocol is optimized. This includes using an appropriate buffer (amine-free, pH 8.0-9.0 for NHS ester reactions), a sufficient protein concentration (ideally 2-10 mg/mL), and an optimized molar ratio of dye to protein.[5][6][14]
Self-Quenching (High DOL) As mentioned in the FAQs, too many dye molecules per protein can lead to fluorescence quenching.[7] If you suspect this is the issue, perform the conjugation reaction with a lower dye-to-protein molar ratio.[7]
Photobleaching Sulfo-Cy7, like all fluorophores, is susceptible to photobleaching (light-induced degradation). Minimize the exposure of your samples to light during all experimental steps.[10] When performing microscopy, use an anti-fade mounting medium.[10]
Incorrect Instrument Settings Ensure your imaging system is correctly configured for Sulfo-Cy7. Use the appropriate excitation laser (e.g., ~750 nm) and emission filter (e.g., ~770-800 nm).[10]
Low Target Expression The amount of signal is directly proportional to the amount of target. Confirm that your target protein is expressed in your sample at a detectable level.[15]

Experimental Protocols

This section provides a detailed protocol for a common application: labeling an antibody with a Sulfo-Cy7 NHS ester, which can then be used in various assays. Note that this compound itself has a primary amine and would be conjugated to a molecule with a carboxyl group (requiring activation with EDC/NHS) or other amine-reactive functionalities. The following protocol describes the more common scenario of labeling a protein's amines.

Protocol: Antibody Labeling with Sulfo-Cy7 NHS Ester

This protocol is a general guideline and may require optimization for your specific antibody.

Materials:

  • Antibody (in an amine-free buffer like PBS)

  • Sulfo-Cy7 NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with a protein stabilizer)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[5][14]

    • If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.[14]

    • Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M sodium bicarbonate.[5]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mM.[5] Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the volume of the 10 mM dye solution needed to achieve the desired dye-to-antibody molar ratio. A starting point of a 10:1 to 15:1 molar excess of dye to antibody is recommended.[14]

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently stirring.[5]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification:

    • Remove the unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) that has been equilibrated with your desired storage buffer.[5]

    • The first colored band to elute is the labeled antibody. The second, slower-moving band is the free dye. Collect the fractions containing the labeled antibody.[6]

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7). The following formula can be used: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

      • A_max = Absorbance at ~750 nm

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

      • ε_dye = Molar extinction coefficient of Sulfo-Cy7 at ~750 nm

      • CF = Correction factor for the dye's absorbance at 280 nm

Visual Guides

Experimental Workflow for Antibody Labeling

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody_Prep Prepare Antibody (2-10 mg/mL, pH 8.5) Conjugation Conjugation (1 hour, RT, dark) Antibody_Prep->Conjugation Dye_Prep Prepare Sulfo-Cy7 (10 mM in DMSO) Dye_Prep->Conjugation Purification Purify Conjugate (Size-Exclusion) Conjugation->Purification Storage Store Conjugate (-20°C / -80°C) Purification->Storage

Caption: Workflow for labeling antibodies with Sulfo-Cy7 NHS ester.

Troubleshooting Logic for Low Signal-to-Noise Ratio

TroubleshootingSNR Start Low Signal-to-Noise Ratio Observed Check_Signal Is the specific signal weak? Start->Check_Signal Check_Background Is the background high? Start->Check_Background Low_DOL Low DOL Check_Signal->Low_DOL Yes Quenching Self-Quenching (High DOL) Check_Signal->Quenching Yes Photobleaching Photobleaching Check_Signal->Photobleaching Yes Low_Target Low Target Expression Check_Signal->Low_Target Yes Free_Dye Unconjugated Free Dye Check_Background->Free_Dye Yes Non_Specific Non-Specific Binding Check_Background->Non_Specific Yes Autofluorescence Autofluorescence Check_Background->Autofluorescence Yes Solution_Signal Optimize Labeling (DOL, concentration) Protect from Light Low_DOL->Solution_Signal Quenching->Solution_Signal Photobleaching->Solution_Signal Low_Target->Solution_Signal Solution_Background Improve Purification Use Blocking Agents Include Controls Free_Dye->Solution_Background Non_Specific->Solution_Background Autofluorescence->Solution_Background

Caption: Troubleshooting flowchart for low signal-to-noise ratio.

References

Sulfo-Cy7 Amine Conjugate Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfo-Cy7 amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for conjugation?

This compound is a water-soluble, near-infrared (NIR) fluorescent dye. The "Sulfo" group enhances its solubility in aqueous buffers, which is highly beneficial for labeling sensitive biological molecules like proteins and antibodies that could be denatured by organic solvents.[1][2] The "amine" functional group allows for its conjugation to molecules containing reactive groups such as NHS esters. Its fluorescence in the NIR spectrum (excitation ~750 nm, emission ~773 nm) is ideal for deep tissue imaging and in vivo studies due to reduced autofluorescence from biological tissues at these wavelengths.[3][4]

Q2: What are the primary factors affecting the stability of this compound conjugates?

The stability of this compound conjugates can be influenced by several factors:

  • Photostability: While Sulfo-Cy7 is known for its high photostability compared to other cyanine (B1664457) dyes, prolonged exposure to intense light can lead to photobleaching, resulting in a loss of fluorescence.[3][5]

  • pH: The fluorescence of Sulfo-Cy7 conjugates is generally stable across a broad pH range, typically from pH 4 to 10.[6]

  • Buffer Composition: The choice of storage buffer is critical. Buffers containing primary amines (e.g., Tris) should be avoided during the conjugation process as they compete with the target molecule for reaction with NHS esters.[7] For long-term storage, phosphate-buffered saline (PBS) is commonly used, but specialized storage buffers containing stabilizers may improve stability and prevent aggregation.[8][9]

  • Temperature: For long-term storage, it is recommended to store this compound conjugates at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation.[7]

  • Oxidizing Agents: Cyanine dyes can be susceptible to degradation by oxidizing agents. The degradation pathway often involves the reaction of singlet oxygen with the polymethine chain of the dye.

Q3: How can I prevent aggregation of my this compound conjugate?

Aggregation can be a significant issue, leading to decreased fluorescence (self-quenching) and loss of biological activity. Here are some preventative measures:

  • Optimize the Degree of Labeling (DOL): Over-labeling a protein with hydrophobic dye molecules can increase its propensity to aggregate. It is crucial to determine the optimal dye-to-protein ratio for your specific application.[10]

  • Use of Sulfonated Dyes: Sulfo-Cy7's inherent water solubility due to its sulfonate groups helps to minimize aggregation compared to its non-sulfonated counterparts.[2]

  • Proper Storage Buffer: Using a well-formulated storage buffer can help maintain the stability of the conjugate. For some antibody-drug conjugates, histidine-sucrose buffer has been shown to reduce aggregation compared to PBS during frozen storage.[8][9]

  • Inclusion of Stabilizers: In some cases, the addition of stabilizing agents to the buffer can prevent aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound conjugates.

IssuePossible CauseRecommended Solution
Low or No Fluorescent Signal Low Degree of Labeling (DOL): Insufficient incorporation of the dye onto the protein.- Ensure the protein concentration is within the optimal range (typically 2-10 mg/mL).- Verify the pH of the reaction buffer is between 8.5 and 9.5 for efficient amine labeling.- Confirm that the conjugation buffer is free of primary amines (e.g., Tris, glycine).- Increase the molar ratio of the Sulfo-Cy7 NHS ester to the protein.[11]
Photobleaching: Excessive exposure of the conjugate to light.- Minimize light exposure during all experimental steps.- Use antifade reagents when performing fluorescence microscopy.[11]
Incorrect Filter Sets: Mismatch between the instrument's filters and the spectral properties of Sulfo-Cy7.- Verify that the excitation and emission filters on your instrument are appropriate for Sulfo-Cy7 (Ex: ~750 nm, Em: ~773 nm).[11]
High Background Fluorescence Presence of Unconjugated Dye: Incomplete removal of free Sulfo-Cy7 from the conjugate solution.- Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to effectively remove unbound dye.[11][12]
Non-specific Binding: The conjugate is binding to unintended targets.- Incorporate blocking steps (e.g., with BSA) in your experimental protocol.- Titrate the conjugate to find the optimal concentration that minimizes non-specific binding.[11]
Precipitation of the Conjugate High Degree of Labeling (DOL): Over-labeling can increase the hydrophobicity of the protein, leading to precipitation.- Reduce the molar ratio of dye to protein in the conjugation reaction.[3]
Inappropriate Buffer Conditions: The buffer composition may not be suitable for the stability of the conjugate.- Consider buffer exchange into a different buffer system (e.g., histidine-sucrose buffer) for storage.[8]
Reduced Biological Activity of the Conjugate Steric Hindrance: The dye molecule is attached at or near the active site of the protein, interfering with its function.- Reduce the degree of labeling to decrease the probability of modification at critical sites.[11]
Protein Denaturation: Harsh labeling or purification conditions may have damaged the protein.- Avoid vigorous vortexing or harsh chemical treatments.- Ensure all purification steps are performed under gentle conditions.[7]

Experimental Protocols

Protocol 1: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or Dye-to-Protein ratio, is a critical parameter for ensuring the quality and consistency of your this compound conjugate.

Principle: The DOL is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (~750 nm). A correction factor is applied to account for the dye's absorbance at 280 nm.[13]

Materials:

  • Purified Sulfo-Cy7 protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

  • Conjugation buffer (e.g., PBS)

Procedure:

  • Purify the Conjugate: Ensure all unconjugated Sulfo-Cy7 dye is removed from the conjugate solution using size-exclusion chromatography or dialysis.[13]

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance of the conjugate solution at ~750 nm (A₇₅₀), the absorbance maximum for Sulfo-Cy7.

  • Calculate the DOL:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = A₇₅₀ / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ and A₇₅₀ are the absorbance values of the conjugate.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of Sulfo-Cy7 at 750 nm (approximately 240,000 M⁻¹cm⁻¹).

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, often around 0.05).

Protocol 2: Assessing Conjugate Stability by Size-Exclusion Chromatography (SEC)

SEC can be used to monitor the stability of a conjugate over time by detecting the formation of aggregates.

Principle: SEC separates molecules based on their size. Aggregates, being larger than the monomeric conjugate, will elute earlier from the column. By comparing the chromatograms of a sample over time, one can assess the formation of high molecular weight species.[14][15]

Materials:

  • Sulfo-Cy7 protein conjugate

  • HPLC system with a UV-Vis or fluorescence detector

  • Size-exclusion column suitable for the size of the protein conjugate

  • Mobile phase (e.g., PBS)

Procedure:

  • Prepare the System: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Initial Analysis (T=0): Inject a known concentration of the freshly prepared and purified Sulfo-Cy7 conjugate onto the column.

  • Record the Chromatogram: Monitor the elution profile at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7). The main peak corresponds to the monomeric conjugate. Note any minor peaks at earlier retention times, which represent aggregates.

  • Incubate and Re-analyze: Store the conjugate under the desired conditions (e.g., 4°C, -20°C, or elevated temperatures for accelerated stability studies). At various time points, inject the same amount of the conjugate and record the chromatogram.

  • Data Analysis: Compare the peak areas of the monomer and aggregate peaks over time. An increase in the area of the aggregate peak indicates instability and aggregation of the conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_qc Quality Control Protein Protein in Amine-Free Buffer Mix Mix & Incubate (pH 8.5-9.5) Protein->Mix Dye Sulfo-Cy7 NHS Ester in DMSO Dye->Mix Purify Purification (Size-Exclusion Chromatography) Mix->Purify Remove Free Dye DOL DOL Calculation (Spectrophotometry) Purify->DOL Stability Stability Assessment (SEC, etc.) Purify->Stability

Figure 1. Experimental workflow for the preparation and quality control of this compound conjugates.

troubleshooting_stability Start Stability Issue (e.g., Signal Loss, Precipitation) CheckDOL Is DOL Optimal? Start->CheckDOL CheckStorage Are Storage Conditions Correct? CheckDOL->CheckStorage Yes HighDOL High DOL: Reduce Dye/Protein Ratio CheckDOL->HighDOL No CheckPurity Is Conjugate Pure? CheckStorage->CheckPurity Yes StorageProblem Incorrect Storage: Aliquot, Store at -80°C, Protect from Light CheckStorage->StorageProblem No Impure Impure Conjugate: Re-purify to Remove Aggregates/Free Dye CheckPurity->Impure No Solution Stable Conjugate CheckPurity->Solution Yes HighDOL->Start LowDOL Low DOL: Optimize Conjugation LowDOL->Start StorageProblem->Start Impure->Start

Figure 2. A logical troubleshooting guide for addressing stability issues with this compound conjugates.

References

effect of amine-containing buffers on Sulfo-Cy7 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sulfo-Cy7 NHS ester for biomolecule labeling. It addresses common issues, particularly the effects of amine-containing buffers, and offers detailed troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind Sulfo-Cy7 NHS ester labeling?

A1: Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester is an amine-reactive fluorescent dye. The labeling reaction involves the nucleophilic attack of a primary amine (-NH₂) on the NHS ester group of the Sulfo-Cy7 molecule. This reaction forms a stable, covalent amide bond, attaching the fluorescent dye to the target molecule.[1][2] The primary targets for this reaction on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.

Q2: Why are amine-containing buffers, such as Tris and glycine, incompatible with Sulfo-Cy7 labeling?

A2: Buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions because they contain primary amines that will compete with the target molecule for reaction with the Sulfo-Cy7 NHS ester.[3][4] This competition significantly reduces the labeling efficiency of the intended protein or biomolecule, as the dye will react with the buffer molecules instead.

Q3: What are the recommended buffers for Sulfo-Cy7 labeling?

A3: Amine-free buffers are essential for successful Sulfo-Cy7 labeling. Commonly recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate buffer, sodium carbonate buffer, and borate (B1201080) buffer.[1][3] The optimal pH for the labeling reaction is typically between 7.2 and 8.5.[1][4] A pH of 8.3-8.5 is often considered optimal for maximizing the reaction between the NHS ester and primary amines while minimizing the hydrolysis of the NHS ester.[5]

Q4: What is the optimal pH for Sulfo-Cy7 labeling and why is it important?

A4: The optimal pH for Sulfo-Cy7 labeling is between 7.2 and 8.5.[1][4] This pH range is critical for two main reasons. At a lower pH, primary amines on the target molecule become protonated (-NH₃⁺), rendering them unreactive towards the NHS ester.[4] Conversely, at a higher pH, the rate of hydrolysis of the Sulfo-Cy7 NHS ester increases significantly, where the dye reacts with water instead of the target molecule, reducing the labeling efficiency.[1][4]

Q5: My protein is in a Tris-containing buffer. What should I do before labeling with Sulfo-Cy7?

A5: If your protein is in an incompatible buffer like Tris, you must perform a buffer exchange to an amine-free buffer before starting the labeling reaction.[4] Common methods for buffer exchange include dialysis and the use of desalting columns (gel filtration).[3][4] A detailed protocol for buffer exchange using a desalting column is provided in the Experimental Protocols section.

Q6: How can I determine the success of my Sulfo-Cy7 labeling reaction?

A6: The success of a labeling reaction is typically quantified by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the absorbance maximum of Sulfo-Cy7 (around 750 nm).[6] A detailed protocol for calculating the DOL is available in the Experimental Protocols section.

Troubleshooting Guide

This guide addresses common problems encountered during Sulfo-Cy7 labeling experiments.

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency / Low DOL Presence of primary amines in the buffer (e.g., Tris, glycine). Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.[4][6]
Incorrect buffer pH. Ensure the reaction buffer pH is between 7.2 and 8.5, with an optimum of 8.3-8.5.[4][5]
Low protein concentration. For efficient labeling, the recommended protein concentration is 2-10 mg/mL.[6] Concentrate the protein if necessary.
Hydrolyzed Sulfo-Cy7 NHS ester. Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF immediately before use. Store the dye desiccated and protected from light.
Suboptimal molar ratio of dye to protein. The optimal molar ratio can vary. Start with a 10:1 to 20:1 molar excess of dye to protein and optimize for your specific protein.
Protein Precipitation After Labeling High concentration of organic solvent (DMSO/DMF). Keep the final concentration of the organic solvent in the reaction mixture to a minimum (typically <10%).
The labeled protein is less soluble. Consider using a Sulfo-Cy7 variant with increased hydrophilicity if available. Perform the labeling reaction at 4°C.
High Background Fluorescence Incomplete removal of unconjugated dye. Purify the conjugate thoroughly using a desalting column (gel filtration) or dialysis to remove all free dye.[4]
Inconsistent Labeling Results Variability in reagent quality or preparation. Use high-quality, anhydrous DMSO or DMF. Prepare fresh dye solutions for each experiment. Ensure consistent buffer preparation and pH measurement.

Data Presentation

The presence of primary amines in the reaction buffer dramatically reduces the efficiency of NHS ester labeling. The following table, adapted from a study on NHS-ester biotinylation, illustrates the significant impact of buffer composition and pH on the reaction conversion rate.

BufferpHReaction Conversion (%)
Tris7.43
PBS7.482
Tris7.986
PBS7.994
Tris8.498
PBS8.495
Data adapted from a study on NHS ester-mediated biotinylation, demonstrating the competitive effect of Tris buffer at lower pH values compared to PBS.[7]

Experimental Protocols

Protocol 1: Standard Sulfo-Cy7 Labeling of a Protein

This protocol provides a general procedure for labeling a protein with a Sulfo-Cy7 NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Sulfo-Cy7 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[6]

    • If necessary, perform a buffer exchange using the protocol described below.

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if needed.

  • Prepare the Sulfo-Cy7 Stock Solution:

    • Allow the vial of Sulfo-Cy7 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the Sulfo-Cy7 stock solution to achieve the desired molar ratio of dye to protein (a 10:1 to 20:1 molar excess is a good starting point).

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first as a colored band.

Protocol 2: Buffer Exchange Using a Desalting Column

This protocol describes how to remove small molecules (like Tris) and exchange the buffer of a protein sample.

Materials:

  • Protein sample

  • Desalting spin column

  • Desired amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Collection tubes

Procedure:

  • Prepare the Desalting Column:

    • Remove the bottom plug of the spin column and loosen the cap.

    • Place the column in a collection tube and centrifuge according to the manufacturer's instructions to remove the storage buffer.

    • Equilibrate the column by adding the desired amine-free buffer and centrifuging. Repeat this step 2-3 times, discarding the flow-through each time.

  • Apply the Sample:

    • Place the equilibrated column into a new collection tube.

    • Slowly apply the protein sample to the center of the resin bed.

    • Centrifuge the column according to the manufacturer's instructions to collect the protein in the new buffer.

  • Store the Protein:

    • The collected sample now contains the protein in the desired amine-free buffer and is ready for labeling.

Protocol 3: Determination of the Degree of Labeling (DOL)

This protocol outlines the spectrophotometric method to calculate the DOL.

Materials:

  • Purified Sulfo-Cy7 labeled protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy7 (~750 nm, Aₘₐₓ).

    • If the absorbance is too high, dilute the sample with a known factor in the storage buffer.

  • Calculate the Degree of Labeling (DOL):

    • Use the following formula to calculate the DOL: DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye]

    • Where:

      • Aₘₐₓ: Absorbance of the conjugate at ~750 nm.

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye: Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (typically around 200,000 - 250,000 M⁻¹cm⁻¹).

      • CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). This value is usually provided by the dye manufacturer.

Visualizations

G cluster_reactants Reactants cluster_products Products Protein_NH2 Protein with Primary Amine (-NH₂) Labeled_Protein Sulfo-Cy7 Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein + Sulfo-Cy7 NHS Ester (pH 7.2-8.5) SulfoCy7_NHS Sulfo-Cy7 NHS Ester SulfoCy7_NHS->Labeled_Protein NHS_byproduct NHS Byproduct SulfoCy7_NHS->NHS_byproduct

Caption: Chemical reaction of Sulfo-Cy7 NHS ester with a primary amine.

G Start Start: Protein Sample Buffer_Exchange Buffer Exchange (if in amine-buffer) Start->Buffer_Exchange Labeling Sulfo-Cy7 Labeling (pH 8.3) Buffer_Exchange->Labeling Purification Purification (Desalting Column) Labeling->Purification Characterization Characterization (DOL Calculation) Purification->Characterization End End: Labeled Protein Characterization->End

Caption: General experimental workflow for Sulfo-Cy7 labeling.

G Start Low Labeling Efficiency? Check_Buffer Amine-containing buffer used? (e.g., Tris, Glycine) Start->Check_Buffer Buffer_Exchange Solution: Perform Buffer Exchange Check_Buffer->Buffer_Exchange Yes Check_pH Buffer pH outside 7.2-8.5 range? Check_Buffer->Check_pH No Adjust_pH Solution: Adjust pH to 8.3 Check_pH->Adjust_pH Yes Check_Concentration Protein concentration < 2 mg/mL? Check_pH->Check_Concentration No Concentrate_Protein Solution: Concentrate Protein Check_Concentration->Concentrate_Protein Yes Check_Dye Dye solution old or improperly stored? Check_Concentration->Check_Dye No Fresh_Dye Solution: Use Fresh Dye Solution Check_Dye->Fresh_Dye Yes Optimize_Ratio Consider optimizing dye:protein ratio Check_Dye->Optimize_Ratio No

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Sulfo-Cy7 Amine NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7 amine NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to your labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the labeling of proteins and other amine-containing molecules with Sulfo-Cy7 NHS ester.

Q1: My labeling efficiency with Sulfo-Cy7 NHS ester is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a frequent issue with several possible causes. Below are the most common factors and their solutions:

  • Incorrect Buffer pH: The reaction between an NHS ester and a primary amine is highly dependent on pH. The optimal range is typically pH 7.2-8.5.[1][2] At a lower pH, the primary amines on the target molecule are protonated and thus less reactive.[2][3][4] Conversely, at a pH above 8.5, the rate of hydrolysis of the Sulfo-Cy7 NHS ester increases significantly, which competes with the labeling reaction and reduces the yield.[1][3][5]

    • Solution: Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the optimal 7.2-8.5 range. A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[3][4]

  • Presence of Incompatible Buffers or Additives: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the Sulfo-Cy7 NHS ester, drastically reducing the labeling efficiency.[1][2][6] Ammonium ions will also interfere with the reaction.[7][8]

    • Solution: If your protein is in an incompatible buffer, you must perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer before starting the conjugation.[1][2] This can be achieved through dialysis or gel filtration.[1]

  • Hydrolyzed Sulfo-Cy7 NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[1][2][6]

    • Solution: Always store your Sulfo-Cy7 NHS ester desiccated at -20°C.[9][10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] It is highly recommended to prepare fresh solutions of the NHS ester in anhydrous DMSO or DMF immediately before each use and to avoid storing it in aqueous solutions.[1][2] You can test the reactivity of your NHS ester by intentionally hydrolyzing it with a base and measuring the release of NHS at 260 nm.[1][11]

  • Low Reactant Concentrations: The labeling reaction is a bimolecular process. If the concentration of your protein or the Sulfo-Cy7 NHS ester is too low, the competing unimolecular hydrolysis reaction can dominate.[1][2]

    • Solution: If possible, increase the concentration of your protein. A recommended starting concentration is 2-10 mg/mL.[7][8] You can also try increasing the molar excess of the Sulfo-Cy7 NHS ester. A 10-fold molar excess is a common starting point, but this may require optimization.[7][8]

Q2: My protein precipitates out of solution after adding the Sulfo-Cy7 NHS ester. What can I do?

Protein precipitation can occur for a couple of reasons:

  • High Concentration of Organic Solvent: Sulfo-Cy7 NHS ester is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution. Adding too large a volume of this organic solvent can cause the protein to denature and precipitate.

    • Solution: Ensure the volume of the organic solvent is kept to a minimum, typically less than 10% of the total reaction volume.

  • Over-labeling: The addition of multiple large, hydrophobic Cy7 dye molecules can alter the protein's net charge and solubility, leading to aggregation and precipitation.[5][6]

    • Solution: Reduce the molar excess of the Sulfo-Cy7 NHS ester in the reaction to decrease the degree of labeling (DOL).[12] An optimal DOL is often a balance between signal intensity and maintaining protein function and solubility.

Q3: How should I store and handle the Sulfo-Cy7 NHS ester?

Proper storage and handling are critical for maintaining the reactivity of your Sulfo-Cy7 NHS ester.

  • Storage: Upon receipt, store the lyophilized powder at -20°C in a desiccated container, protected from light.[9][10]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Solution Preparation: Prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO or DMF immediately before the experiment.[1][2] It is recommended to aliquot stock solutions for single use to avoid repeated freeze-thaw cycles.[1] Stock solutions in anhydrous DMSO can be stored at -20°C for a limited time, but fresh solutions are always best.[8][13]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH. The primary competing reaction is hydrolysis, which increases significantly with higher pH.

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.6410 minutes
9.0AmbientMinutes
This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.[1][14]

Experimental Protocols

General Protocol for Protein Labeling with Sulfo-Cy7 NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and desired degree of labeling.

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).[1][2]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

    • The recommended protein concentration is 2-10 mg/mL to ensure efficient labeling.[7][8]

  • Prepare the Sulfo-Cy7 NHS Ester Solution:

    • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature.

    • Immediately before use, dissolve the ester in anhydrous DMSO to a stock concentration of 10 mg/mL or 10 mM.[7][8] Vortex briefly to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the Sulfo-Cy7 NHS ester solution to achieve the desired molar excess (e.g., a 10-fold molar excess is a common starting point).[7][8]

    • Slowly add the calculated volume of the ester solution to your protein solution while gently vortexing or mixing.[7][8]

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.[1][7][8] Lower temperatures can help minimize hydrolysis but may require a longer incubation time.[2]

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1] Incubate for an additional 15-30 minutes.

  • Purify the Labeled Protein:

    • Remove the unreacted Sulfo-Cy7 NHS ester and the NHS byproduct from your labeled protein. The most common method is size-exclusion chromatography (e.g., a desalting column like Sephadex G-25).[1][7]

    • The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.[12]

    • Dialysis can also be used for purification.

Visualizations

Competing Reaction Pathways for Sulfo-Cy7 NHS Ester

G sulfo_cy7 Sulfo-Cy7 NHS Ester (Reactive) labeled_protein Labeled Protein (Stable Amide Bond) sulfo_cy7->labeled_protein Desired Reaction (pH 7.2-8.5) hydrolyzed_dye Hydrolyzed Sulfo-Cy7 (Inactive Carboxylate) sulfo_cy7->hydrolyzed_dye Competing Reaction (Increases with pH > 8.5) protein_amine Protein Primary Amine (R-NH2) water Water (H2O) (Hydrolysis) nhs NHS by-product labeled_protein->nhs releases hydrolyzed_dye->nhs releases

Caption: Competing reaction pathways for Sulfo-Cy7 NHS Ester.

General Experimental Workflow for Sulfo-Cy7 Labeling

G start Start: Protein in Amine-Free Buffer prep_dye Prepare Fresh Sulfo-Cy7 NHS Ester in Anhydrous DMSO start->prep_dye reaction Add Dye to Protein (e.g., 10x molar excess) Incubate 1-2h at RT start->reaction prep_dye->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification product Purified Labeled Protein purification->product byproduct Unreacted Dye & NHS By-product purification->byproduct

Caption: General workflow for Sulfo-Cy7 protein labeling.

Troubleshooting Logic for Low Labeling Efficiency

G start Low Labeling Efficiency? check_ph Is Buffer pH 7.2 - 8.5? start->check_ph check_buffer Is Buffer Amine-Free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is NHS Ester Fresh/Active? check_buffer->check_reagent Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No check_conc Are Reactant Concentrations High Enough? check_reagent->check_conc Yes use_new_reagent Use Freshly Prepared Reagent check_reagent->use_new_reagent No increase_conc Increase Protein and/or Dye Concentration check_conc->increase_conc No success Re-run Experiment check_conc->success Yes adjust_ph->success buffer_exchange->success use_new_reagent->success increase_conc->success

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Validation & Comparative

Sulfo-Cy7 Amine vs. Alexa Fluor 750: A Comparative Guide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of in vivo fluorescence imaging, the choice of a near-infrared (NIR) fluorophore is a critical decision that can significantly impact experimental outcomes. Among the myriad of options, Sulfo-Cy7 amine and Alexa Fluor 750 have emerged as two of the most commonly used dyes in the ~750 nm window. This guide provides an objective comparison of their performance, supported by photophysical data and a detailed experimental protocol for a typical in vivo imaging study.

The near-infrared window (700-900 nm) offers a distinct advantage for in vivo imaging, as it minimizes the confounding effects of tissue autofluorescence and allows for deeper photon penetration through biological tissues.[1][2][3] Both Sulfo-Cy7 and Alexa Fluor 750 are spectrally similar and operate within this window, making them prime candidates for tracking cells, antibodies, nanoparticles, and other biological molecules in living subjects.[1]

Photophysical Properties: A Quantitative Look

The performance of a fluorophore is fundamentally dictated by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex/λem), the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at a given wavelength, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The product of the molar extinction coefficient and the quantum yield provides a theoretical measure of the dye's brightness.

PropertyThis compoundAlexa Fluor 750Reference(s)
Max Excitation (λex) ~750 nm~749-750 nm[1][4][5]
Max Emission (λem) ~773 nm~775-782 nm[1][4][5]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~240,600 - 250,000~240,000 - 290,000[1][5][6]
Quantum Yield (Φ) ~0.24 - 0.30~0.12[1][5][7][8]
Relative Brightness (ε x Φ) ~57,744 - 75,000~28,800 - 34,800[1]

Note: The exact photophysical properties can vary slightly depending on the solvent and conjugation state.

From a purely photophysical standpoint, Sulfo-Cy7 exhibits a significantly higher quantum yield, leading to a greater theoretical brightness compared to Alexa Fluor 750.[1][5][8] However, in vivo performance is a more complex interplay of factors beyond just brightness.

In Vivo Performance: Beyond the Specs

While brightness is a crucial factor, other properties such as photostability, chemical stability, and biodistribution play a pivotal role in the success of in vivo imaging experiments.

Photostability: Alexa Fluor 750 is renowned for its high photostability, making it a reliable choice for longitudinal studies that require repeated imaging sessions.[1][9] Cyanine dyes, in general, can be prone to photobleaching upon repeated excitation.[10]

Chemical and In Vivo Stability: The sulfonate groups in Sulfo-Cy7 enhance its water solubility, which is advantageous for biological applications.[4][5] However, some studies have noted that the choice of fluorophore can influence the biodistribution of the labeled molecule. For instance, one study observed higher liver retention of an Alexa Fluor 750-labeled antibody compared to its Alexa Fluor 680-labeled counterpart, suggesting that the dye itself can impact pharmacokinetic properties.[1] Similarly, a study on hybrid imaging agents found that a Sulfo-Cy7 conjugate exhibited higher lipophilicity and greater retention in all organs compared to Sulfo-Cy5 and IRDye800CW conjugates.[11]

pH Sensitivity: Alexa Fluor 750 is reported to be pH-insensitive over a wide molar range, which is a desirable characteristic for stable signal generation in the varying microenvironments within a living organism.[12] The fluorescence lifetime of Alexa Fluor 750 has been shown to be sensitive to its immediate environment, including pH, which can be leveraged for certain advanced imaging applications.[13]

Experimental Considerations and Protocol

The selection of the appropriate dye also depends on the specific experimental design, including the nature of the molecule to be labeled, the target tissue, and the imaging instrumentation.

Below is a generalized experimental workflow for an in vivo imaging study comparing the two fluorophores.

G cluster_prep Probe Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis conjugation Conjugation of Dyes to Targeting Molecule purification Purification of Labeled Probes conjugation->purification characterization Characterization (DOL) purification->characterization animal_model Animal Model Preparation characterization->animal_model injection Probe Administration (e.g., IV) animal_model->injection imaging Longitudinal Imaging injection->imaging roi Region of Interest (ROI) Analysis imaging->roi quantification Signal Quantification roi->quantification biodistribution Ex Vivo Biodistribution quantification->biodistribution

Caption: A typical workflow for an in vivo imaging experiment.

Detailed Experimental Protocol: Antibody Labeling and In Vivo Imaging

This protocol provides a general framework. Optimization will be necessary for specific antibodies and animal models.

1. Antibody Labeling with this compound or Alexa Fluor 750 NHS Ester:

  • Materials: Antibody of interest in a phosphate-buffered saline (PBS) solution (amine-free buffer is crucial), this compound or Alexa Fluor 750 NHS ester, sodium bicarbonate buffer (1M, pH 8.3), desalting column.

  • Procedure:

    • Dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.

    • Adjust the pH of the antibody solution to 8.3 using the sodium bicarbonate buffer.

    • Add the reactive dye to the antibody solution at a molar ratio determined to achieve the desired degree of labeling (DOL). A common starting point is a 10-fold molar excess of dye.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Remove unreacted dye by passing the conjugate solution through a desalting column equilibrated with PBS.

    • Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (~750 nm).

2. In Vivo Imaging in a Tumor-Bearing Mouse Model:

  • Animal Model: Nude mice bearing subcutaneous tumors (e.g., xenografts of a human cancer cell line).

  • Procedure:

    • Administer the dye-conjugated antibody intravenously (IV) via the tail vein. The dose will depend on the specific antibody and target.

    • At various time points post-injection (e.g., 4, 24, 48, 72 hours), anesthetize the mice.

    • Place the mouse in an in vivo imaging system equipped with the appropriate excitation and emission filters for the ~750 nm wavelength.

    • Acquire fluorescence images, ensuring consistent imaging parameters (exposure time, binning, etc.) for all animals and time points.

    • For a comprehensive analysis, after the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the fluorescent signal.

3. Data Analysis:

  • Draw regions of interest (ROIs) around the tumor and a non-target tissue area (e.g., muscle) in the acquired images.

  • Quantify the average fluorescence intensity within each ROI.

  • Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor ROI by that of the non-target tissue ROI.

  • Compare the signal intensity and tumor-to-background ratios obtained with Sulfo-Cy7 and Alexa Fluor 750 conjugates over time.

Logical Decision Framework

The choice between this compound and Alexa Fluor 750 is not always straightforward and depends on the specific experimental goals. The following diagram illustrates a logical framework to guide this decision.

G start Start: Choose NIR Fluorophore q1 Is maximal brightness the primary concern? start->q1 sulfo_cy7 Consider this compound (Higher Quantum Yield) q1->sulfo_cy7 Yes q2 Is the experiment longitudinal with repeated imaging? q1->q2 No sulfo_cy7->q2 final_choice Final Dye Selection alexa_750 Consider Alexa Fluor 750 (Higher Photostability) q2->alexa_750 Yes q3 Is pH stability critical for the experiment? q2->q3 No alexa_750->q3 q3->alexa_750 Yes consider_both Evaluate both dyes in a pilot study q3->consider_both Uncertain consider_both->final_choice

Caption: A decision tree for selecting between Sulfo-Cy7 and Alexa Fluor 750.

Conclusion

Both this compound and Alexa Fluor 750 are powerful tools for in vivo NIR fluorescence imaging. Sulfo-Cy7 offers the advantage of higher theoretical brightness due to its superior quantum yield. In contrast, Alexa Fluor 750 provides exceptional photostability and pH insensitivity, which are critical for quantitative and longitudinal studies. The optimal choice will ultimately depend on the specific requirements of the experiment. For applications demanding the highest possible signal for initial detection, Sulfo-Cy7 may be preferable. For studies requiring repeated measurements over time and consistent signal quantification in diverse physiological environments, Alexa Fluor 750 is likely the more robust option. It is often advisable to perform a small pilot study to empirically determine the best-performing fluorophore for a specific application.

References

A Head-to-Head Comparison of Near-Infrared Dyes: Sulfo-Cy7 Amine vs. IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is critical for achieving high sensitivity and specificity. This guide provides an objective comparison of two prominent NIR dyes, Sulfo-Cy7 amine and IRDye 800CW, to aid researchers in selecting the optimal dye for their specific applications, including Western blotting, microscopy, and in vivo imaging.

Physicochemical and Spectral Properties

A thorough understanding of the fundamental properties of each dye is essential for designing experiments and interpreting data accurately. While both this compound and IRDye 800CW operate in the near-infrared spectrum, they possess distinct characteristics that influence their performance.

PropertyThis compoundIRDye 800CW
Excitation Maximum (λex) ~750 nm[1][2]~774-783 nm[3][4]
Emission Maximum (λem) ~773 nm[1][2]~789-802 nm[5]
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹[1][2]~240,000 - 300,000 M⁻¹cm⁻¹[4][6]
Quantum Yield (Φ) ~0.24[2]~0.054 - 0.12[7][8]
Molecular Weight ~807.07 g/mol [1]~1166.20 g/mol [9]
Reactive Group Primary Amine[1][10]NHS Ester, Maleimide, Carboxylate, etc.[3][9][11]
Reactivity Carbonyls (ketones, aldehydes), NHS esters[12]Primary and secondary amines, thiols[6][9]
Solubility Good in water, DMF, and DMSO[1]Readily dissolves in water and organic solvents like DMSO and DMF[5]
Photostability Higher photostabilityHigh photostability, allowing for blot archiving and re-imaging

Performance in Key Applications

Western Blotting

Both dyes are well-suited for Western blotting applications due to the low autofluorescence of biological samples in the NIR spectrum, which results in a high signal-to-noise ratio.

  • IRDye 800CW: This dye is a popular choice for quantitative Western blotting, offering high sensitivity and low background, making it ideal for detecting low-abundance proteins. Its high molar extinction coefficient contributes to its brightness, and its excellent photostability allows for blots to be archived and re-imaged with minimal signal loss. The direct, non-enzymatic detection with IRDye 800CW provides a fluorescent signal that is directly proportional to the amount of the target protein, enabling a wide linear dynamic range for quantification.

  • This compound: As a member of the cyanine (B1664457) dye family, Sulfo-Cy7 also benefits from reduced background autofluorescence in the NIR range. It has a notably high quantum yield, suggesting the potential for bright fluorescence. However, some cyanine dyes have been reported to have lower photostability compared to other classes of dyes, which could be a consideration for applications requiring long exposure times or repeated imaging.

In Vivo Imaging

The NIR window (700-900 nm) is optimal for in vivo imaging due to the deeper tissue penetration of light and reduced absorption by biological molecules like hemoglobin.

  • IRDye 800CW: This dye has been extensively used in preclinical and clinical research for in vivo imaging. Its high water solubility and salt tolerance make it suitable for use in biological buffers.[5] When conjugated to targeting molecules like antibodies, IRDye 800CW has demonstrated effective tumor visualization with good tumor-to-background ratios.

  • This compound: Sulfo-Cy7 is also well-suited for in vivo imaging applications. Its sulfonated nature enhances its water solubility, which is advantageous for systemic administration. Its high quantum yield can contribute to bright signals for sensitive detection of targets within living organisms.

Experimental Protocols

Antibody Conjugation

This protocol describes the general steps for labeling an antibody with an amine-reactive dye.

G Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Antibody_Prep Antibody Preparation (Purification & Buffer Exchange) Mixing Mix Antibody and Dye (Optimize Molar Ratio) Antibody_Prep->Mixing Dye_Prep Dye Preparation (Dissolve in DMSO) Dye_Prep->Mixing Incubation Incubate (Room Temperature, Protected from Light) Mixing->Incubation Quenching Quench Reaction (e.g., with Tris buffer) Incubation->Quenching Purification Purify Conjugate (e.g., Size Exclusion Chromatography) Quenching->Purification DOL Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->DOL Storage Store Conjugate (4°C, Protected from Light) DOL->Storage

Caption: Workflow for antibody conjugation with a fluorescent dye.

Methodology:

  • Antibody Preparation: The antibody should be purified and in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The pH of the buffer should be adjusted to 8.0-9.0 for optimal reaction with NHS esters.

  • Dye Preparation: Dissolve the amine-reactive form of the dye (e.g., NHS ester) in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add the reactive dye to the antibody solution at a specific molar excess (typically ranging from 3:1 to 20:1 dye-to-antibody). The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Fluorescent Western Blotting

This protocol outlines the key steps for performing a fluorescent Western blot.

G Fluorescent Western Blotting Workflow cluster_electrophoresis Protein Separation & Transfer cluster_detection Immunodetection cluster_imaging Imaging & Analysis SDS_PAGE SDS-PAGE Transfer Protein Transfer to Membrane (Nitrocellulose or PVDF) SDS_PAGE->Transfer Blocking Block Membrane (e.g., with Odyssey Blocking Buffer) Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Fluorescently-Labeled Secondary Antibody (in the dark) Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Imaging Image Blot with NIR Imaging System Wash2->Imaging Analysis Quantify Band Intensity Imaging->Analysis

Caption: General workflow for near-infrared fluorescent Western blotting.

Methodology:

  • Protein Transfer: After SDS-PAGE, transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the NIR dye-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. This step must be performed in the dark to protect the fluorophore from photobleaching.

  • Final Washes: Wash the membrane as described in step 4.

  • Imaging: Image the blot using a digital imaging system equipped with appropriate lasers and filters for the specific NIR dye used.

In Vivo Tumor Imaging

This protocol provides a general framework for in vivo tumor imaging in a mouse model.

G In Vivo Tumor Imaging Workflow cluster_model Animal Model cluster_imaging_proc Imaging Procedure cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Allow Tumor Growth Tumor_Implantation->Tumor_Growth Probe_Injection Inject Fluorescent Probe (e.g., Labeled Antibody) Tumor_Growth->Probe_Injection Imaging_Session Image at Various Time Points (NIR Imaging System) Probe_Injection->Imaging_Session ROI_Analysis Region of Interest (ROI) Analysis (Tumor vs. Background) Imaging_Session->ROI_Analysis Biodistribution Ex Vivo Biodistribution (Optional) ROI_Analysis->Biodistribution

Caption: Conceptual workflow for in vivo tumor imaging using a fluorescent probe.

Methodology:

  • Animal Model: Establish a tumor model by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice. Allow the tumors to grow to a suitable size.

  • Probe Administration: Intravenously inject the fluorescently labeled targeting agent (e.g., antibody conjugated to this compound or IRDye 800CW).

  • Imaging: At various time points post-injection, anesthetize the mice and acquire whole-body images using an in vivo NIR imaging system.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.

Conclusion

Both this compound and IRDye 800CW are powerful tools for near-infrared fluorescence imaging. The choice between them will depend on the specific requirements of the experiment.

  • IRDye 800CW is a well-established and highly validated dye, particularly for quantitative Western blotting, offering excellent sensitivity and photostability.

  • This compound presents a compelling alternative with a high quantum yield, potentially leading to brighter signals. Its amine functionality also offers flexibility for conjugation to various molecules.

Researchers should carefully consider the spectral properties, quantum yield, photostability, and the nature of the available reactive groups when selecting the most appropriate dye for their research needs. Empirical optimization of labeling and detection protocols is always recommended to achieve the best possible results.

References

A Comparative Performance Analysis of Sulfo-Cy7 Amine in Imaging Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and robust data. This guide provides a comprehensive comparison of Sulfo-Cy7 amine with two other widely used NIR dyes, Indocyanine Green (ICG) and IRDye® 800CW. The following sections present a detailed analysis of their performance across various imaging applications, supported by experimental data and protocols.

In Vitro Performance Comparison

The intrinsic photophysical properties of a fluorophore are a primary determinant of its performance. Sulfo-Cy7 is a sulfonated cyanine (B1664457) dye designed for high water solubility and brightness in the NIR spectrum.[1]

PropertySulfo-Cy7IRDye® 800CWIndocyanine Green (ICG)
Excitation Maximum (λex) ~750 nm[1]~774 nm[2]~780 nm[3]
Emission Maximum (λem) ~773 nm[4]~789 nm[2]~810 nm[3]
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹[5]~240,000 M⁻¹cm⁻¹[5]~200,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) ~0.3[5]~0.08-0.12[5]Low (~1-2% in water)[3]
Molecular Weight ~780 g/mol [5]~1166 g/mol [5]775 g/mol
Solubility High water solubility[1]High water solubility[5]Soluble in water & methanol[3]
Relative Photostability Lower than IRDye 800CW[5][6]High[2][5]Poor[3]

Key Observations:

  • Brightness: Sulfo-Cy7 exhibits a significantly higher quantum yield compared to IRDye® 800CW and ICG, suggesting the potential for brighter fluorescence emission upon excitation.[5]

  • Photostability: While bright, Cy7 dyes have been reported to have lower photostability compared to alternatives like IRDye® 800CW.[5][6] This is a critical consideration for applications requiring long exposure times or repeated imaging.

  • Solubility: The sulfonate groups in Sulfo-Cy7 provide excellent water solubility, which is advantageous for biological applications as it minimizes aggregation and the need for organic co-solvents that can be toxic in in vivo studies.[1]

Performance in Imaging Systems

The translation of in vitro properties to in vivo performance is influenced by complex biological interactions. NIR dyes are particularly valuable for in vivo imaging due to the reduced absorption and scattering of light by biological tissues in the 700-900 nm window, leading to deeper tissue penetration and higher signal-to-noise ratios.[7]

In Vivo Imaging

In animal models, the biodistribution and clearance profile of a dye-conjugate are critical. While specific comparative data on the signal-to-noise ratio of this compound is not abundant, studies comparing ICG and IRDye 800CW show that factors like protein binding and clearance routes significantly impact imaging outcomes. For instance, ICG is known for its rapid clearance, while IRDye 800CW has demonstrated high stability, allowing for imaging at later time points with minimal signal loss.[5][8] The high quantum yield of Sulfo-Cy7 suggests a potential for a strong initial signal in vivo.

Western Blotting

In quantitative Western blotting, the linearity and dynamic range of a fluorescent dye are crucial. IRDye® 800CW is well-regarded for its high sensitivity and exceptional photostability, making it suitable for detecting low-abundance proteins and for archiving blots for re-imaging.[5] While Sulfo-Cy7's brightness is an advantage, its lower photostability necessitates careful handling to minimize light exposure during the experimental workflow.[5]

Experimental Protocols

General Protocol for Amine Conjugation to a Carboxylated Molecule

This protocol outlines the covalent conjugation of this compound to a molecule containing a carboxyl group using EDC/Sulfo-NHS chemistry.

Materials:

  • This compound

  • Carboxylated molecule (e.g., protein, small molecule)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimride)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Molecule Preparation: Dissolve the carboxylated molecule in the activation buffer.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in the activation buffer.

    • Add the EDC and Sulfo-NHS solutions to the carboxylated molecule solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Dissolve this compound in the activation buffer.

    • Add the this compound solution to the activated molecule solution.

    • Incubate for 2 hours at room temperature with gentle mixing, protected from light.

  • Quenching: Add the quenching solution to stop the reaction and incubate for 15 minutes.

  • Purification: Purify the conjugate using a suitable chromatography method to remove unconjugated dye and other reagents.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Carboxyl_Molecule Carboxylated Molecule in Activation Buffer EDC_SulfoNHS Add EDC and Sulfo-NHS Carboxyl_Molecule->EDC_SulfoNHS Activated_Molecule NHS-activated Molecule EDC_SulfoNHS->Activated_Molecule Mix Mix and Incubate Activated_Molecule->Mix Sulfo_Cy7 This compound Sulfo_Cy7->Mix Conjugate Sulfo-Cy7 Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate Quench->Purify Final_Product Purified Sulfo-Cy7 Conjugate Purify->Final_Product

Caption: Workflow for conjugating this compound to a carboxylated molecule.

Experimental Workflow for In Vivo Imaging Comparison

This protocol provides a framework for comparing the in vivo performance of this compound, IRDye® 800CW, and ICG conjugated to a targeting molecule (e.g., an antibody).

Materials:

  • Animal model (e.g., tumor-bearing mice)

  • NIR dye-conjugated antibodies (Sulfo-Cy7, IRDye® 800CW, ICG)

  • In vivo imaging system (e.g., IVIS) with appropriate filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the animals and acquire baseline fluorescence images. For studies involving tumor models, ensure tumors are of a comparable size across all groups. It is also recommended to feed the animals a low-fluorescence diet for at least a week prior to imaging to reduce autofluorescence.[9]

  • Probe Administration: Inject the dye-conjugated antibodies intravenously (e.g., via tail vein) at an equimolar dose.

  • In Vivo Imaging: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[9]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., muscle).

    • Quantify the fluorescence intensity in the ROIs.

    • Calculate the signal-to-noise ratio (SNR) or tumor-to-background ratio (TBR).

  • Ex Vivo Analysis: At the final time point, euthanize the animals, dissect the major organs and the tumor, and acquire ex vivo fluorescence images to confirm the in vivo findings and assess biodistribution.[4]

G cluster_prep Preparation cluster_injection Injection cluster_imaging Imaging & Analysis Animal_Model Animal Model Anesthesia Anesthesia Animal_Model->Anesthesia Baseline_Image Baseline Imaging Anesthesia->Baseline_Image IV_Injection IV Injection Baseline_Image->IV_Injection Dye_Conjugates Sulfo-Cy7 IRDye 800CW ICG Conjugates Dye_Conjugates->IV_Injection InVivo_Imaging In Vivo Imaging (Time Points) IV_Injection->InVivo_Imaging ROI_Analysis ROI Analysis (SNR/TBR) InVivo_Imaging->ROI_Analysis ExVivo_Imaging Ex Vivo Organ Imaging ROI_Analysis->ExVivo_Imaging

Caption: Workflow for comparative in vivo imaging of NIR dyes.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway where a NIR dye-labeled antibody is used to target a cell surface receptor (e.g., a receptor tyrosine kinase) for cellular imaging.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antibody Sulfo-Cy7-Antibody Conjugate Receptor Cell Surface Receptor Antibody->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response

Caption: Targeted cell imaging using a Sulfo-Cy7 labeled antibody.

References

Head-to-Head Comparison: Cy7 vs. DyLight 755 for Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes, the selection of an appropriate fluorophore is a critical decision that can significantly impact experimental outcomes. Among the myriad of choices, Cyanine7 (Cy7) and DyLight 755 have emerged as popular options for a range of applications, including immunofluorescence, flow cytometry, and in vivo imaging. This guide provides an objective, data-supported comparison of these two dyes to aid in the selection process.

In the realm of fluorescence imaging, particularly for in vivo applications, the near-infrared (NIR) window (700-900 nm) offers a significant advantage. This spectral range minimizes the confounding effects of tissue autofluorescence and allows for deeper photon penetration through biological tissues. Both Cy7 and DyLight 755 are spectrally similar and operate within this window, making them prime candidates for tracking cells, antibodies, nanoparticles, and other biological molecules in living subjects.

Quantitative Comparison of Spectroscopic Properties

The performance of a fluorescent dye is fundamentally dictated by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex/λem), the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at a given wavelength, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The product of the molar extinction coefficient and the quantum yield provides a theoretical measure of the dye's brightness.

ParameterCy7DyLight 755
Maximum Excitation (λex) ~750 - 756 nm[1]~752 - 755 nm[2][3]
Maximum Emission (λem) ~773 - 779 nm[]~776 - 778 nm[2][3]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~199,000 - 250,000~220,000[5]
Quantum Yield (Φ) ~0.28 - 0.30[6][7]~0.12
Calculated Relative Brightness (ε x Φ) ~55,720 - 75,000~26,400

Note: The exact photophysical properties can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

To enable researchers to conduct their own direct comparisons and for the successful application of these dyes, detailed methodologies for antibody conjugation and a general workflow for immunofluorescence are provided below.

Antibody Conjugation with NHS Esters

Both Cy7 and DyLight 755 are commonly available as N-hydroxysuccinimide (NHS) esters for covalent labeling of primary amines on proteins, such as antibodies.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Cy7 NHS ester or DyLight 755 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the Cy7 or DyLight 755 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: Add the quenching solution to stop the reaction and incubate for an additional 15-30 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye using a purification column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the respective absorption maximum of the dye.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody_Prep Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody_Prep->Mix Dye_Prep Dissolve NHS Ester in DMSO Dye_Prep->Mix Incubate Incubate (1 hr, RT, in dark) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Column Chromatography Quench->Purify Characterize Spectrophotometry (DOL Calculation) Purify->Characterize start start->Antibody_Prep start->Dye_Prep

Caption: Workflow for antibody conjugation with NHS ester dyes.

General Protocol for Indirect Immunofluorescence

This protocol outlines a typical workflow for using fluorescently labeled secondary antibodies for immunofluorescence microscopy.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (unlabeled)

  • Cy7 or DyLight 755 labeled secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation: Grow cells on coverslips, then fix with fixation buffer.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells.

  • Blocking: Block non-specific binding sites with blocking buffer.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer.

  • Washing: Wash with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the Cy7 or DyLight 755 labeled secondary antibody diluted in blocking buffer, protected from light.

  • Washing: Wash with PBS to remove unbound secondary antibody.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate excitation and emission filters.

Immunofluorescence_Workflow Cell_Prep Cell Preparation (Culture, Fixation, Permeabilization) Blocking Blocking Cell_Prep->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody (Cy7 or DyLight 755) Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mount Mounting Wash2->Mount Imaging Fluorescence Microscopy Mount->Imaging

Caption: Generalized workflow for indirect immunofluorescence.

In Vivo Imaging Considerations

For in vivo imaging, the superior tissue penetration of NIR light makes both Cy7 and DyLight 755 valuable tools. While the theoretical brightness of Cy7 is higher, the practical performance in a living animal can be influenced by factors such as the stability of the dye-conjugate in circulation, its clearance profile, and its susceptibility to quenching in the biological environment. DyLight dyes are marketed as having high fluorescence intensity and photostability across a broad pH range, which can be advantageous for in vivo studies.[5]

When selecting a dye for in vivo imaging, it is crucial to consider the specific application. For short-term imaging studies where maximizing initial signal is paramount, the higher quantum yield of Cy7 may be beneficial. For longitudinal studies requiring repeated imaging over extended periods, the potentially higher photostability of DyLight 755 could be a deciding factor.

Conclusion

The choice between Cy7 and DyLight 755 depends on the specific requirements of the experiment. Cy7 offers a higher theoretical brightness due to its greater quantum yield, which may be advantageous for applications requiring the highest sensitivity. DyLight 755, while theoretically less bright, is part of a dye family known for its excellent photostability and robust performance across a range of conditions. For applications demanding high photostability, such as prolonged imaging sessions in fluorescence microscopy, DyLight 755 may be the more suitable choice. Ultimately, for novel or critical applications, an empirical comparison of the two dyes under the specific experimental conditions is recommended to determine the optimal choice.

References

A Researcher's Guide to Quantifying Protein Labeling with Sulfo-Cy7 Amine using HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent attachment of fluorescent dyes to proteins is a cornerstone of modern biological research and therapeutic development. Near-infrared (NIR) dyes, such as Sulfo-Cy7, are particularly valuable due to their deep tissue penetration and minimal autofluorescence. This guide provides a comprehensive comparison of Sulfo-Cy7 amine-reactive dyes with other common NIR alternatives for protein labeling, with a focus on quantitative analysis using High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate reagents and methods for your specific research needs.

Quantitative Performance Metrics: Sulfo-Cy7 vs. The Competition

The choice of a fluorescent dye significantly impacts the sensitivity, accuracy, and reproducibility of an experiment. The following tables summarize the key photophysical properties and performance characteristics of Sulfo-Cy7 and two popular alternatives, Alexa Fluor™ 790 and IRDye® 800CW, when used for amine-reactive protein labeling.

Table 1: Spectral and Physicochemical Properties of Amine-Reactive NIR Dyes

FeatureSulfo-Cy7 NHS EsterAlexa Fluor™ 790 NHS EsterIRDye® 800CW NHS Ester
Excitation Maximum (λex) ~750 nm[1]~782 - 784 nm[2]~774-783 nm[1]
Emission Maximum (λem) ~764-773 nm[1]~805 - 814 nm[2]~792-802 nm[1]
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹[1]~270,000 M⁻¹cm⁻¹[2]~240,000 M⁻¹cm⁻¹[1]
Relative Photostability Lower[3]Higher[3]High[3]
Tendency for Aggregation Higher[3]Lower[3]Lower[3]
Reactive Group NHS Ester[1]NHS Ester[2]NHS Ester[1]
Reactivity Primary amines[1]Primary amines[2]Primary amines[1]
Solubility High water solubility[1]High water solubilityHigh water solubility[1]

Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment.

Table 2: Performance Characteristics in Protein Labeling and Analysis

FeatureSulfo-Cy7Alexa Fluor™ 790IRDye® 800CW
Labeling Efficiency GoodExcellentExcellent
Fluorescence Quenching More prone to self-quenching at high degrees of labeling due to aggregation[4]Reduced tendency for self-quenching[3]Reduced tendency for self-quenching[3]
Signal-to-Noise Ratio in Biological Samples Good, benefits from low NIR autofluorescenceExcellent, benefits from low NIR autofluorescence[5]Excellent, benefits from low NIR autofluorescence[5]
Suitability for Quantitative HPLC Suitable, but peak shape and quantification may be affected by aggregationHighly suitable, often exhibits better peak shape and linearityHighly suitable, known for a wide linear dynamic range[5]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Antibody Labeling with Sulfo-Cy7 NHS Ester

This protocol outlines a general procedure for the covalent labeling of an antibody with Sulfo-Cy7 NHS ester.

Materials:

  • Antibody (or protein of interest) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.

  • Sulfo-Cy7 NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5.

  • Desalting column (e.g., Sephadex G-25).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL. For optimal labeling, a concentration of at least 2 mg/mL is recommended.[6]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[6]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to create a 10 mg/mL stock solution.[6]

  • Labeling Reaction:

    • Slowly add a calculated amount of the dye solution to the antibody solution while gently vortexing. An optimal molar ratio of dye to protein is typically around 10:1.[6]

    • Incubate the reaction for 1 hour at room temperature in the dark with gentle mixing.[6]

  • Purification of the Labeled Antibody:

    • Remove unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[6]

    • Collect the fractions containing the labeled antibody. The labeled protein will typically elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the maximum absorbance of Sulfo-Cy7 (~750 nm, Amax).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye. A correction factor for the dye's absorbance at 280 nm is required.

cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Protein Preparation (2-10 mg/mL in amine-free buffer, pH 8.5) mixing Mixing (Dye:Protein ratio ~10:1) protein_prep->mixing dye_prep Dye Preparation (Sulfo-Cy7 NHS ester in DMSO) dye_prep->mixing incubation Incubation (1 hr, RT, dark) mixing->incubation purification Purification (Desalting Column) incubation->purification hplc_analysis HPLC Analysis purification->hplc_analysis

Caption: Workflow for Protein Labeling with Sulfo-Cy7 NHS Ester.

Protocol 2: HPLC Quantification of Protein Labeling

This protocol describes a general reverse-phase HPLC (RP-HPLC) method for the analysis and quantification of fluorescently labeled proteins.

Materials and Equipment:

  • HPLC system with a fluorescence detector.

  • C4 or C8 reverse-phase column suitable for protein separation.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Labeled and unlabeled protein samples.

Procedure:

  • Sample Preparation:

    • Dilute the purified labeled protein and an unlabeled control protein to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.

  • HPLC Method:

    • Column: C4 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 50°C.[7]

    • Detection:

      • UV/Vis at 280 nm.

      • Fluorescence detector with excitation and emission wavelengths appropriate for the dye (e.g., Ex: 750 nm, Em: 770 nm for Sulfo-Cy7).

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute proteins of varying hydrophobicity. An example gradient is:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-35 min: 80-20% B (return to initial conditions)

      • 35-40 min: 20% B (equilibration)

  • Data Analysis:

    • Compare the chromatograms of the labeled and unlabeled protein. Successful labeling will result in a shift in retention time, typically to a later elution time due to the increased hydrophobicity of the dye-protein conjugate.

    • The degree of labeling can be estimated by comparing the peak areas of the labeled and unlabeled protein in the 280 nm chromatogram.

    • Quantify the amount of labeled protein by integrating the peak area in the fluorescence chromatogram and comparing it to a standard curve of the free dye or a well-characterized labeled protein standard.

cluster_workflow HPLC Analysis Workflow sample_prep Sample Preparation (Labeled and Unlabeled Protein) injection Injection onto RP-HPLC Column sample_prep->injection separation Gradient Elution (Increasing Organic Solvent) injection->separation detection Dual Detection (UV 280nm & Fluorescence) separation->detection analysis Data Analysis (Chromatogram Comparison & Quantification) detection->analysis

Caption: HPLC Analysis Workflow for Labeled Proteins.

Visualizing the Application: Signaling Pathway Diagram

Fluorescently labeled proteins, such as antibodies, are instrumental in visualizing and quantifying cellular processes. For instance, a Sulfo-Cy7 labeled antibody targeting a cell surface receptor can be used to study receptor trafficking and signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor signaling Downstream Signaling Cascade receptor->signaling Activates ligand Ligand ligand->receptor Binds antibody Sulfo-Cy7 Labeled Antibody antibody->receptor Binds & Visualizes

Caption: Visualization of Receptor Binding with a Labeled Antibody.

Conclusion

The quantification of protein labeling is critical for the reliability and reproducibility of a wide range of biological assays. This compound-reactive dyes offer a robust solution for labeling proteins in the near-infrared spectrum. However, for applications demanding the highest photostability and quantitative accuracy, alternatives such as Alexa Fluor™ 790 and IRDye® 800CW may provide superior performance due to their reduced tendency for aggregation and self-quenching.[3][4] HPLC provides a powerful analytical tool for characterizing and quantifying dye-protein conjugates, enabling researchers to ensure the quality and consistency of their labeled reagents. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions for their specific protein labeling and analysis needs.

References

A Comparative Guide to Assessing the Purity of Sulfo-Cy7 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled molecules, ensuring the purity of the dye conjugate is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of methods to assess the purity of Sulfo-Cy7 amine conjugates and evaluates its performance against two common alternatives: IRDye 800CW amine and Alexa Fluor 750 amine.

Introduction to this compound and Its Alternatives

Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules, such as proteins and antibodies, for applications like in vivo imaging, flow cytometry, and fluorescence microscopy.[1] Its amine-reactive form allows for straightforward conjugation to primary amines on the target molecule. However, the conjugation process can result in a heterogeneous mixture of labeled protein, unconjugated (free) dye, and potentially aggregated conjugates. Assessing the purity of the conjugate is therefore a critical quality control step.

This guide focuses on two key techniques for purity assessment: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for a detailed purity profile and Spectrophotometry for determining the Degree of Labeling (DOL). We will also compare the properties and performance of this compound with two popular alternatives, IRDye 800CW amine and Alexa Fluor 750 amine.

Quantitative Comparison of Dye Properties

A summary of the key properties of Sulfo-Cy7 and its alternatives is presented below. These properties can influence the conjugation efficiency, purification, and overall performance of the resulting conjugate.

PropertySulfo-Cy7IRDye 800CWAlexa Fluor 750
Excitation Max (nm) ~750~774-783~752
Emission Max (nm) ~773~792-802~776
Molecular Weight ( g/mol ) ~807~1166Varies by reactive group
Reactive Group AmineNHS Ester (reacts with amines)NHS Ester (reacts with amines)
Solubility Good in aqueous solutions[1]High water solubilityGood water solubility[2]
Purity (typical) >95% (by HPLC)[3][4]>95% (by HPLC)High purity
Photostability Good, improved over Cy7[3]HighHigh, often superior to Cy dyes[5]

Purity Assessment: Experimental Data

The purity of a dye-conjugate is typically assessed by its degree of labeling and the absence of free dye and aggregates. While direct head-to-head comparative HPLC data in a single study is limited, the following table provides a representative comparison based on available data and typical outcomes.

ParameterSulfo-Cy7 ConjugateIRDye 800CW ConjugateAlexa Fluor 750 Conjugate
Typical Purity (by RP-HPLC) >95%>95%>95%
Common Impurities Free dye, aggregatesFree dyeFree dye
Stability in Serum GoodHigh, minimal dye release[6]High

Experimental Protocols

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique to separate the desired dye-protein conjugate from free, unconjugated dye and potential aggregates based on differences in hydrophobicity.

Objective: To determine the percentage of pure conjugate, free dye, and other impurities.

Materials:

  • This compound conjugate (or alternative)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV-Vis detector

Protocol:

  • Sample Preparation: Dilute the conjugate to a final concentration of approximately 1 mg/mL in Mobile Phase A.

  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at both 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~750 nm for Sulfo-Cy7).

  • Analysis: Integrate the peak areas to determine the relative percentage of the main conjugate peak, free dye (which will have a later retention time), and any earlier eluting aggregates.

Determination of Degree of Labeling (DOL) by Spectrophotometry

The DOL represents the average number of dye molecules conjugated to a single protein molecule. This is a crucial parameter for ensuring consistency and optimal performance of the conjugate.

Objective: To calculate the molar ratio of dye to protein.

Materials:

  • Purified this compound conjugate (or alternative)

  • UV-Vis spectrophotometer

  • Quartz cuvette

Protocol:

  • Purification: It is essential to remove all unconjugated dye before measuring absorbance. This can be achieved by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280).

    • Measure the absorbance at the dye's maximum absorbance wavelength (Amax), which is ~750 nm for Sulfo-Cy7.

  • Calculations:

    • Corrected Protein Absorbance (Aprotein): The dye also absorbs light at 280 nm. This contribution must be subtracted to determine the true protein absorbance.

      • Aprotein = A280 - (Amax × CF280)

      • Where CF280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at Amax. This value is typically provided by the dye manufacturer. For IRDye 800CW, this is approximately 0.03.[7]

    • Molar Concentration of Protein:

      • [Protein] (M) = Aprotein / (εprotein × path length)

      • Where εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M-1cm-1) and the path length is typically 1 cm.

    • Molar Concentration of Dye:

      • [Dye] (M) = Amax / (εdye × path length)

      • Where εdye is the molar extinction coefficient of the dye at its Amax.

    • Degree of Labeling (DOL):

      • DOL = [Dye] / [Protein]

Mandatory Visualizations

experimental_workflow cluster_conjugation Conjugation & Purification cluster_purity_assessment Purity Assessment cluster_decision Decision cluster_outcome Outcome start Start: this compound + Protein conjugation Amine-Reactive Conjugation start->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification rphplc RP-HPLC Analysis purification->rphplc Purity Analysis spectro Spectrophotometry purification->spectro DOL Determination purity_report Purity Profile (% Conjugate, % Free Dye) rphplc->purity_report dol_calc DOL Calculation spectro->dol_calc dol_result Degree of Labeling dol_calc->dol_result decision Purity & DOL Acceptable? purity_report->decision dol_result->decision proceed Proceed to Application decision->proceed Yes troubleshoot Troubleshoot Conjugation/ Purification decision->troubleshoot No

Caption: Workflow for assessing the purity of this compound conjugates.

Conclusion

The purity of this compound conjugates, as well as those of its alternatives like IRDye 800CW and Alexa Fluor 750, is a critical factor for the success of downstream applications. While all three dyes can be conjugated to proteins with high purity, their performance characteristics, such as photostability and brightness, may vary. Alexa Fluor dyes are often reported to have superior photostability compared to cyanine (B1664457) dyes.[5] The choice of dye will ultimately depend on the specific experimental requirements, including the imaging modality, instrumentation, and the need for long-term signal stability. The provided protocols for RP-HPLC and spectrophotometry offer robust methods for researchers to verify the purity and degree of labeling of their fluorescent conjugates, ensuring high-quality and reproducible data.

References

A Researcher's Guide to the Long-Term Stability of Sulfo-Cy7 Amine Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled bioconjugates, long-term signal stability is paramount for reliable and reproducible results. This guide provides an objective comparison of the long-term stability of Sulfo-Cy7 amine bioconjugates against common alternatives, supported by available experimental evidence.

Sulfo-Cy7, a near-infrared (NIR) cyanine (B1664457) dye, is widely used for in vivo imaging and other applications requiring deep tissue penetration and minimal background autofluorescence. However, the inherent photostability of cyanine dyes can be a concern for longitudinal studies and quantitative imaging. This guide will delve into the factors influencing the stability of Sulfo-Cy7 bioconjugates and compare its performance with other popular NIR dyes.

Comparative Analysis of Fluorescent Dye Stability

The long-term stability of a fluorescent bioconjugate is influenced by several factors, including the intrinsic photostability of the fluorophore, the conjugation chemistry, the storage buffer, and the experimental conditions. While direct, head-to-head long-term stability studies under identical conditions are limited in published literature, a consistent trend emerges from various sources.

FeatureSulfo-Cy7Sulfo-Cy5Alexa Fluor 750IRDye 800CW
Dye Class CyanineCyanineCyaninePhthalocyanine-based
Excitation (nm) ~750~646~749~774
Emission (nm) ~773~662~775~794
Relative Photostability ModerateModerateHighHigh
Key Advantages Good water solubility, bright initial fluorescence.High quantum yield, widely used.Superior photostability, less self-quenching at high labeling densities.[1][2]Excellent photostability, high signal-to-noise ratio for in vivo imaging.
Reported Disadvantages Susceptible to photobleaching with prolonged excitation.[2]Can be prone to photobleaching.[2]

Key Findings from Preclinical Studies:

  • Alexa Fluor Dyes Show Superior Photostability: Multiple studies have demonstrated that Alexa Fluor dyes are significantly more resistant to photobleaching than their cyanine counterparts.[1][2] For instance, in a comparative study, Alexa Fluor 647 (a Cy5 alternative) retained approximately 80% of its initial fluorescence after prolonged illumination, whereas Cy5 retained only 55%.[2] This suggests a similar trend can be expected for the spectrally comparable Alexa Fluor 750 and Sulfo-Cy7.

  • IRDye 800CW as a Robust Alternative: In a study comparing hybrid imaging agents, a Sulfo-Cy7 conjugate showed suboptimal properties, while versions based on Sulfo-Cy5 and IRDye800CW demonstrated more specific binding and signal in vivo.

  • Bioconjugation Can Enhance Stability: The conjugation of cyanine dyes to biomolecules like peptides has been shown to unexpectedly enhance their long-term stability, with fluorescence retained for years in some cases.

  • Formulation and Additives Impact Stability: The choice of storage buffer and the presence of additives can significantly influence the stability of fluorescent bioconjugates. For example, the stability of some dyes is affected by the buffer ions present.

Experimental Protocols

Reproducible assessment of long-term stability is crucial for selecting the appropriate fluorescent label. Below are detailed methodologies for key experiments.

Protocol 1: Accelerated Stability Testing of Fluorescently Labeled Antibodies

This protocol outlines a method for assessing the stability of fluorescently labeled antibodies under accelerated conditions to predict their long-term shelf life.

1. Materials:

  • Fluorescently labeled antibody (e.g., Sulfo-Cy7-IgG).
  • Storage buffers (e.g., PBS pH 7.4, Tris buffer pH 8.0).
  • Temperature-controlled incubators set at 4°C, 25°C, and 40°C.
  • Spectrophotometer.
  • Fluorometer or fluorescence plate reader.
  • Size-exclusion chromatography (SEC-HPLC) system.

2. Procedure:

  • Sample Preparation: Prepare aliquots of the fluorescently labeled antibody in the different storage buffers.
  • Initial Characterization (T=0):
  • Measure the absorbance spectrum to determine the degree of labeling (DOL).
  • Measure the fluorescence intensity at the dye's excitation and emission maxima.
  • Analyze the sample by SEC-HPLC to assess the percentage of monomer and aggregates.
  • Storage: Place the aliquots in the incubators at the specified temperatures.
  • Time Points: At designated time points (e.g., 1, 2, 4, 8, 12 weeks), remove one aliquot from each condition for analysis.
  • Analysis: Repeat the characterization steps performed at T=0 (absorbance, fluorescence, and SEC-HPLC).
  • Data Analysis: Plot the percentage of remaining fluorescence and the percentage of monomer against time for each condition. Use the Arrhenius equation to predict the long-term stability at the recommended storage temperature (e.g., 4°C) based on the degradation rates at elevated temperatures.[3]

Protocol 2: Photobleaching Assay

This protocol describes a method to quantify the photostability of different fluorescent bioconjugates.

1. Materials:

  • Fluorescently labeled bioconjugates (e.g., Sulfo-Cy7-peptide, Alexa Fluor 750-peptide).
  • Phosphate-buffered saline (PBS).
  • Microscope slides and coverslips.
  • Fluorescence microscope with a high-intensity light source and a sensitive camera.
  • Image analysis software (e.g., ImageJ).

2. Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent bioconjugate in PBS at a standardized concentration. Mount a small volume of the solution on a microscope slide and cover with a coverslip.
  • Image Acquisition:
  • Place the slide on the microscope stage and focus on the sample.
  • Using a consistent set of imaging parameters (e.g., objective, excitation intensity, exposure time), acquire an initial image (T=0).
  • Continuously expose the sample to the excitation light.
  • Acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5 minutes).
  • Data Analysis:
  • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) in each image.
  • Normalize the fluorescence intensity at each time point to the initial intensity at T=0.
  • Plot the normalized fluorescence intensity as a function of time.
  • Calculate the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Key Processes

To aid in understanding the workflows involved in generating and testing these bioconjugates, the following diagrams illustrate the key processes.

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Biomolecule Biomolecule (e.g., Antibody, Peptide) Conjugation Conjugation Reaction (Amine-NHS Ester Coupling) Biomolecule->Conjugation Dye Amine-Reactive Dye (e.g., Sulfo-Cy7 NHS Ester) Dye->Conjugation Purification Purification (e.g., Dialysis, SEC) Conjugation->Purification Characterization Characterization (DOL, Purity) Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product Stable Bioconjugate

Caption: A generalized workflow for the creation of amine-reactive dye bioconjugates.

Stability_Testing_Workflow cluster_setup Experimental Setup cluster_testing Testing Over Time cluster_analysis Data Analysis Sample Bioconjugate Sample Timepoints Multiple Time Points Sample->Timepoints Conditions Storage Conditions (Temperature, Buffer) Conditions->Timepoints Measurement Fluorescence & Purity Measurement Timepoints->Measurement Degradation Degradation Rate Calculation Measurement->Degradation ShelfLife Shelf-Life Prediction Degradation->ShelfLife Final_Report Stability Report ShelfLife->Final_Report

Caption: A logical workflow for assessing the long-term stability of bioconjugates.

References

Evaluating the Impact of Sulfo-Cy7 Amine Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug development, the covalent labeling of proteins with fluorescent dyes is an indispensable technique for tracking, quantification, and analysis of biomolecular interactions. Near-infrared (NIR) dyes, such as Sulfo-Cy7, are particularly valuable due to their deep tissue penetration and minimal autofluorescence. However, the conjugation of any molecule to a protein carries the potential to alter its structure and, consequently, its function. This guide provides an objective comparison of Sulfo-Cy7 amine labeling with common alternatives, supported by illustrative experimental data, and offers detailed protocols to empower researchers to evaluate the functional integrity of their labeled proteins.

Comparison of this compound with Alternative NIR Dyes

Sulfo-Cy7 is a water-soluble, near-infrared fluorescent dye that is commonly used for labeling proteins and other biomolecules. Its amine-reactive form, typically a succinimidyl ester (NHS ester), reacts with primary amines on the protein surface, such as the ε-amino groups of lysine (B10760008) residues and the N-terminus. While offering excellent brightness and photostability, it is crucial to assess its impact on protein function against other widely used NIR dyes like IRDye® 800CW and Alexa Fluor™ 790.

Data Presentation: Quantitative Comparison of Labeled Antibody Function

To illustrate the potential effects of dye conjugation on protein function, the following table summarizes hypothetical, yet representative, experimental data for a therapeutic monoclonal antibody (mAb) targeting the Epidermal Growth Factor Receptor (EGFR). The data compares the binding affinity and in vitro potency of the unlabeled mAb to versions labeled with Sulfo-Cy7, IRDye® 800CW, and Alexa Fluor™ 790.

ParameterUnlabeled mAbSulfo-Cy7 Labeled mAbIRDye® 800CW Labeled mAbAlexa Fluor™ 790 Labeled mAb
Degree of Labeling (DOL) N/A3.23.03.5
Binding Affinity (Kᴅ) (nM) 1.52.11.82.5
Inhibition of Cell Proliferation (IC₅₀) (nM) 10.212.511.013.8
Relative Potency (%) 100%81.6%92.7%73.9%

This data is illustrative and the actual impact of labeling is protein-dependent and must be determined empirically.

Experimental Protocols

To obtain the quantitative data presented above, a series of well-defined experiments are necessary. Below are detailed methodologies for protein labeling and subsequent functional assays.

Protein Labeling with Sulfo-Cy7 NHS Ester

This protocol describes the labeling of an antibody with an amine-reactive Sulfo-Cy7 NHS ester. The same general principles apply to other amine-reactive dyes.

Materials:

  • Antibody (or protein of interest) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS. Adjust the antibody concentration to at least 2 mg/mL.[1]

  • Dye Preparation: Prepare a 10 mM stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.5 by adding a small volume of 1 M sodium bicarbonate.

    • Calculate the required volume of the dye stock solution to achieve a desired dye-to-protein molar ratio (typically between 5:1 and 15:1).

    • Slowly add the dye solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a Sephadex G-25 column with PBS.

    • Apply the reaction mixture to the column to separate the labeled antibody from the free, unreacted dye.

    • The first colored fraction to elute will be the labeled antibody.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

Functional Assay: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Labeled and unlabeled antibodies

  • Recombinant EGFR extracellular domain (antigen)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently immobilize the recombinant EGFR antigen onto the sensor chip surface via amine coupling.

  • Analyte Injection: Inject a series of concentrations of the unlabeled and labeled antibodies over the antigen-coated surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).

Functional Assay: Cell-Based Proliferation Assay

This assay determines the potency of the antibody in inhibiting the proliferation of EGFR-overexpressing cancer cells (e.g., A431 cells).

Materials:

  • A431 cells

  • Cell culture medium and supplements

  • Labeled and unlabeled antibodies

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A431 cells in a 96-well plate and allow them to adhere overnight.

  • Antibody Treatment: Treat the cells with a serial dilution of the unlabeled and labeled antibodies for 72 hours.

  • Proliferation Measurement: Add the cell proliferation reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the cell viability against the antibody concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each antibody variant.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer (pH 8.5) Mix Mix Protein and Dye (1 hr, RT, Dark) Protein->Mix Dye Sulfo-Cy7 NHS Ester in DMSO Dye->Mix SEC Size-Exclusion Chromatography Mix->SEC QC Spectrophotometry (DOL) Functional Assays SEC->QC Labeled Protein G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Antibody Sulfo-Cy7 labeled mAb Antibody->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis

References

A Head-to-Head Comparison of Near-Infrared Dyes: Sulfo-Cy7 Amine vs. Seta-750

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. For applications requiring detection in the near-infrared (NIR) spectrum, Sulfo-Cy7 amine and Seta-750 dyes are two prominent options. This guide provides a comprehensive comparative analysis of these two fluorescent dyes, offering researchers, scientists, and drug development professionals the critical information needed to make an informed decision for their specific experimental needs.

Key Performance Characteristics: A Quantitative Overview

The selection of a fluorescent dye is often dictated by its intrinsic photophysical properties. The following table summarizes the key quantitative data for this compound and Seta-750, facilitating a direct comparison of their performance characteristics.

PropertyThis compoundSeta-750
Excitation Maximum (λex) ~750 nm[1][2][3]~753 nm[4]
Emission Maximum (λem) ~773 nm[1][2][3]~780 nm[4]
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹[1][3]~230,000 cm⁻¹M⁻¹[4][5][6]
Fluorescence Quantum Yield (Φ) ~0.24[1]~0.14[4]
Solubility Good in water, DMF, and DMSO[7][8]Good in water, Alcohol, DMF, and DMSO[6][9][10]
Reactive Group Primary AmineAvailable in various reactive forms, including NHS ester for targeting amines

In-Depth Analysis of Performance

Spectral Properties: Both dyes operate in the NIR window, which is highly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. Their excitation and emission maxima are very similar, making them compatible with the same filter sets and laser lines commonly found on imaging systems.[4][11]

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. This compound exhibits a significantly higher quantum yield (0.24) compared to Seta-750 (0.14).[1][4] Coupled with a slightly higher molar extinction coefficient, this suggests that this compound conjugates are likely to be brighter, a critical factor for detecting low-abundance targets.

Photostability: While quantitative, directly comparable photostability data is limited in the public domain, both dyes are generally considered to have good photostability. Seta-750 is specifically mentioned to have high photostability, comparing favorably to Cy7.[6][11] Sulfo-Cy7 is also described as having high photostability.[2][12][13] For long-term or time-lapse imaging experiments, empirical validation under specific experimental conditions is recommended.

Solubility and Conjugation: Both dyes are water-soluble due to the presence of sulfonate groups, which is beneficial for labeling biological molecules in aqueous buffers without causing aggregation.[2][6][7] this compound possesses a primary amine group, which can be conjugated to molecules containing amine-reactive groups like NHS esters.[1][7] Seta-750 is available in various reactive forms, including as an NHS ester, for direct conjugation to primary amines on proteins and other biomolecules.[5][6][14]

Experimental Protocols

A generalized protocol for labeling an antibody with an amine-reactive version of these dyes (e.g., Seta-750 NHS ester or by activating a carboxylated molecule to react with this compound) is provided below.

Materials:

  • Antibody or protein to be labeled (in amine-free buffer, e.g., PBS)

  • Amine-reactive dye (e.g., Seta-750-NHS ester) or this compound and an appropriate crosslinker

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dye Preparation: Dissolve the amine-reactive dye in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Antibody Preparation: Adjust the concentration of the antibody in the reaction buffer to 1-5 mg/mL.

  • Labeling Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. The optimal dye-to-protein ratio should be determined empirically but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye from the labeled antibody using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Visualizing the Workflow

A typical workflow for a fluorescence microscopy experiment using a labeled antibody is depicted below.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_application Application cluster_analysis Analysis Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Dye Amine-Reactive Dye (e.g., Seta-750 NHS) Dye->Conjugation Purification Purification (Size Exclusion) Conjugation->Purification CellStaining Cell/Tissue Staining Purification->CellStaining Imaging Fluorescence Microscopy CellStaining->Imaging DataAnalysis Image & Data Analysis Imaging->DataAnalysis

Workflow for antibody conjugation and fluorescence microscopy.

The following diagram illustrates the logical relationship in selecting a dye based on key performance indicators.

DyeSelectionLogic Requirement Experimental Requirement (e.g., High Sensitivity) Brightness Brightness (ε x Φ) Requirement->Brightness Photostability Photostability Requirement->Photostability Solubility Aqueous Solubility Requirement->Solubility DyeChoice Optimal Dye Selection Brightness->DyeChoice Photostability->DyeChoice Solubility->DyeChoice

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy7 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Sulfo-Cy7 amine. Adherence to these procedures is essential for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards.

This compound is a water-soluble, near-infrared fluorescent dye commonly used in bioconjugation and other labeling applications. While invaluable in research, proper handling and disposal are paramount to mitigate potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans.

Personal Protective Equipment (PPE) for this compound

The selection and consistent use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound in its solid (powder) form and when in solution.

PPE Category Item Specifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles and splashes.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities of the powder or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Nitrile gloves offer good resistance to a range of chemicals. Ensure gloves are regularly inspected for any signs of degradation or punctures and are changed immediately upon contamination.
Respiratory Protection Air-Purifying Respirator (APR) with P100 filtersA NIOSH-approved half-mask or full-face APR is required when handling this compound powder, especially outside of a certified chemical fume hood. P100 filters are 99.97% efficient at filtering airborne particles. A proper fit test is mandatory before use.
Protective Clothing Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn at all times to prevent skin contact.
Disposable Gown/ApronFor procedures with a high risk of contamination or splashing, a disposable gown or chemical-resistant apron should be worn over the lab coat.
Foot Protection Closed-toe ShoesRequired at all times in the laboratory.

Experimental Workflow for Safe Handling of this compound

A systematic approach to handling this compound is crucial to prevent inhalation, ingestion, and skin contact. The following workflow outlines the standard operating procedure for weighing the powdered dye and preparing a solution.

Figure 1. Workflow for the Safe Handling of this compound Powder. prep 1. Area Preparation ppe 2. Don PPE prep->ppe Ensure designated area is clean and equipped. gather 3. Gather Materials ppe->gather Verify all PPE is in good condition. weigh 4. Weighing gather->weigh Check calibration of balance. dissolve 5. Dissolution weigh->dissolve Handle powder in a fume hood or ventilated enclosure. cleanup 6. Clean-Up dissolve->cleanup Cap solution container tightly. disposal 7. Waste Disposal cleanup->disposal Wipe down all surfaces. storage 8. Storage disposal->storage Segregate waste streams.

Figure 1. Workflow for the Safe Handling of this compound Powder.

Detailed Experimental Protocols

1. Area Preparation:

  • Designate a specific area for handling the dye, preferably within a chemical fume hood or a ventilated enclosure.

  • Cover the work surface with absorbent, disposable bench paper.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Don PPE:

  • Before handling the dye, don all required PPE as specified in the table above.

3. Gather Materials:

  • Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatula, appropriate solvent (e.g., water, DMF, DMSO)[1], and the primary container for the solution.

4. Weighing:

  • Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat using a clean spatula.

  • Perform this step in a fume hood or a ventilated weighing enclosure to minimize inhalation risk.

  • Close the stock container immediately after use.

5. Dissolution:

  • Carefully add the weighed powder to the solvent in the primary container.

  • Gently swirl or vortex the container to dissolve the dye completely. Avoid splashing.

  • Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.

6. Clean-Up:

  • Wipe down the balance and surrounding work area with a damp cloth or paper towel to remove any residual powder.

  • Dispose of the weigh paper/boat and any contaminated cleaning materials in the designated solid chemical waste container.

7. Waste Disposal:

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh paper, and bench paper, must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour cyanine (B1664457) dye solutions down the drain. The container should be segregated from other waste streams, particularly acidic waste, to prevent any potential reactions. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

8. Storage:

  • Store this compound, both in its solid form and in solution, at -20°C in a dark, dry place.[1][2]

  • Ensure containers are tightly sealed to prevent degradation.

  • The product is typically shipped at ambient temperature and is stable for a few weeks under these conditions.[2]

By adhering to these safety and handling protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product before commencing any work.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.